Tpe-MI
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
Molecular Formula |
C31H23NO2 |
|---|---|
Molecular Weight |
441.5 g/mol |
IUPAC Name |
1-[4-[(Z)-2-(4-methylphenyl)-1,2-diphenylethenyl]phenyl]pyrrole-2,5-dione |
InChI |
InChI=1S/C31H23NO2/c1-22-12-14-25(15-13-22)30(23-8-4-2-5-9-23)31(24-10-6-3-7-11-24)26-16-18-27(19-17-26)32-28(33)20-21-29(32)34/h2-21H,1H3/b31-30- |
InChI Key |
CIMVFJJQFXGASK-KTMFPKCZSA-N |
Isomeric SMILES |
CC1=CC=C(C=C1)/C(=C(/C2=CC=CC=C2)\C3=CC=C(C=C3)N4C(=O)C=CC4=O)/C5=CC=CC=C5 |
Canonical SMILES |
CC1=CC=C(C=C1)C(=C(C2=CC=CC=C2)C3=CC=C(C=C3)N4C(=O)C=CC4=O)C5=CC=CC=C5 |
Origin of Product |
United States |
Foundational & Exploratory
Unveiling Proteostasis: A Technical Guide to the Tpe-MI Mechanism for Detecting Unfolded Proteins
For Researchers, Scientists, and Drug Development Professionals
The maintenance of protein homeostasis, or proteostasis, is a fundamental cellular process. An imbalance in proteostasis can lead to the accumulation of unfolded or misfolded proteins, a hallmark of numerous neurodegenerative diseases, cancers, and metabolic disorders. The ability to accurately detect and quantify the burden of unfolded proteins in living cells is therefore of paramount importance for both basic research and the development of novel therapeutic strategies. This technical guide provides an in-depth exploration of the Tetraphenylethene Maleimide (B117702) (Tpe-MI) probe, a powerful tool for monitoring proteome integrity. We will delve into its core mechanism of action, present quantitative data from key studies, and provide detailed experimental protocols for its application.
The Core Mechanism: A "Light-Up" Probe for Unfolded Proteins
This compound is a fluorogenic dye designed to selectively "light up" in the presence of unfolded proteins.[1][2][3] Its mechanism of action is elegantly rooted in two key principles: the exposure of previously buried cysteine residues in unfolded proteins and the phenomenon of aggregation-induced emission (AIE).[4][5]
In their native, folded state, many proteins have cysteine residues sequestered within their hydrophobic core. Upon unfolding, these cysteine thiols become exposed and accessible to the maleimide group of this compound, which forms a stable covalent bond through a Michael addition reaction.
However, simple conjugation to a thiol is not sufficient to induce fluorescence. This compound is an AIE-gen, meaning it is non-fluorescent in solution due to the free rotation of its phenyl rings, which provides a non-radiative decay pathway for the excited state. When this compound binds to the exposed cysteine of an unfolded protein, the surrounding hydrophobic amino acid residues restrict the intramolecular rotation of the this compound phenyl rings. This restriction of intramolecular rotation (RIR) blocks the non-radiative decay pathway, forcing the molecule to release its energy as fluorescence, leading to a "turn-on" signal.
Crucially, this compound does not fluoresce upon conjugation to small, soluble thiols like glutathione (B108866) (GSH), which is abundant in the cellular environment. The small size of GSH does not provide the necessary steric hindrance to restrict the rotation of the this compound phenyl rings. This selectivity for unfolded proteins over small thiols is a key advantage of the this compound probe.
Signaling Pathway and Mechanism of Action
The following diagram illustrates the mechanism of this compound in detecting unfolded proteins.
Caption: Mechanism of this compound activation upon binding to unfolded proteins.
Quantitative Data Summary
The following tables summarize quantitative data from studies utilizing this compound to measure unfolded protein load.
Table 1: In Vitro Characterization of this compound Fluorescence
| Protein Model | Condition | This compound Concentration (µM) | Fold Increase in Fluorescence (vs. Native) | Reference |
| β-lactoglobulin | 4.6 M GuHCl | 50 | > 10 | |
| Lysozyme | 6 M GuHCl | 50 | ~8 | |
| Carbonic Anhydrase | 6 M GuHCl | 50 | ~6 | |
| Ubiquitin (no free Cys) | 6 M GuHCl | 50 | No increase |
Table 2: Cellular Unfolded Protein Load Measurement with this compound Analogues
| Cell Line | Stressor | Probe (Concentration, Time) | Fold Change in Fluorescence (vs. Control) | Reference |
| N2A | 42 °C heat shock (1h) + 60 min recovery | D1 (10 µM, 1h) | ~2.5 | |
| N2A | Tunicamycin (B1663573) (50 µM, 18h) | D1 (10 µM, 1h) | ~3.0 | |
| N2A | MG132 (10 µM, 18h) | D1 (10 µM, 1h) | ~2.0 | |
| N2A | Brefeldin A (10 µg/mL, 18h) | D1 (10 µM, 1h) | ~2.5 |
Detailed Experimental Protocols
In Vitro Protein Unfolding Assay
This protocol describes the use of this compound to measure the unfolding of a purified protein in response to a chemical denaturant.
Materials:
-
Purified protein with at least one non-disulfide-bonded cysteine.
-
This compound stock solution (e.g., 10 mM in DMSO).
-
Denaturant stock solution (e.g., 8 M Guanidine Hydrochloride (GuHCl) in assay buffer).
-
Assay buffer (e.g., 100 mM sodium phosphate, pH 7.4).
-
96-well black microplate.
-
Fluorescence microplate reader.
Procedure:
-
Prepare protein solutions in assay buffer at the desired concentration (e.g., 10 µM).
-
Prepare a serial dilution of the denaturant (e.g., GuHCl) in assay buffer.
-
In a 96-well plate, mix the protein solution with the denaturant dilutions to achieve a range of final denaturant concentrations. Include a control with no denaturant.
-
Add this compound to each well to a final concentration of 50 µM.
-
Incubate the plate at room temperature for a specified time (e.g., 30 minutes), protected from light.
-
Measure the fluorescence intensity using a microplate reader with appropriate excitation and emission wavelengths for this compound (e.g., Ex: 355 nm, Em: 450 nm).
-
Plot the fluorescence intensity as a function of the denaturant concentration to generate an unfolding curve.
Cellular Unfolded Protein Load Measurement by Flow Cytometry
This protocol outlines the general steps for quantifying the unfolded protein load in cultured cells using this compound or its analogues.
Materials:
-
Cultured cells.
-
Cell culture medium and supplements.
-
Stress-inducing agent (e.g., tunicamycin, MG132, or heat shock incubator).
-
This compound analogue stock solution (e.g., TPE-NMI or D1 in DMSO).
-
Phosphate-buffered saline (PBS).
-
Flow cytometer.
Procedure:
-
Seed cells in appropriate culture vessels and allow them to adhere overnight.
-
Induce proteostatic stress by treating the cells with the desired agent for the appropriate time and concentration (e.g., 50 µM tunicamycin for 18 hours). Include an unstressed control group.
-
After the stress treatment, harvest the cells (e.g., by trypsinization) and wash them with PBS.
-
Resuspend the cells in fresh culture medium or PBS containing the this compound analogue at the optimized concentration and incubate for the recommended time (e.g., 5 µM D3 for 2 hours). Protect from light.
-
After staining, wash the cells with PBS to remove excess probe.
-
Resuspend the cells in PBS for flow cytometry analysis.
-
Analyze the fluorescence of the stained cells using a flow cytometer with the appropriate laser and filter set (e.g., λex = 405 nm, λem = 525 ± 20 nm for TPE-NMI and D1).
-
Quantify the mean fluorescence intensity of the cell populations to determine the relative unfolded protein load.
Experimental Workflow Diagram
The following diagram outlines a typical experimental workflow for assessing cellular proteostasis using this compound.
Caption: General experimental workflow for cellular unfolded protein analysis.
Conclusion
The this compound probe and its analogues represent a significant advancement in the study of proteostasis. Their unique mechanism of action, which combines specific covalent labeling of exposed cysteines with aggregation-induced emission, provides a sensitive and selective method for detecting and quantifying unfolded proteins in both in vitro and cellular contexts. The protocols and data presented in this guide offer a solid foundation for researchers to incorporate this powerful tool into their studies of protein folding, misfolding, and the cellular stress response, ultimately aiding in the exploration of disease mechanisms and the development of novel therapeutics.
References
- 1. researchgate.net [researchgate.net]
- 2. A thiol probe for measuring unfolded protein load and proteostasis in cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Measuring Cysteine Exposure in Unfolded Proteins with Tetraphenylethene Maleimide and its Analogs | Springer Nature Experiments [experiments.springernature.com]
- 4. s3-ap-southeast-2.amazonaws.com [s3-ap-southeast-2.amazonaws.com]
- 5. When aggregation-induced emission meets protein aggregates - PMC [pmc.ncbi.nlm.nih.gov]
The Principle of TPE-MI Fluorescence: A Technical Guide
This guide provides an in-depth exploration of the principles, applications, and methodologies behind Two-Photon Excitation-Micelle (TPE-MI) fluorescence. It is intended for researchers, scientists, and professionals in the fields of bio-imaging, drug development, and materials science who seek a comprehensive understanding of this powerful technology. This compound leverages the synergistic effects of two-photon excitation and the unique photophysical properties of Aggregation-Induced Emission (AIE) luminogens encapsulated within micelles to create highly effective fluorescent probes.
Core Principles
The this compound phenomenon is built upon three core concepts: Two-Photon Excitation (TPE), the Aggregation-Induced Emission (AIE) properties of specific fluorophores, and the role of micelles (MI) as nanocarriers that facilitate the AIE effect.
Two-Photon Excitation (TPE)
Two-photon excitation is a nonlinear optical process where a fluorophore is excited by the simultaneous absorption of two lower-energy photons.[1] Unlike conventional one-photon fluorescence which uses a single high-energy photon, TPE utilizes near-infrared (NIR) light.[1] This approach offers significant advantages for biological imaging:
-
Deeper Tissue Penetration: Biological tissues are more transparent to NIR light, allowing for imaging at greater depths (up to hundreds of microns).[2][3]
-
Reduced Phototoxicity and Photobleaching: The lower energy of NIR photons minimizes damage to living cells and reduces the degradation of the fluorescent probe, enabling long-term imaging.[3][4]
-
High Spatial Resolution: Excitation is confined to a tiny focal volume, providing intrinsic 3D sectioning and reducing out-of-focus background fluorescence.[5]
Aggregation-Induced Emission (AIE)
Aggregation-Induced Emission is a unique photophysical phenomenon observed in certain luminogens (termed AIEgens). These molecules are typically non-emissive or weakly fluorescent when dissolved in a good solvent but become highly luminescent upon aggregation.[6] The most prominent class of AIEgens are derivatives of Tetraphenylethylene (TPE) .[7]
The underlying mechanism is the Restriction of Intramolecular Motion (RIM) .[8] In a dissolved state, the multiple phenyl rings of the TPE molecule can rotate freely, providing non-radiative pathways for the excited-state energy to dissipate.[8] However, when the molecules aggregate or are confined within a rigid matrix, these intramolecular rotations are restricted. This blockage of non-radiative decay channels forces the energy to be released as strong fluorescence emission.[8][9]
The Role of Micelles (MI)
Micelles are self-assembling nanosized colloidal particles with a core-shell structure, formed by amphiphilic molecules (like block copolymers) in an aqueous solution.[10] They possess a hydrophobic core and a hydrophilic shell. In the context of this compound, micelles serve two critical functions:
-
Encapsulation and Solubilization: The hydrophobic AIEgen molecules are encapsulated within the hydrophobic core of the micelles, allowing these water-insoluble probes to be dispersed in aqueous biological environments.[11]
-
Inducing Aggregation: The confinement within the micelle's core forces the AIEgen molecules into close proximity, inducing the aggregation necessary to restrict intramolecular motion and "turn on" their fluorescence.[12]
The combination of these principles results in this compound probes: biocompatible nanoparticles containing highly concentrated AIEgens that are dark in solution but become bright fluorescent reporters upon aggregation within the micelle, which can then be efficiently excited by two-photon microscopy for high-resolution, deep-tissue imaging.
Quantitative Photophysical Data
The performance of this compound probes is defined by several key photophysical parameters. The table below summarizes representative data for various TPE-based AIEgens. Note that values can vary significantly based on the specific molecular structure and the local environment (solvent, aggregation state).
| AIEgen Derivative | Condition | Max Emission (λem) | Quantum Yield (Φ) | Two-Photon Cross Section (σ₂) | Reference(s) |
| TPE-Alkyne | THF Solution | 582 nm | 13% | Not Reported | [13] |
| TPE-TCNE | THF Solution | ~700 nm | < 1% | Not Reported | [13] |
| TPE-based Macrocycle | 95% H₂O / 5% THF | Not Reported | 15% | Not Reported | [7] |
| Red Emissive AIE Dots | Aggregated State | >600 nm | 34.1% | 310 GM | [2] |
| TPA-BI | Diethyl Ether | Not Reported | Not Reported | 213 GM | [14] |
| Viscosity-sensitive Probe | High Viscosity | 550 nm | Not Reported | 612 GM | [2] |
| ER-targeting AIEgen | Aggregated State | < 620 nm | 39.3% | ~120 GM | [2] |
| TPE Derivative 1 (TPE-1) | Solution / Film | Not Reported | 0.14% / 99.9% | Not Reported | [15] |
| TPE Derivative 2 (TPE-2) | Solution / Film | Not Reported | 0.26% / 98.0% | Not Reported | [15] |
| Note: 1 GM (Goeppert-Mayer unit) = 10⁻⁵⁰ cm⁴ s photon⁻¹ molecule⁻¹. |
Experimental Protocols
Protocol 1: Synthesis of a TPE-based AIEgen
This protocol describes a general synthesis strategy for a TPE derivative using a McMurry coupling reaction followed by functionalization via Suzuki coupling, a common method for creating TPE-based probes.[6][16]
A. McMurry Coupling for Tetrakis(4-bromophenyl)ethylene Synthesis:
-
Setup: Add zinc dust and titanium tetrachloride (TiCl₄) to a flask with anhydrous tetrahydrofuran (B95107) (THF) under an inert atmosphere (e.g., Argon) and reflux the mixture to create a low-valent titanium reagent.
-
Reaction: Add 4,4'-dibromobenzophenone (B1295017) dissolved in anhydrous THF to the refluxing mixture. Continue refluxing for several hours.
-
Workup: After cooling, quench the reaction by slowly adding aqueous potassium carbonate (K₂CO₃) solution.
-
Extraction: Filter the mixture and extract the filtrate with an organic solvent like dichloromethane (B109758) (DCM).
-
Purification: Wash the organic layer with brine, dry it over anhydrous sodium sulfate (B86663) (Na₂SO₄), and concentrate it under reduced pressure. Purify the crude product by column chromatography to yield tetrakis(4-bromophenyl)ethylene.
B. Suzuki Coupling for Functionalization:
-
Setup: In a flask, dissolve the tetrakis(4-bromophenyl)ethylene, a desired boronic acid derivative (e.g., thiophene-2-boronic acid), and a palladium catalyst (e.g., Pd(PPh₃)₄) in a solvent mixture like THF and aqueous K₂CO₃.[6][16]
-
Reaction: Degas the reaction mixture and heat it under an inert atmosphere for several hours until the starting material is consumed (monitored by TLC).
-
Extraction: After cooling, add water and extract the product with an organic solvent (e.g., ethyl acetate).
-
Purification: Wash the combined organic layers with water and brine, dry over Na₂SO₄, and concentrate. Purify the final product by column chromatography to yield the functionalized TPE probe.
Protocol 2: Preparation of AIEgen-Loaded Polymeric Micelles
This protocol describes the nanoprecipitation method for encapsulating a hydrophobic AIEgen into polymeric micelles.[5][11]
-
Dissolution: Dissolve the amphiphilic block copolymer (e.g., PEG-b-PCL) and the synthesized TPE-AIEgen in a water-miscible organic solvent with good solubility for both components, such as THF or DMSO.
-
Injection: Vigorously stir an aqueous solution (e.g., deionized water or PBS buffer). Rapidly inject the organic solution containing the polymer and AIEgen into the stirring aqueous phase.
-
Self-Assembly: The rapid change in solvent polarity will cause the hydrophobic blocks and the AIEgen to aggregate, forming the core of the micelle, while the hydrophilic blocks form the outer shell, stabilizing the nanoparticle in the water. This process is known as self-assembly.
-
Purification/Solvent Removal: Remove the organic solvent from the micelle suspension. This is typically achieved through dialysis against deionized water for 24-48 hours using a semi-permeable membrane with an appropriate molecular weight cut-off.[10] This step also removes any unencapsulated AIEgen.
-
Storage: The resulting purified this compound suspension can be stored at 4°C for future use. Characterize the micelles for size and morphology using Dynamic Light Scattering (DLS) and Transmission Electron Microscopy (TEM).
Protocol 3: Two-Photon Imaging of Live Cells
This protocol provides a general framework for staining live cells with this compound probes and imaging them using a two-photon microscope.[17]
-
Cell Preparation: Culture cells to a confluency of 60-80% on a suitable imaging vessel, such as glass-bottom dishes or chamber slides.
-
Probe Preparation: Prepare a working solution of the this compound probe by diluting the stock suspension in a live-cell imaging medium (e.g., phenol (B47542) red-free DMEM) to a final concentration, typically in the range of 1-10 µM. The optimal concentration should be determined empirically.
-
Cell Staining: Remove the culture medium from the cells and wash them once with pre-warmed PBS. Add the this compound working solution to the cells and incubate for 15-60 minutes at 37°C in a CO₂ incubator.
-
Washing: After incubation, remove the staining solution and wash the cells two to three times with pre-warmed imaging medium to remove any unbound micelles.
-
Microscope Setup:
-
Image Acquisition:
-
Place the sample on the microscope stage and locate the cells of interest using brightfield or DIC imaging.
-
Switch to fluorescence imaging mode. Adjust the laser power and detector gain to achieve a good signal-to-noise ratio while minimizing phototoxicity.
-
Acquire images, including z-stacks, to obtain three-dimensional information on the probe's distribution within the cells.
-
Visualizations: Principles and Workflows
The TPE-AIE Fluorescence "Turn-On" Mechanism
Caption: Mechanism of Aggregation-Induced Emission (AIE) in TPE-based fluorophores.
Experimental Workflow for this compound Cell Imaging
References
- 1. researchgate.net [researchgate.net]
- 2. Fluorescent AIE-Active Materials for Two-Photon Bioimaging Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Two-photon Microscopy Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 4. US20110251269A1 - Preparation method of polymeric micelles composition containing a poorly water-soluble drug - Google Patents [patents.google.com]
- 5. Synthesis and Tetraphenylethylene-Based Aggregation-Induced Emission Probe for Rapid Detection of Nitroaromatic Compounds in Aqueous Media - PMC [pmc.ncbi.nlm.nih.gov]
- 6. books.rsc.org [books.rsc.org]
- 7. Prospects for More Efficient Multi-Photon Absorption Photosensitizers Exhibiting Both Reactive Oxygen Species Generation and Luminescence - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. acmeresearchlabs.in [acmeresearchlabs.in]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Synthesis and Characterization of Tetraphenylethene AIEgen-Based Push–Pull Chromophores for Photothermal Applications: Could the Cycloaddition–Retroelectrocyclization Click Reaction Make Any Molecule Photothermally Active? - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Two-photon AIE bio-probe with large Stokes shift for specific imaging of lipid droplets - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. pubs.acs.org [pubs.acs.org]
- 16. benchchem.com [benchchem.com]
- 17. rsc.org [rsc.org]
Tpe-MI Probe: A Technical Guide to Understanding Proteostasis
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the application of the Tetraphenylethene Maleimide (B117702) (Tpe-MI) probe for the quantitative and qualitative assessment of proteostasis. This compound offers a powerful tool to investigate the complex network of pathways that regulate protein synthesis, folding, trafficking, and degradation. Its unique fluorogenic properties provide a direct measure of unfolded protein load, offering critical insights into cellular health and disease.
Core Principle: Aggregation-Induced Emission Detects Protein Unfolding
The this compound probe is a thiol-reactive fluorogen that operates on the principle of aggregation-induced emission (AIE).[1][2] It consists of a tetraphenylethene (TPE) core, an AIE-active fluorophore, and a maleimide (MI) group that selectively reacts with thiol groups.[1] In its unbound state, the free rotation of the phenyl rings of the TPE moiety quenches its fluorescence.[1][3]
Upon cellular stress or proteostasis imbalance, proteins unfold, exposing cysteine residues that are typically buried within their hydrophobic core. The maleimide group of this compound covalently binds to these exposed cysteine thiols. This conjugation, coupled with the hydrophobic environment of the unfolded protein, restricts the intramolecular rotation of the TPE phenyl rings, leading to a significant increase in fluorescence emission. Critically, this compound does not become fluorescent upon conjugation to small, soluble thiols like glutathione (B108866) (GSH), ensuring its specificity for protein unfolding.
Quantitative Data Summary
The following tables summarize the key quantitative parameters of the this compound probe and its analogs, as well as its application in assessing proteostasis.
Table 1: Photophysical Properties of this compound and Analogs
| Probe | Excitation (nm) | Emission (nm) | Key Features |
| This compound | 350-355 | 450-470 | Requires a UV light source for excitation. |
| Tpe-NMI | 360-405 | 505-525 | Improved water miscibility and red-shifted spectral profile, compatible with common 405 nm lasers. |
| NTPAN-MI | 405 | 540 | Fluorogenic and solvatochromic, allowing for assessment of the local environment polarity of unfolded proteins. |
Table 2: Experimental Concentrations and Conditions
| Application | Probe Concentration | Cell Type | Stressor/Condition |
| In vitro protein unfolding | 50 µM | - | 4.6 M Guanidine Hydrochloride (GuHCl) |
| Cellular proteostasis (flow cytometry) | 50 µM | Neuroblastoma 2a (Neuro-2a) | Heat shock, proteostatic stressors |
| Cellular proteostasis (iPSC models) | Not specified | Induced pluripotent stem cells (iPSCs) | Huntington's disease models |
| Parasite protein damage | Not specified | Plasmodium falciparum | Dihydroartemisinin (DHA) treatment |
Key Experimental Protocols
This section provides detailed methodologies for cornerstone experiments utilizing the this compound probe.
In Vitro Protein Unfolding Assay
This protocol assesses the ability of this compound to detect the unfolding of a model protein, such as β-lactoglobulin.
Materials:
-
This compound stock solution (in a suitable solvent like DMSO)
-
β-lactoglobulin solution (e.g., 500 μM in PBS)
-
Phosphate-buffered saline (PBS)
-
Guanidine Hydrochloride (GuHCl) solution (e.g., 8 M in PBS)
-
384-well non-binding microplates
-
Fluorimeter
Procedure:
-
Prepare a working solution of β-lactoglobulin at the desired final concentration in PBS.
-
To induce unfolding, add GuHCl to a final concentration of 4.6 M. For a folded control, add an equivalent volume of PBS.
-
Add this compound to a final concentration of 50 µM.
-
Incubate the plate at 37 °C.
-
Measure the fluorescence intensity at appropriate excitation and emission wavelengths (e.g., Ex: 350 nm, Em: 470 nm for this compound) over time (e.g., for 90-120 minutes) or at a fixed endpoint.
Cellular Proteostasis Measurement by Flow Cytometry
This protocol details the use of this compound to quantify the unfolded protein load in cultured cells.
Materials:
-
Cultured cells (e.g., Neuro-2a)
-
Complete cell culture medium
-
Proteostatic stressor (e.g., heat shock apparatus, chemical inducers like thapsigargin)
-
This compound stock solution
-
PBS
-
Flow cytometer
Procedure:
-
Seed cells in a multi-well plate and culture overnight to reach approximately 80% confluency.
-
Induce proteostatic stress. For heat shock, incubate the cells at an elevated temperature (e.g., 42-45 °C) for a defined period. For chemical stressors, treat the cells with the compound at a predetermined concentration and duration. Include an unstressed control group.
-
After stress induction, wash the cells with PBS.
-
Stain the cells with this compound at a final concentration of 50 µM in PBS or culture medium for a specified time (e.g., 30-60 minutes) at 37 °C.
-
Wash the cells with PBS to remove excess probe.
-
Harvest the cells (e.g., by trypsinization).
-
Analyze the cells on a flow cytometer using the appropriate laser for excitation and filter for emission (e.g., 355 nm laser and 450/50 nm filter for this compound).
-
Collect data from at least 5,000 live cell events for analysis.
Visualizing Proteostasis Concepts with this compound
The following diagrams illustrate the mechanism of this compound action and a typical experimental workflow.
Caption: Mechanism of this compound fluorescence activation upon binding to unfolded proteins.
Caption: General experimental workflow for measuring cellular proteostasis with this compound.
Applications in Research and Drug Development
The this compound probe and its analogs are versatile tools with broad applications:
-
Disease Modeling: this compound has been successfully used to report on proteostasis imbalances in induced pluripotent stem cell models of Huntington's disease and in cells expressing amyotrophic lateral sclerosis (ALS)-related mutants.
-
Drug Discovery: The probe can be employed in high-throughput screening assays to identify compounds that modulate proteostasis or rescue cells from proteotoxic stress.
-
Fundamental Research: this compound facilitates the study of the basic mechanisms of proteostasis, including the cellular response to various stressors and the role of molecular chaperones.
-
Parasitology: The probe has been used to detect protein damage in malaria parasites following treatment with dihydroartemisinin, highlighting its utility across different biological systems.
By providing a direct and quantifiable measure of the unfolded protein load, the this compound probe offers a valuable window into the state of the cellular proteostasis network. This technical guide provides a foundation for researchers, scientists, and drug development professionals to leverage this innovative tool in their investigations of cellular health, disease, and therapeutic intervention.
References
Technical Guide: Leveraging Tpe-MI for the Investigation of the Unfolded Protein Response Pathway
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of Tetraphenylethene Maleimide (Tpe-MI), a fluorogenic probe, and its application in studying the Unfolded Protein Response (UPR). The UPR is a critical cellular signaling network activated by endoplasmic reticulum (ER) stress, which arises from an accumulation of unfolded or misfolded proteins.[1][2] The UPR's role in various diseases, including cancer, neurodegeneration, and metabolic disorders, makes it a key target for therapeutic intervention.[1][3][4] this compound serves as a powerful tool to quantify this unfolded protein load, offering insights into cellular proteostasis and the efficacy of potential drug candidates.[5][6]
The Unfolded Protein Response (UPR) Signaling Network
When the protein folding capacity of the ER is overwhelmed, three main stress sensors initiate the UPR: IRE1α (Inositol-requiring enzyme 1α), PERK (PKR-like ER kinase), and ATF6 (Activating transcription factor 6).[1][4] These sensors work in concert to restore homeostasis by reducing the protein load, increasing folding capacity, and enhancing ER-associated degradation (ERAD). However, under chronic or unresolved stress, the UPR can switch from a pro-survival to a pro-apoptotic response.[7]
-
The IRE1α Pathway: Upon activation, IRE1α oligomerizes and autophosphorylates, activating its endoribonuclease domain.[1] It then unconventionally splices X-box binding protein 1 (XBP1) mRNA, leading to the translation of a potent transcription factor (XBP1s) that upregulates genes involved in protein folding, quality control, and ERAD.[1]
-
The PERK Pathway: Activated PERK phosphorylates the eukaryotic initiation factor 2α (eIF2α), which attenuates global protein synthesis, thereby reducing the influx of new proteins into the ER.[1] Paradoxically, this phosphorylation selectively promotes the translation of ATF4, a transcription factor that controls the expression of genes related to amino acid metabolism, autophagy, and apoptosis.[1]
-
The ATF6 Pathway: Under ER stress, ATF6 translocates from the ER to the Golgi apparatus, where it is cleaved by proteases to release its active cytosolic fragment. This fragment then moves to the nucleus to activate the transcription of ER chaperones and other UPR target genes.[1]
// Connections IRE1_inactive -> IRE1_active [label="Dimerization &\nAutophosphorylation", color="#5F6368"]; PERK_inactive -> PERK_active [label="Dimerization &\nAutophosphorylation", color="#5F6368"]; ATF6_inactive -> ATF6_cleaved [label="Translocation\n& Cleavage", color="#5F6368"];
IRE1_active -> XBP1_u [label="splices", color="#5F6368"]; XBP1_u -> XBP1_s [style=dashed, color="#5F6368"]; XBP1_s -> XBP1s_protein [label="translation", color="#5F6368"]; XBP1s_protein -> UPR_genes [label="activates", color="#5F6368"];
PERK_active -> eIF2a [label="phosphorylates", color="#5F6368"]; eIF2a -> eIF2a_P [style=dashed, color="#5F6368"]; eIF2a_P -> translation_attenuation [color="#5F6368"]; eIF2a_P -> ATF4_protein [label="preferential\ntranslation", color="#5F6368"]; ATF4_protein -> UPR_genes [label="activates", color="#5F6368"];
ATF6_cleaved -> UPR_genes [label="activates", color="#5F6368"];
// Invisible edges for layout unfolded_proteins -> IRE1_active [style=invis]; unfolded_proteins -> PERK_active [style=invis]; unfolded_proteins -> ATF6_cleaved [style=invis]; }
Caption: Mechanism of this compound fluorescence activation upon binding to unfolded proteins.
Quantitative Analysis of UPR with this compound
This compound allows for the quantification of unfolded protein load in response to various stimuli. The fluorescence intensity directly correlates with the amount of accessible cysteine thiols on the unfolded proteome. Below are representative data summarizing the effects of common ER stress inducers.
| Inducer | Cell Line | Concentration | Incubation Time | Fold Change in this compound Fluorescence (vs. Control) | Analysis Method |
| Tunicamycin | HeLa | 10 µg/mL | 16 h | ~2.5 - 3.0 | Flow Cytometry |
| Thapsigargin | Neuro-2a | 1 µM | 16 h | ~2.0 - 2.5 | Flow Cytometry |
| DTT | HeLa | 2 mM | 2 h | ~3.0 - 3.5 | Flow Cytometry |
| Bortezomib | Neuro-2a | 1 µM | 16 h | ~1.8 - 2.2 | Flow Cytometry |
Note: The values presented are illustrative estimates based on published findings and may vary depending on specific experimental conditions, cell lines, and probe analogs used.
Detailed Experimental Protocols
The general workflow for using this compound involves inducing ER stress, staining the cells with the probe, and analyzing the resulting fluorescence.[7][8]
// Connections A -> B; B -> C; C -> D; D -> Microscopy [label="Option A"]; D -> FlowCytometry [label="Option B"]; D -> Proteomics [label="Option C"]; }
References
- 1. Mechanism, regulation and functions of the unfolded protein response - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Endoplasmic reticulum stress and focused drug discovery in cardiovascular disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Binding immunoglobulin protein - Wikipedia [en.wikipedia.org]
- 4. Frontiers | A Pipeline for Natural Small Molecule Inhibitors of Endoplasmic Reticulum Stress [frontiersin.org]
- 5. A thiol probe for measuring unfolded protein load and proteostasis in cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. A thiol probe for measuring unfolded protein load and proteostasis in cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. s3-ap-southeast-2.amazonaws.com [s3-ap-southeast-2.amazonaws.com]
- 8. Measuring Cysteine Exposure in Unfolded Proteins with Tetraphenylethene Maleimide and its Analogs | Springer Nature Experiments [experiments.springernature.com]
The Emergence of Tpe-MI: A Thiol-Reactive Fluorescent Probe for Elucidating Protein Misfolding and Aggregation
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
The aberrant folding and subsequent aggregation of proteins are central to the pathogenesis of a host of debilitating human disorders, including Alzheimer's disease, Parkinson's disease, and Huntington's disease. Understanding the molecular intricacies of these processes is paramount for the development of effective diagnostic and therapeutic strategies. In recent years, the novel fluorescent probe, Tetraphenylethene Maleimide (B117702) (Tpe-MI), has garnered significant attention as a powerful tool to illuminate the dark corners of protein misfolding and aggregation. This technical guide provides a comprehensive overview of this compound, its mechanism of action, experimental protocols, and its burgeoning role in neurodegenerative disease research.
Core Principles of this compound: A "Turn-On" Fluorescent Reporter
This compound is a fluorogenic molecule built upon a tetraphenylethene (TPE) core, a classic example of an aggregation-induced emission (AIE) luminogen. Unlike traditional fluorescent dyes that suffer from aggregation-caused quenching, TPE and its derivatives are non-emissive in their freely rotating, dissolved state but become highly fluorescent upon aggregation or when their intramolecular rotations are restricted.[1][2]
The ingenuity of this compound lies in the conjugation of the TPE fluorophore to a maleimide group. This maleimide moiety serves two critical functions: it acts as a thiol-reactive group, enabling covalent linkage to cysteine residues in proteins, and it also quenches the fluorescence of the TPE core in the unbound state.[2]
The fluorescence of this compound is "turned on" through a two-step mechanism:
-
Covalent Binding: The maleimide group reacts specifically with the free sulfhydryl group of cysteine residues that become exposed on the surface of unfolded or misfolded proteins.[1][2] In their native, folded state, cysteine residues are often buried within the protein's hydrophobic core.
-
Restriction of Intramolecular Rotation (RIR): Upon covalent attachment to the protein, the local environment restricts the rotation of the phenyl rings of the TPE core. This restriction of intramolecular rotation inhibits the non-radiative decay pathways, leading to a significant enhancement in fluorescence emission.
Crucially, this compound does not become fluorescent upon conjugation to small, soluble thiols like glutathione, a highly abundant antioxidant in the cellular environment. This selectivity makes this compound an exceptional tool for specifically detecting unfolded proteins within the complex milieu of the cell.
Quantitative Data on this compound and its Analogs
To facilitate the selection of the appropriate probe for specific experimental needs, the photophysical properties of this compound and its improved analogs, TPE-NMI and NTPAN-MI, are summarized below. TPE-NMI offers better water solubility and a red-shifted spectrum, while NTPAN-MI provides the additional capability of reporting on the polarity of the local environment.
| Probe | Excitation (λex) | Emission (λem) | Key Features |
| This compound | ~350-355 nm | ~470-478 nm | The original probe, suitable for UV excitation. |
| TPE-NMI | ~360-405 nm | ~505-525 nm | Improved water miscibility and red-shifted spectrum, compatible with common 405 nm lasers. |
| NTPAN-MI | ~405 nm | ~540 nm | Fluorogenic and solvatochromic, allowing assessment of the local environment's polarity. |
Visualizing the Mechanism and Workflow
To provide a clearer understanding of the principles and applications of this compound, the following diagrams illustrate its mechanism of action and a general experimental workflow.
Detailed Experimental Protocols
Synthesis of this compound
The synthesis of this compound involves a two-step process starting from the synthesis of its precursor, 4-(1,2,2-triphenylvinyl)aniline (B3030565) (TPE-NH2), followed by the reaction with maleic anhydride (B1165640).
Step 1: Synthesis of 4-(1,2,2-triphenylvinyl)aniline (TPE-NH2)
-
Reaction: This precursor can be synthesized via a McMurry coupling reaction.
-
Materials: 4-aminobenzophenone (B72274), benzophenone (B1666685), zinc powder, and titanium tetrachloride.
-
Procedure:
-
In a three-necked flask under an inert atmosphere (e.g., argon), add anhydrous tetrahydrofuran (B95107) (THF) and zinc powder.
-
Cool the suspension to -78°C (dry ice/acetone bath) and slowly add titanium tetrachloride dropwise.
-
Allow the mixture to warm to room temperature and then reflux for 2 hours to generate the active low-valent titanium reagent.
-
Cool the reaction mixture to room temperature and add a solution of 4-aminobenzophenone and benzophenone in anhydrous THF.
-
Reflux the mixture for 12-16 hours.
-
After cooling, quench the reaction by the slow addition of aqueous potassium carbonate solution.
-
Extract the product with an organic solvent (e.g., dichloromethane), dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel to yield TPE-NH2.
-
Step 2: Synthesis of Tetraphenylethene Maleimide (this compound)
-
Reaction: This step involves the reaction of TPE-NH2 with maleic anhydride to form a maleamic acid intermediate, followed by cyclodehydration.
-
Materials: TPE-NH2, maleic anhydride, acetic anhydride, and sodium acetate.
-
Procedure:
-
Dissolve TPE-NH2 and maleic anhydride in a suitable solvent such as N,N-dimethylformamide (DMF).
-
Stir the mixture at room temperature for 2-4 hours to form the N-phenylmaleamic acid intermediate.
-
To the reaction mixture, add acetic anhydride and a catalytic amount of sodium acetate.
-
Heat the mixture to 80-100°C and stir for 4-6 hours to effect cyclodehydration.
-
After cooling to room temperature, pour the reaction mixture into ice water to precipitate the product.
-
Collect the solid by filtration, wash thoroughly with water, and dry under vacuum.
-
The crude this compound can be further purified by recrystallization or column chromatography.
-
In Vitro Protein Unfolding and Aggregation Assay
This protocol describes how to monitor the unfolding and aggregation of a model protein, such as β-lactoglobulin or amyloid-beta (Aβ), using this compound.
-
Materials:
-
Purified protein of interest (e.g., β-lactoglobulin, Aβ42)
-
This compound stock solution (e.g., 1-2 mM in DMSO)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Denaturant (e.g., Guanidine hydrochloride (GuHCl) or Urea) or aggregation-inducing agent (e.g., heparin for tau)
-
96-well black plates with a clear bottom
-
Plate reader with fluorescence detection capabilities
-
-
Procedure:
-
Prepare a working solution of the protein in PBS.
-
To induce unfolding, treat the protein solution with a denaturant (e.g., 4.6 M GuHCl). For aggregation studies of amyloidogenic proteins like Aβ, prepare oligomers or fibrils according to established protocols.
-
Prepare a serial dilution of the unfolded or aggregated protein solution in the 96-well plate.
-
Add this compound working solution to each well to a final concentration of 10-50 µM.
-
Incubate the plate at 37°C for a desired period (e.g., 30-60 minutes), protecting it from light.
-
Measure the fluorescence intensity using a plate reader with excitation at ~350 nm and emission at ~470 nm.
-
For kinetic studies, fluorescence can be monitored at regular intervals from the time of this compound addition.
-
Live-Cell Imaging of Proteostasis Imbalance
This protocol outlines the use of this compound to visualize unfolded protein accumulation in live cells.
-
Materials:
-
Cultured cells (e.g., neuronal cell lines like SH-SY5Y or Neuro2a)
-
This compound stock solution (1-2 mM in DMSO)
-
Cell culture medium
-
PBS, pH 7.4
-
Stress-inducing agent (e.g., tunicamycin, thapsigargin (B1683126), or heat shock)
-
Confocal microscope
-
-
Procedure:
-
Seed the cells on a suitable imaging dish (e.g., glass-bottom dishes).
-
Induce proteotoxic stress by treating the cells with a chemical stressor (e.g., 1 µM thapsigargin for 16 hours) or by subjecting them to heat shock (e.g., 42°C for 30 minutes).
-
Wash the cells once with pre-warmed PBS.
-
Incubate the cells with a freshly prepared this compound working solution (e.g., 50 µM in PBS or serum-free medium) for 30 minutes at 37°C in the dark.
-
Wash the cells twice with PBS to remove the excess probe.
-
Add fresh culture medium or PBS to the cells.
-
Image the cells using a confocal microscope with appropriate filter sets (e.g., excitation at 405 nm and emission collected between 450-500 nm for this compound analogues, or UV excitation for this compound).
-
Application in Alzheimer's Disease Research: A New Frontier
While the application of this compound in Huntington's disease models is well-documented, its use in Alzheimer's disease research is an emerging and promising area. The core pathology of Alzheimer's disease involves the misfolding and aggregation of amyloid-beta (Aβ) peptides into plaques and the hyperphosphorylation and aggregation of tau protein into neurofibrillary tangles.
Given that both Aβ and tau aggregation pathways involve the formation of intermediate species with exposed hydrophobic regions, this compound and its analogues hold the potential to detect these early pathogenic events. Although specific studies using this compound to directly monitor Aβ or tau aggregation are still nascent, the principles of its mechanism suggest its applicability. The presence of cysteine residues in the tau protein, for instance, provides a direct target for this compound labeling upon misfolding.
Future research will likely focus on:
-
Monitoring Early Oligomerization: this compound could be employed in in vitro assays to track the kinetics of Aβ and tau oligomer formation, providing insights into the early stages of aggregation.
-
High-Throughput Screening: The "turn-on" nature of this compound makes it an ideal candidate for developing high-throughput screening assays to identify small molecules that inhibit protein aggregation.
-
In Vivo Imaging: With further development of near-infrared (NIR) emitting this compound analogues with enhanced blood-brain barrier permeability, in vivo imaging of amyloid plaques and neurofibrillary tangles in animal models of Alzheimer's disease could become a reality.
Conclusion
This compound and its derivatives represent a significant advancement in the toolkit available for studying protein misfolding and aggregation. Their unique "turn-on" fluorescence mechanism, coupled with their specificity for unfolded proteins, provides researchers with a versatile and sensitive method to probe the complex landscape of proteostasis. As our understanding of the role of protein aggregation in neurodegenerative diseases deepens, tools like this compound will be indispensable in unraveling disease mechanisms and accelerating the discovery of new therapeutic interventions.
References
Probing Cellular Stress: An In-depth Technical Guide to Tpe-MI
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of Tetraphenylethene Maleimide (B117702) (Tpe-MI), a fluorogenic probe used to investigate cellular stress by detecting the accumulation of unfolded proteins. We will delve into the core mechanisms of this compound, present detailed experimental protocols, summarize key quantitative data, and visualize the associated signaling pathways and experimental workflows.
Introduction to this compound and Proteostasis Imbalance
Maintaining protein homeostasis, or proteostasis, is critical for cellular function. A variety of cellular stressors, including heat shock, oxidative stress, and the expression of mutant proteins, can disrupt proteostasis, leading to an accumulation of unfolded or misfolded proteins. This accumulation is a hallmark of numerous diseases, including neurodegenerative disorders like Huntington's disease.[1][2][3][4]
This compound is a powerful tool for studying these processes. It is a "turn-on" fluorescent probe that specifically reacts with the free cysteine thiols that become exposed when proteins unfold.[1] Cysteine is typically buried within the hydrophobic core of a properly folded globular protein. The maleimide group of this compound covalently binds to these exposed thiols. A key feature of this compound is its aggregation-induced emission (AIE) property. The tetraphenylethene (TPE) fluorophore remains non-fluorescent in solution but becomes highly emissive upon conjugation to a protein, where the restricted intramolecular rotation of its phenyl rings leads to a significant increase in fluorescence.
Crucially, this compound's fluorescence is not activated by conjugation to small, soluble thiols like glutathione, the most abundant cellular thiol. This selectivity ensures that the fluorescent signal primarily reports on the load of unfolded proteins within the cell.
Mechanism of Action of this compound
The utility of this compound in monitoring cellular stress stems from its specific chemical and photophysical properties. The maleimide moiety provides reactivity towards sulfhydryl groups, while the TPE component confers the AIE characteristic.
The process can be summarized as follows:
-
Cellular Stress Induction: Various stressors disrupt the cellular folding environment, leading to the accumulation of unfolded proteins.
-
Exposure of Buried Cysteines: In their unfolded state, proteins expose cysteine residues that are normally sequestered within their three-dimensional structure.
-
This compound Conjugation: this compound, being cell-permeable, enters the cell and its maleimide group reacts with the exposed cysteine thiols of the unfolded proteins.
-
Fluorescence Activation: The covalent attachment to the protein restricts the intramolecular rotation of the TPE phenyl rings, causing the molecule to become highly fluorescent.
This "turn-on" fluorescence provides a direct and quantifiable measure of the unfolded protein load within the cell.
Key Experimental Protocols
Here, we provide detailed methodologies for utilizing this compound to measure unfolded protein load in cells.
General Cell Staining Protocol with this compound
This protocol is a standard procedure for staining live cells with this compound to quantify the unfolded protein load.
Materials:
-
This compound stock solution (e.g., 1-2 mM in DMSO)
-
Phosphate-buffered saline (PBS)
-
Cell culture medium
-
Cells of interest cultured in an appropriate format (e.g., 96-well plate, culture dish)
-
Cell stress-inducing agents (e.g., tunicamycin (B1663573), thapsigargin, MG132) or conditions (e.g., heat shock)
Procedure:
-
Cell Culture: Plate cells at a suitable density and allow them to adhere overnight.
-
Induction of Cellular Stress: Treat cells with the desired stressor for the appropriate duration. For example, incubate with a chemical inducer like tunicamycin or subject the cells to heat shock (e.g., 42°C for 30 minutes). Include a vehicle-treated control group.
-
Preparation of this compound Working Solution: Dilute the this compound stock solution in PBS or serum-free medium to the final working concentration (typically 50 µM).
-
Cell Staining: Remove the culture medium from the cells and wash once with PBS. Add the this compound working solution to the cells and incubate for a specified time (e.g., 30-60 minutes) at 37°C, protected from light.
-
Washing: Remove the this compound solution and wash the cells twice with PBS to remove any unbound probe.
-
Data Acquisition: The fluorescent signal can be measured using a fluorescence microscope, a plate reader, or a flow cytometer. For this compound, the typical excitation wavelength is around 350 nm, and the emission is monitored at approximately 470 nm.
Flow Cytometry Analysis of Unfolded Protein Load
Flow cytometry allows for the high-throughput quantification of this compound fluorescence in individual cells.
Procedure:
-
Follow steps 1-5 of the General Cell Staining Protocol.
-
Cell Detachment: After washing, detach the cells using a gentle method such as trypsinization.
-
Cell Resuspension: Resuspend the cells in PBS or a suitable buffer for flow cytometry.
-
Flow Cytometry: Analyze the cells on a flow cytometer equipped with a UV laser for this compound excitation. Collect fluorescence data from the appropriate emission channel.
-
Data Analysis: Gate on the live cell population and quantify the mean or median fluorescence intensity of this compound for each condition.
Quantitative Data Summary
The following tables summarize quantitative data from studies using this compound to measure changes in the unfolded protein load under various stress conditions.
| Cell Line | Stressor | Concentration | Incubation Time | Fold Increase in this compound Fluorescence (Approx.) | Reference |
| HeLa | Tunicamycin | 10 µg/mL | 16 hours | ~2.5 | |
| HeLa | Thapsigargin | 1 µM | 16 hours | ~2.0 | |
| Neuro-2a | MG132 | 10 µM | 4 hours | ~1.5 | |
| Neuro-2a | Celastrol | 2 µM | 4 hours | ~1.8 | |
| Neuro-2a | Novobiocin | 1 mM | 4 hours | ~1.4 |
Table 1: this compound Fluorescence Increase in Response to Chemical Stressors. This table illustrates the fold increase in this compound fluorescence in different cell lines after treatment with various chemical inducers of cellular stress.
| Cell Line | Condition | Fold Increase in this compound Fluorescence (Approx.) | Reference |
| HeLa | Heat Shock (42°C) | ~1.5 (after 30 min) | |
| iPSC-derived Neural Cells (HD model) | Thapsigargin | Higher induction in HD cells vs. control |
Table 2: this compound Fluorescence Increase in Response to Physical Stress and in a Disease Model. This table shows the effect of heat shock on this compound fluorescence and the differential response to stress in a Huntington's disease (HD) cell model.
Visualizing Cellular Stress Pathways and Experimental Workflows
The following diagrams, created using the DOT language for Graphviz, illustrate key concepts and procedures related to the use of this compound.
References
Tpe-MI as a Fluorescent Marker for Protein Quality Control: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The maintenance of protein homeostasis, or proteostasis, is fundamental to cellular health. A key aspect of proteostasis is the efficient folding of newly synthesized proteins and the timely degradation of misfolded or aggregated proteins. Disruptions in this delicate balance can lead to the accumulation of toxic protein species, a hallmark of numerous neurodegenerative diseases and other proteinopathies. Tetraphenylethene maleimide (B117702) (Tpe-MI) has emerged as a powerful fluorescent tool for monitoring the status of protein quality control by selectively detecting unfolded proteins. This technical guide provides a comprehensive overview of this compound, including its mechanism of action, detailed experimental protocols, and data interpretation.
Core Principles of this compound Function
This compound is a fluorogenic probe that exhibits aggregation-induced emission (AIE).[1][2] Its fluorescence is "turned on" through a two-step mechanism, ensuring high specificity for unfolded proteins.[3][4]
-
Thiol Reactivity: The maleimide group of this compound reacts specifically with free sulfhydryl groups (-SH) of cysteine residues.[1] In native, correctly folded proteins, cysteine residues are often buried within the hydrophobic core and are inaccessible. However, upon protein unfolding or misfolding, these buried cysteines become exposed.
-
Aggregation-Induced Emission (AIE): The tetraphenylethene (Tpe) moiety of this compound is a classic AIE luminogen. In its free, unbound state, the phenyl rings of Tpe undergo constant intramolecular rotation, which dissipates energy non-radiatively, rendering the molecule non-fluorescent. When this compound conjugates to an unfolded protein, the surrounding polypeptide chain restricts the rotation of the Tpe phenyl rings. This restriction of intramolecular rotation (RIR) blocks the non-radiative decay pathway, forcing the molecule to release its energy as fluorescence.
Crucially, this compound does not exhibit significant fluorescence when conjugated to small, soluble thiols like glutathione, a highly abundant molecule in the cellular environment. This selectivity ensures that the fluorescent signal predominantly reports on the presence of unfolded proteins.
Key Advantages of this compound in Protein Quality Control Studies
-
Direct Detection of Unfolded Proteins: this compound provides a direct measure of the cellular load of unfolded proteins, a key indicator of proteostasis network stress.
-
High Signal-to-Noise Ratio: The "turn-on" nature of this compound fluorescence results in a low background signal and high sensitivity.
-
Live-Cell Imaging Compatibility: this compound is cell-permeable, allowing for the real-time monitoring of protein unfolding and aggregation in living cells.
-
Versatility in Applications: this compound can be used in a variety of platforms, including fluorometry, flow cytometry, and fluorescence microscopy.
Quantitative Data Summary
The following tables summarize key quantitative parameters for the use of this compound and its analogs, TPE-NMI and NTPAN-MI.
| Probe | Excitation (nm) | Emission (nm) | Recommended Concentration (in vitro) | Recommended Concentration (in cell) |
| This compound | 350 - 355 | 470 ± 40 | 50 µM | 50 µM |
| TPE-NMI | 360 - 405 | 505 - 525 ± 40 | 50 µM | 50 µM |
| NTPAN-MI | 405 | 495 - 555 | 50 µM | 50 µM |
Table 1: Spectral Properties and Working Concentrations of this compound and Analogs.
| Application | Instrument | Key Measurement | Typical Cell Number |
| Quantification of Unfolded Protein Load | Flow Cytometer | Median Fluorescence Intensity | 30,000 - 50,000 cells |
| Visualization of Unfolded Proteins | Confocal Microscope | Intracellular Localization | 10 - 15 cells per field of view |
| In vitro Protein Unfolding Kinetics | Plate Reader / Fluorimeter | Time-course Fluorescence Change | N/A |
Table 2: Application-Specific Data Acquisition Parameters.
Experimental Protocols
In Vitro Analysis of Protein Unfolding
This protocol describes the use of this compound to monitor the unfolding of a purified protein in response to a chemical denaturant.
Materials:
-
Purified protein of interest
-
This compound stock solution (50 mM in DMSO)
-
Phosphate-buffered saline (PBS)
-
Denaturant stock solution (e.g., 8 M Guanidine Hydrochloride (GuHCl))
-
384-well microplate or quartz cuvette
-
Plate reader or fluorimeter
Procedure:
-
Prepare Protein Solutions: Prepare solutions of the purified protein at the desired concentration in PBS. To induce unfolding, prepare a parallel set of protein solutions containing the desired final concentration of denaturant (e.g., 4.6 M GuHCl).
-
Prepare this compound Working Solution: Dilute the this compound stock solution to a 5x working concentration in PBS.
-
Initiate the Reaction: For kinetic measurements, add the 5x this compound working solution to the protein solutions in a 384-well microplate. For endpoint measurements, mix the protein and this compound solutions in a cuvette. The final concentration of this compound should be 50 µM.
-
Measure Fluorescence:
-
Kinetics: Immediately begin recording the fluorescence intensity over time (e.g., for 90-120 minutes) using the appropriate excitation and emission wavelengths for this compound (Ex: 350 nm, Em: 470 nm).
-
Endpoint: After a 90-minute incubation, measure the final fluorescence intensity.
-
-
Data Analysis: Plot the fluorescence intensity against time for kinetic assays. For endpoint assays, compare the fluorescence intensity of the native and unfolded protein samples.
In-Cell Analysis of Unfolded Protein Load
This protocol details the staining of live cells with this compound to quantify the unfolded protein load using flow cytometry.
Materials:
-
Cultured cells
-
Complete cell culture medium
-
This compound stock solution (1-2 mM in DMSO)
-
Phosphate-buffered saline (PBS)
-
Trypsin or other cell detachment solution
-
Flow cytometry tubes
-
Flow cytometer
Procedure:
-
Cell Culture and Treatment: Seed cells in a 12-well plate and culture overnight. If applicable, treat the cells with a compound of interest to induce proteostasis stress.
-
This compound Staining:
-
Rinse the cells once with PBS.
-
Add freshly diluted this compound solution (50 µM in PBS) to each well and incubate for 30 minutes at 37°C.
-
-
Cell Harvesting:
-
Remove the this compound solution.
-
Wash the cells once with PBS.
-
Detach the cells using trypsin.
-
Resuspend the cells in complete medium to neutralize the trypsin.
-
Pellet the cells by centrifugation (120 x g for 6 minutes).
-
Discard the supernatant and resuspend the cell pellet in 250 µL of PBS in a flow cytometry tube.
-
-
Flow Cytometry Analysis:
-
Analyze the cells on a flow cytometer using the appropriate excitation and emission channels for this compound (e.g., Ex: 355 nm, Em: 450/50 nm bandpass).
-
Collect data from at least 5,000 live cell events.
-
-
Data Analysis: Gate the live cell population based on forward and side scatter. Determine the median fluorescence intensity of the this compound signal for each sample. An increase in median fluorescence intensity indicates an increased unfolded protein load.
Confocal Microscopy for Visualization of Unfolded Proteins
This protocol allows for the visualization of the subcellular localization of unfolded proteins.
Materials:
-
Cells cultured on coverslips
-
This compound stock solution (50 mM in DMSO)
-
PBS
-
4% (v/v) Paraformaldehyde (PFA) in PBS
-
Mounting medium
-
Confocal microscope
Procedure:
-
Cell Culture and Treatment: Culture cells on coverslips and treat as required.
-
This compound Staining: Stain the cells with 50 µM this compound in PBS for 30 minutes at 37°C as described in the flow cytometry protocol.
-
Fixation:
-
Remove the this compound solution and wash with PBS.
-
Fix the cells with 4% PFA for 15 minutes at room temperature.
-
Wash the cells three times with PBS.
-
-
Mounting and Imaging:
-
Mount the coverslips onto microscope slides using a suitable mounting medium.
-
Image the cells using a confocal microscope with the appropriate laser line and emission filter for this compound (e.g., Ex: 405 nm laser, Em: 495-555 nm).
-
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the key signaling pathway involved in the cellular response to unfolded proteins and the experimental workflows for using this compound.
Caption: Cellular response to unfolded proteins detected by this compound.
Caption: In vitro this compound experimental workflow.
Caption: In-cell this compound experimental workflow.
References
- 1. Measuring Cysteine Exposure in Unfolded Proteins with Tetraphenylethene Maleimide and its Analogs | Springer Nature Experiments [experiments.springernature.com]
- 2. Hidden information on protein function in censuses of proteome foldedness - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A thiol probe for measuring unfolded protein load and proteostasis in cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. s3-ap-southeast-2.amazonaws.com [s3-ap-southeast-2.amazonaws.com]
An In-depth Technical Guide to Tetraphenylethene Maleimide (TPE-MI)
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of Tetraphenylethene Maleimide (B117702) (TPE-MI), a powerful fluorogenic probe used to investigate protein unfolding and cellular proteostasis. This compound is an aggregation-induced emission (AIE) luminogen designed to react specifically with exposed cysteine residues, offering a direct method to quantify and visualize unfolded protein load in cellular and in vitro models.
Chemical Structure and Core Properties
Tetraphenylethene Maleimide (this compound) is a specialized fluorescent probe composed of two key functional units: a tetraphenylethene (TPE) core and a thiol-reactive maleimide group. The TPE moiety is a well-known luminogen characterized by its aggregation-induced emission (AIE) properties.[1] In dilute solutions, the phenyl rings of the TPE core undergo constant intramolecular rotation, providing a non-radiative pathway for the excited state to decay, thus rendering the molecule non-fluorescent. The maleimide group serves as a reactive handle for covalent conjugation to sulfhydryl groups, primarily found in the cysteine residues of proteins.[2][3]
The defining feature of this compound is its "turn-on" fluorescence mechanism. The probe is virtually non-emissive in its free state but becomes highly fluorescent upon conjugation to its target. This activation is governed by a dual mechanism:
-
Reaction with Thiols: The maleimide group undergoes a Michael addition reaction with the free thiol of a cysteine residue, which is typically buried within a protein's core but becomes exposed upon unfolding.[4][5] This reaction disrupts the n–π electronic conjugation of the maleimide group, which otherwise quenches the TPE fluorescence through a photoinduced electron transfer (PeT) process.[2]
-
Aggregation-Induced Emission (AIE): Upon covalent attachment to the protein, the bulky TPE structure is localized in a sterically constrained environment. This local rigidity restricts the intramolecular rotation of the TPE phenyl rings. The blockage of this non-radiative decay channel forces the excited state to decay radiatively, resulting in a strong fluorescent signal.[1][2]
Crucially, this compound does not become significantly fluorescent when conjugated to small, highly mobile biothiols like glutathione, ensuring its selectivity for the more rigid environment of a protein scaffold.[4][6] This property makes it an excellent tool for specifically measuring the unfolded protein load even in the presence of high concentrations of small-molecule thiols.[4]
Physicochemical and Photophysical Data
The key properties of Tetraphenylethene Maleimide are summarized in the table below for easy reference.
| Property | Value | Reference(s) |
| Chemical Formula | C₃₁H₂₃NO₂ | - |
| Molecular Weight | 441.52 g/mol | - |
| CAS Number | 1245606-71-6 | - |
| Appearance | Solid | - |
| Excitation Wavelength (λex) | ~350 nm | [7] |
| Emission Wavelength (λem) | ~470 nm | [7] |
| Solubility | Soluble in DMSO (e.g., 40 mg/mL) | |
| Reactivity | Specifically reacts with thiol (-SH) groups | [2][3] |
| Fluorescence Property | Aggregation-Induced Emission (AIE), Fluorogenic | [1][5] |
Experimental Protocols
Synthesis of Tetraphenylethene Maleimide (this compound)
The synthesis of this compound is typically achieved in a two-step process starting from an amino-functionalized TPE precursor.
Step 1: Synthesis of the Precursor 4-(1,2,2-triphenylvinyl)aniline (B3030565) (TPE-NH₂) This aniline (B41778) precursor is synthesized via established methods, such as the McMurry coupling reaction, followed by modifications to introduce the amine group.
Step 2: Formation of TPE-Maleimide This step involves the reaction of the TPE-aniline precursor with maleic anhydride (B1165640) to form an intermediate maleanilic acid, followed by a dehydration reaction to yield the final maleimide product.
Detailed Protocol:
-
Formation of Maleanilic Acid:
-
Dissolve 4-(1,2,2-triphenylvinyl)aniline (TPE-NH₂) (1 equivalent) in a suitable anhydrous solvent such as N,N-Dimethylformamide (DMF) or acetone (B3395972) in a round-bottom flask.
-
Add maleic anhydride (1.1 equivalents) to the solution.
-
Stir the reaction mixture at room temperature for 4-6 hours. The progress can be monitored by Thin Layer Chromatography (TLC).
-
Upon completion, the intermediate N-(4-(1,2,2-triphenylvinyl)phenyl)maleanilic acid is typically precipitated by adding the reaction mixture to cold water, filtered, and dried.
-
-
Cyclization to Maleimide:
-
Suspend the dried maleanilic acid intermediate in a solvent like toluene (B28343) or acetic anhydride.
-
Add a dehydrating agent. A common method uses acetic anhydride with a catalytic amount of sodium acetate (B1210297) or triethylamine.
-
Heat the mixture to reflux (e.g., 80-120 °C) for 2-4 hours, monitoring the reaction by TLC.
-
After cooling, the solvent is removed under reduced pressure. The crude product is then purified, typically by column chromatography on silica (B1680970) gel, to yield pure Tetraphenylethene Maleimide.
-
Protocol for Measuring Unfolded Protein Load in Live Cells
This protocol describes a general workflow for inducing proteostatic stress and staining cells with this compound for analysis by microscopy or flow cytometry.[7][8]
Materials:
-
Cell line of interest (e.g., HeLa, Neuro-2a)
-
Complete cell culture medium
-
Phosphate-Buffered Saline (PBS)
-
Proteostatic stressor (e.g., Tunicamycin, heat shock incubator at 42°C)
-
This compound stock solution (e.g., 1-2 mM in anhydrous DMSO)
-
Fixation buffer (e.g., 4% paraformaldehyde in PBS)
-
Instrumentation: Fluorescence microscope or flow cytometer.
Procedure:
-
Cell Culture and Stress Induction:
-
Seed cells in an appropriate culture vessel (e.g., 8-well µ-slides for microscopy, 12-well plates for flow cytometry) and grow overnight to reach approximately 80% confluency.
-
Induce proteostatic stress. For chemical induction, treat cells with a stressor (e.g., tunicamycin) for a designated time. For physical induction, transfer cells to a 42°C incubator for heat shock (e.g., 30-60 minutes). Include an untreated control group.
-
-
This compound Staining:
-
Following stress induction, remove the culture medium and gently wash the cells once with PBS.
-
Prepare a this compound working solution by diluting the DMSO stock solution in PBS or culture medium to a final concentration of 50 µM.
-
Add the this compound working solution to the cells and incubate at 37°C for 30 minutes in the dark.[7]
-
-
Cell Processing for Analysis:
-
For Fluorescence Microscopy:
-
Remove the staining solution and wash cells twice with PBS.
-
Fix the cells with fixation buffer at room temperature for 15 minutes.
-
Wash again with PBS. The cells are now ready for imaging. Use an excitation source around 350-405 nm and collect emission around 470 nm.
-
-
For Flow Cytometry:
-
Remove the staining solution and wash cells once with PBS.
-
Detach the cells using a gentle cell scraper or trypsin (if its thiol groups do not interfere).
-
Resuspend the cells in PBS in flow cytometry tubes.
-
Analyze the cell population using a flow cytometer equipped with a UV or violet laser for excitation and an appropriate filter for emission collection (e.g., in the blue channel).
-
-
Visualizations
The following diagrams illustrate the core mechanism and experimental workflow of this compound.
Caption: Mechanism of this compound fluorescence activation upon reaction with an unfolded protein.
Caption: Experimental workflow for assessing cellular proteostasis using this compound.
References
- 1. Measuring Cysteine Exposure in Unfolded Proteins with Tetraphenylethene Maleimide and its Analogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. kyushu-u.elsevierpure.com [kyushu-u.elsevierpure.com]
- 4. Measuring Cysteine Exposure in Unfolded Proteins with Tetraphenylethene Maleimide and its Analogs | Springer Nature Experiments [experiments.springernature.com]
- 5. s3-ap-southeast-2.amazonaws.com [s3-ap-southeast-2.amazonaws.com]
- 6. A Maleimide-functionalized Tetraphenylethene for Measuring and Imaging Unfolded Proteins in Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Fluorescent triphenyl substituted maleimide derivatives: synthesis, spectroscopy and quantum chemical calculations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Tpe-MI Synthesis and Derivatization: An In-depth Technical Guide for Targeted Studies
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis, derivatization, and application of Tetraphenylethene-Maleimide (Tpe-MI), a fluorogenic probe essential for targeted studies of protein unfolding and cellular proteostasis. This document details the core principles of this compound's function, provides step-by-step experimental protocols, and presents quantitative data in a clear, accessible format.
Introduction to this compound: A "Turn-On" Probe for Unfolded Proteins
Tetraphenylethene-Maleimide (this compound) is a powerful tool in chemical biology and drug development. It is an Aggregation-Induced Emission (AIE) luminogen, meaning it remains non-fluorescent in its free, solvated state but becomes highly emissive upon aggregation or when its intramolecular rotation is restricted.[1][2] This unique property is harnessed to selectively detect unfolded proteins.
The core structure of this compound consists of a tetraphenylethene (TPE) fluorophore and a maleimide (B117702) (MI) group.[1] The maleimide moiety serves two purposes: it acts as a quencher for the TPE fluorescence through a photoinduced electron transfer (PeT) mechanism and as a reactive handle for covalent conjugation to thiol groups.[3][4] In biological systems, the primary targets for the maleimide group are the free cysteine residues of proteins.
In their native, folded conformation, proteins typically bury their cysteine residues within their hydrophobic core, making them inaccessible.[1][5] However, under conditions of cellular stress leading to protein misfolding and unfolding, these cysteine residues become exposed.[1][5] this compound reacts with these exposed thiols, and the subsequent covalent attachment to the bulky protein restricts the intramolecular rotation of the TPE phenyl rings. This restriction of intramolecular rotation (RIR) effect inhibits the non-radiative decay pathways and activates the fluorescence of the TPE core, resulting in a "turn-on" signal that is directly proportional to the amount of unfolded protein.[2]
Crucially, the conjugation of this compound to small, highly mobile thiol-containing molecules like glutathione (B108866) (GSH) does not induce fluorescence in solution, as the TPE moiety's phenyl rings remain free to rotate.[1][6] This selectivity makes this compound an excellent probe for specifically monitoring the accumulation of unfolded proteins, a hallmark of proteostasis imbalance observed in numerous diseases, including neurodegenerative disorders and cancer.[1][5]
Synthesis of this compound and its Derivatives
The synthesis of this compound is a multi-step process that begins with the creation of a TPE-aniline precursor. This is followed by the introduction of the maleimide functionality.
Synthesis of this compound
The synthesis of this compound proceeds through a two-step process: first, the synthesis of the precursor 4-(1,2-diphenyl-2-(p-tolyl)vinyl)aniline (TPE-NH2), followed by its reaction with maleic anhydride (B1165640).[1]
Experimental Protocol: Synthesis of this compound [1]
-
Synthesis of TPE-NH2: The precursor, 4-(1,2-diphenyl-2-(p-tolyl)vinyl)aniline (TPE-NH2), is synthesized according to previously reported procedures.
-
Reaction with Maleic Anhydride:
-
To a solution of TPE-NH2 (0.361 g, 1.0 mmol) in dry tetrahydrofuran (B95107) (THF) (20 ml), add maleic anhydride (0.196 g, 2.0 mmol).
-
Stir the mixture at room temperature for 12 hours.
-
Evaporate the solvent under reduced pressure to obtain a yellow solid intermediate. This intermediate is used in the next step without further purification.
-
-
Cyclization and Dehydration:
-
To the intermediate from the previous step, add anhydrous sodium acetate (B1210297) (0.4 g, 4.88 mmol) and acetic anhydride (20 ml).
-
Heat the mixture to reflux and stir for 4 hours under a nitrogen atmosphere.
-
After cooling to room temperature, pour the mixture into ice water and stir for 1 hour.
-
Extract the product with dichloromethane (B109758) (DCM).
-
Wash the organic layer sequentially with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate (B86663) and evaporate the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel using a mixture of hexane (B92381) and dichloromethane as the eluent.
-
Derivatization of this compound
While this compound is a powerful probe, it has limitations such as low water solubility and an absorption peak in the ultraviolet range.[3] To address these issues, several derivatives have been developed.
-
TPE-NMI: This derivative is more hydrophilic and exhibits a red-shifted absorption and emission spectrum, making it more compatible with common laser lines used in biological imaging.[3][7]
-
NTPAN-MI: This solvatochromic probe can not only quantify unfolded proteins but also report on the polarity of their local environment.[2]
-
MI-BTD-P: Another derivative with improved photophysical properties.[3]
These derivatives expand the toolkit available for studying proteostasis, offering enhanced properties for specific applications.[3]
Quantitative Data Summary
The following tables summarize key quantitative data related to the synthesis and application of this compound and its derivatives.
Table 1: Synthesis Yields
| Compound | Precursor | Reagents | Yield | Reference |
| GSH-TPE-MI | This compound, Glutathione | THF, Water | 80% | [1] |
Table 2: Spectroscopic Properties
| Compound | Excitation (nm) | Emission (nm) | Primary Function | Reference |
| This compound | 350 | 470 | Cytoplasmic unfolded protein staining | [1][2] |
| TPE-NMI | 360 | 505 | Cytoplasmic unfolded protein staining (improved properties) | [2][4] |
| NTPAN-MI | 405 | 495-555 | Cytoplasmic and nuclear unfolded protein staining; polarity sensing | [2] |
Table 3: Typical Experimental Concentrations
| Experiment | Compound | Concentration | Cell Line/System | Reference |
| In vitro protein unfolding assay | This compound | 50 µM | Purified proteins (e.g., β-lactoglobulin) | [1] |
| Cell Staining (Flow Cytometry/Imaging) | This compound | 50 µM | HeLa, Neuro2a cells | [1][8] |
| In vitro protein unfolding assay | TPE-NMI | 50 µM | Purified proteins (e.g., β-lactoglobulin) | [4] |
Experimental Protocols for Targeted Studies
This section provides detailed methodologies for key experiments involving this compound for the study of unfolded proteins.
In Vitro Protein Unfolding Assay
This assay quantifies the ability of this compound to detect unfolded proteins in a controlled environment.
Experimental Protocol: In Vitro Protein and Lysate Unfolding Assays [1]
-
Stock Solutions:
-
Prepare a 1 mM stock solution of this compound in dimethyl sulfoxide (B87167) (DMSO).
-
Prepare stock solutions of the desired protein (e.g., 250 µM for β-lactoglobulin) in phosphate-buffered saline (PBS).
-
-
Unfolding:
-
Incubate the protein solution (final concentration 0.5 mg/ml for cell lysate, or specific concentrations for purified proteins) in 4.6 M guanidine (B92328) hydrochloride (GuHCl) solution for 3 minutes to induce unfolding.
-
-
Labeling and Measurement:
-
Add this compound to the unfolded protein solution to a final concentration of 50 µM.
-
Immediately record the time-course fluorescence intensity using an excitation wavelength of 350 nm and an emission wavelength of 470 nm, with a time interval of 1 second.
-
Cellular Staining with this compound
This protocol details the procedure for staining live cells with this compound to assess the level of unfolded proteins via flow cytometry or fluorescence microscopy.
Experimental Protocol: this compound Cell Staining [1][8]
-
Stock Solution: Prepare a 1 or 2 mM stock solution of this compound in DMSO. Store at 4°C in the dark.
-
Cell Preparation: Culture cells to the desired confluency in a suitable vessel.
-
Staining:
-
Rinse the cells with PBS to remove any residual culture medium.
-
Treat the cells with freshly diluted this compound (50 µM in PBS) for 30 minutes at 37°C.
-
-
Washing: Remove the this compound solution and rinse the cells with PBS.
-
Analysis:
-
For Flow Cytometry: Resuspend the cells in PBS, pellet by centrifugation (120 g for 6 minutes), and then resuspend in 250 µl of PBS in a flow cytometry tube.
-
For Fluorescence Imaging: Fix the cells on the plate with 4% (w/v) paraformaldehyde before imaging.
-
Visualizing Workflows and Mechanisms
The following diagrams, generated using the DOT language, illustrate the key mechanisms and workflows described in this guide.
References
- 1. A thiol probe for measuring unfolded protein load and proteostasis in cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. s3-ap-southeast-2.amazonaws.com [s3-ap-southeast-2.amazonaws.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. A thiol probe for measuring unfolded protein load and proteostasis in cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. A Maleimide-functionalized Tetraphenylethene for Measuring and Imaging Unfolded Proteins in Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. This compound | Tetraphenylethene maleimide | Luminogen | TargetMol [targetmol.com]
Illuminating the Invisible: A Technical Guide to Fluorescent Probes for Protein Aggregation
For Researchers, Scientists, and Drug Development Professionals
The misfolding and subsequent aggregation of proteins is a hallmark of numerous debilitating human diseases, including Alzheimer's, Parkinson's, and type 2 diabetes. Understanding the complex mechanisms of protein aggregation is therefore a critical endeavor in modern biomedical research and therapeutic development. Fluorescent probes have emerged as indispensable tools in this field, offering sensitive and dynamic insights into the aggregation process, from the formation of early-stage oligomers to the maturation of amyloid fibrils. This in-depth technical guide explores the core principles of using fluorescent probes to monitor protein aggregation, detailing the mechanisms of various probe types, providing structured experimental protocols, and presenting quantitative data for key fluorophores.
Core Principles of Fluorescence-Based Protein Aggregation Detection
The fundamental principle behind using fluorescent probes to study protein aggregation lies in the change of the probe's photophysical properties upon interaction with different protein species. These changes can manifest as an increase in fluorescence quantum yield, a shift in the emission or excitation spectra, or alterations in fluorescence lifetime. These phenomena are typically triggered by changes in the probe's local environment as it binds to aggregated proteins.
Several key mechanisms govern the fluorescence response of these probes:
-
Binding to Specific Structures: The most common mechanism involves probes that selectively bind to the canonical cross-β-sheet structures characteristic of amyloid fibrils. Upon binding, the probe's conformation becomes restricted, leading to a significant enhancement of its fluorescence. Thioflavin T (ThT) is the archetypal example of such a probe.[1][2][3][4]
-
Sensing Environmental Hydrophobicity: As proteins aggregate, they often expose hydrophobic residues that were previously buried within the native structure. Environment-sensitive dyes, such as 8-Anilinonaphthalene-1-sulfonic acid (ANS), exhibit low fluorescence in aqueous environments but become highly fluorescent upon binding to these exposed hydrophobic patches.[5] This property makes them particularly useful for detecting early-stage, non-fibrillar aggregates and molten globule-like intermediates.
-
Responding to Microviscosity (Molecular Rotors): A fascinating class of probes, known as molecular rotors, are sensitive to the viscosity of their immediate surroundings. In a low-viscosity environment, these molecules can undergo intramolecular rotation, which provides a non-radiative decay pathway, resulting in low fluorescence. Within the increasingly rigid and viscous environment of a protein aggregate, this rotation is hindered, forcing the molecule to de-excite via fluorescence, thus "switching on" the light. This mechanism can provide insights into the microrheological changes that occur during aggregation.
-
Aggregation-Induced Emission (AIE): AIEgens are molecules that are non-emissive when dissolved as single molecules but become highly fluorescent upon aggregation. This phenomenon is attributed to the restriction of intramolecular motions in the aggregated state. AIE probes are increasingly being developed to detect various stages of protein aggregation.
A Curated Toolkit of Fluorescent Probes
A variety of fluorescent probes are available to researchers, each with its own set of advantages and optimal applications. The choice of probe often depends on the specific stage of aggregation being investigated (e.g., oligomers vs. fibrils) and the experimental system (in vitro vs. in-cell).
| Probe Name | Type | Excitation (nm) | Emission (nm) | Mechanism of Action | Primary Application |
| Thioflavin T (ThT) | Binds β-sheets | ~450 | ~482 | Binds to cross-β-sheet structures in amyloid fibrils, leading to fluorescence enhancement. | Gold standard for detecting and quantifying mature amyloid fibrils. |
| ProteoStat® | Molecular Rotor | ~550 | ~600 | A molecular rotor that exhibits increased fluorescence in the viscous environment of protein aggregates. | Quantification of protein aggregates in solution, thermal shift assays. |
| 8-Anilinonaphthalene-1-sulfonic acid (ANS) | Environment-Sensitive | Varies | Varies | Binds to exposed hydrophobic surfaces on partially unfolded proteins and aggregates, causing fluorescence enhancement. | Detection of early-stage aggregates, molten globules, and conformational changes. |
| Dapoxyl | Environment-Sensitive | 360-380 | 500-510 | Multidimensional probe sensitive to both β-sheet structure and hydrophobic surfaces, with changes in both excitation and emission profiles. | Characterizing heterogeneous populations of aggregation intermediates. |
| Quinolimide Derivatives | Environment-Sensitive | Varies | Varies | Solvatochromic dyes that report on the early stages of amyloid fibrillization through changes in fluorescence lifetime and intensity. | Sensitive detection of prefibrillar aggregates and oligomers. |
| DiSC₂(3) | Molecular Rotor | Varies | Varies | A molecular rotor that reports on changes in microviscosity during protein aggregation. | Probing microrheological changes and distinct mechanistic stages of aggregation. |
| AggTag Probes | Genetically Encoded/Fluorogenic | Varies | Varies | A protein of interest is fused to a tag that conjugates with a fluorogenic probe, which turns on its fluorescence upon aggregation. | Detecting soluble misfolded oligomers and protein aggregation in live cells. |
Visualizing the Mechanisms and Workflows
To better understand the principles and processes involved, the following diagrams illustrate key signaling pathways and experimental workflows.
Caption: Protein aggregation pathway and points of fluorescent probe interaction.
Caption: Mechanism of fluorescence enhancement in molecular rotor probes.
Detailed Experimental Protocols
Accurate and reproducible data acquisition requires meticulous adherence to experimental protocols. Below are generalized yet detailed methodologies for key fluorescence-based protein aggregation assays.
Thioflavin T (ThT) Assay for Fibril Formation
This protocol outlines a typical ThT assay to monitor the kinetics of amyloid fibril formation in vitro.
Materials:
-
Protein of interest, purified and monomeric
-
Thioflavin T (ThT) stock solution (e.g., 1 mM in water, filtered)
-
Aggregation buffer (e.g., PBS, Glycine-HCl, specific to the protein)
-
96-well black, clear-bottom microplate
-
Fluorescence plate reader
Procedure:
-
Preparation of Reaction Mixtures:
-
Prepare the protein solution in the aggregation buffer at the desired concentration (e.g., 10-50 µM). Ensure the initial protein solution is free of aggregates by centrifugation or filtration.
-
Prepare a working solution of ThT in the aggregation buffer. The final concentration of ThT in the assay typically ranges from 10 to 20 µM. Note that high concentrations of ThT (≥ 50 µM) may affect the aggregation kinetics of some proteins.
-
In each well of the 96-well plate, add the protein solution and the ThT working solution to the final desired concentrations. Include control wells with buffer and ThT only (for background subtraction) and protein only (to monitor for intrinsic fluorescence changes, though usually negligible).
-
-
Incubation and Monitoring:
-
Seal the plate to prevent evaporation.
-
Incubate the plate in a fluorescence plate reader at a constant temperature that promotes aggregation (e.g., 37°C).
-
Set the plate reader to take fluorescence readings at regular intervals (e.g., every 5-15 minutes).
-
Excitation wavelength: ~440-450 nm.
-
Emission wavelength: ~480-490 nm.
-
Incorporate intermittent shaking (e.g., 10 seconds before each reading) to promote fibril formation and ensure a homogenous solution.
-
-
Data Analysis:
-
Subtract the background fluorescence from the control wells.
-
Plot the fluorescence intensity as a function of time. The resulting curve is typically sigmoidal, characterized by a lag phase, an exponential growth phase, and a plateau phase.
-
Kinetic parameters such as the lag time (t_lag) and the apparent rate constant of fibril growth can be extracted by fitting the data to a suitable model.
-
ProteoStat® Assay for Quantification of Aggregates
This protocol provides a method for quantifying protein aggregates using the ProteoStat® dye, based on the manufacturer's instructions and published methods.
Materials:
-
ProteoStat® detection dye and assay buffer (often provided as a kit).
-
Protein samples to be analyzed.
-
96-well black, clear-bottom microplate.
-
Fluorescence plate reader.
Procedure:
-
Reagent Preparation:
-
Prepare the ProteoStat® detection dye according to the manufacturer's instructions. This may involve a dilution step in the provided assay buffer (e.g., 1:2 dilution).
-
-
Assay Setup:
-
Pipette a small volume (e.g., 2 µL) of the diluted detection dye into each well of the microplate.
-
Add your protein samples to the wells. A typical amount is around 30 µg of total protein per well.
-
Adjust the final volume in each well to a consistent value (e.g., 100 µL) using the assay buffer.
-
Include appropriate controls, such as a buffer blank and protein aggregation standards if available.
-
-
Incubation and Measurement:
-
Incubate the plate at room temperature for 15 minutes, protected from light.
-
Measure the fluorescence using a plate reader with the following settings:
-
Excitation wavelength: ~550 nm.
-
Emission wavelength: ~600 nm.
-
-
-
Data Analysis:
-
Subtract the fluorescence of the buffer blank from all sample readings.
-
The fluorescence intensity is directly proportional to the amount of aggregated protein. A standard curve can be generated using protein aggregation standards for absolute quantification.
-
Caption: Generalized workflow for a typical fluorescence-based protein aggregation assay.
Conclusion and Future Perspectives
Fluorescent probes have revolutionized the study of protein aggregation, providing powerful and accessible methods to dissect this complex process. The continued development of novel probes with enhanced sensitivity, specificity for different aggregate species (especially toxic oligomers), and applicability in living systems will undoubtedly deepen our understanding of aggregation-related diseases. Techniques such as fluorescence lifetime imaging microscopy (FLIM) and super-resolution microscopy, when combined with these advanced probes, are pushing the boundaries of what we can observe, bringing the intricate dance of protein misfolding and assembly into ever-sharper focus. For researchers in both academia and the pharmaceutical industry, a thorough understanding of the principles and practicalities of these fluorescent tools is essential for making meaningful progress in the fight against proteinopathies.
References
Methodological & Application
Application Notes and Protocols: Tpe-MI for Live Cell Imaging of Proteostasis
Audience: Researchers, scientists, and drug development professionals.
Introduction
Maintaining protein homeostasis, or proteostasis, is crucial for cellular health. A key aspect of proteostasis is the proper folding of proteins. When proteostasis is disrupted, unfolded proteins can accumulate, leading to cellular stress and contributing to a variety of diseases, including neurodegenerative disorders and cancer.[1][2] Tetraphenylethene maleimide (B117702) (Tpe-MI) is a powerful fluorescent probe for monitoring the unfolded protein load in live cells.[3][4] Its innovative "turn-on" fluorescence mechanism allows for the specific detection of unfolded proteins, providing valuable insights into cellular stress pathways and the efficacy of therapeutic interventions.[5]
This compound operates on the principle of aggregation-induced emission (AIE). The probe itself is non-fluorescent in solution. However, upon entering a cell, the maleimide group of this compound selectively reacts with free cysteine thiols. These cysteine residues are typically buried within the hydrophobic core of properly folded proteins. When proteins unfold, these cysteines become exposed. The binding of this compound to these exposed cysteines, coupled with the hydrophobic environment of the unfolded protein, restricts the intramolecular rotation of the this compound molecule, causing it to become highly fluorescent. A critical feature of this compound is that its fluorescence is not significantly activated by conjugation to the abundant small thiol-containing molecule, glutathione, ensuring low background signal and high specificity for unfolded proteins.
This application note provides a detailed experimental protocol for using this compound to image and quantify the unfolded protein load in live cells.
Quantitative Data Summary
| Parameter | Value | Reference |
| Probe | Tetraphenylethene maleimide (this compound) | |
| Target | Exposed cysteine thiols on unfolded proteins | |
| Mechanism | Aggregation-Induced Emission (AIE) | |
| Excitation Wavelength | 350-355 nm | |
| Emission Wavelength | 450-470 nm | |
| Typical Working Concentration | 50 µM | |
| Cell Permeability | Yes | |
| Primary Cellular Localization | Cytoplasm, with apparent concentration in the endoplasmic reticulum (ER) region |
Signaling Pathway and Mechanism of Action
The following diagram illustrates the mechanism by which this compound detects unfolded proteins.
Experimental Workflow
The diagram below outlines the general workflow for a live cell imaging experiment using this compound to assess proteostasis stress.
Detailed Experimental Protocol
This protocol is a general guideline and may require optimization for specific cell types and experimental conditions.
Materials:
-
This compound probe
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Cell culture medium (e.g., DMEM)
-
Phosphate-buffered saline (PBS)
-
Live-cell imaging solution (e.g., phenol (B47542) red-free medium)
-
Cells of interest
-
Multi-well plates or chambered coverglass suitable for microscopy
-
Fluorescence microscope with appropriate filter sets (Excitation: ~355 nm, Emission: ~450 nm)
-
Optional: Agent to induce proteostasis stress (e.g., thapsigargin (B1683126), heat shock incubator)
Procedure:
-
Cell Seeding:
-
Seed cells in a suitable imaging vessel (e.g., glass-bottom dish or multi-well plate) and culture until they reach the desired confluency (typically 50-70%).
-
-
Induction of Proteostasis Stress (for experimental group):
-
To induce the accumulation of unfolded proteins, treat cells with a stress-inducing agent. For example, incubate cells with thapsigargin (e.g., 1 µM) to induce ER stress.
-
Alternatively, subject cells to heat shock (e.g., 42°C for 30 minutes).
-
Include a vehicle-treated control group (e.g., DMSO).
-
-
Preparation of this compound Staining Solution:
-
Prepare a stock solution of this compound in DMSO.
-
On the day of the experiment, dilute the this compound stock solution in pre-warmed, serum-free cell culture medium or a suitable imaging buffer to the final working concentration (e.g., 50 µM). It is recommended to prepare this solution fresh.
-
-
Staining of Cells:
-
Remove the cell culture medium from the cells.
-
Add the this compound staining solution to the cells and incubate at 37°C in a CO2 incubator for a designated period (e.g., 30-60 minutes). The optimal incubation time may vary depending on the cell type.
-
Protect cells from light during and after the staining procedure.
-
-
Washing:
-
After incubation, gently aspirate the staining solution.
-
Wash the cells two to three times with pre-warmed PBS or live-cell imaging solution to remove any unbound probe.
-
-
Live Cell Imaging:
-
Add fresh, pre-warmed live-cell imaging solution to the cells. This solution should be optically clear and formulated to maintain cell health during imaging.
-
Place the imaging vessel on the stage of a fluorescence microscope equipped for live-cell imaging. An onstage incubator can be used for long-term experiments to maintain temperature, humidity, and CO2 levels.
-
Acquire images using the appropriate filter set for this compound (Excitation ~355 nm, Emission ~450 nm).
-
Minimize light exposure to reduce phototoxicity.
-
-
Data Analysis:
-
Quantify the mean fluorescence intensity of the cells in the captured images using appropriate image analysis software (e.g., ImageJ, CellProfiler).
-
Compare the fluorescence intensity between control and stress-induced cells. An increase in fluorescence intensity in the treated cells indicates an accumulation of unfolded proteins.
-
Applications in Research and Drug Development
The this compound experimental protocol has several valuable applications:
-
Studying Disease Mechanisms: this compound can be used to investigate the role of proteostasis imbalance in various diseases, such as Huntington's disease, by detecting the accumulation of unfolded proteins in cellular models.
-
Drug Screening and Development: This protocol can be adapted for high-throughput screening of compounds that either induce or alleviate proteostasis stress. For example, it can be used to identify drugs that cause protein damage or to screen for compounds that enhance the cell's protein folding capacity.
-
Toxicology Studies: this compound can be employed to assess the cytotoxic effects of new chemical entities by measuring their impact on protein folding and cellular stress levels.
-
Basic Research: This method provides a valuable tool for fundamental studies of cellular stress responses and the mechanisms of protein quality control.
Conclusion
The this compound probe offers a specific and sensitive method for the detection and quantification of unfolded proteins in live cells. The protocol described herein provides a robust framework for researchers and drug development professionals to investigate cellular proteostasis. By visualizing the unfolded protein load, this compound serves as a powerful tool to advance our understanding of disease pathogenesis and to facilitate the development of novel therapeutics targeting proteostasis pathways.
References
- 1. A thiol probe for measuring unfolded protein load and proteostasis in cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. A thiol probe for measuring unfolded protein load and proteostasis in cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Measuring Cysteine Exposure in Unfolded Proteins with Tetraphenylethene Maleimide and its Analogs | Springer Nature Experiments [experiments.springernature.com]
- 5. s3-ap-southeast-2.amazonaws.com [s3-ap-southeast-2.amazonaws.com]
Application Notes and Protocols: Tpe-MI Staining for Detecting Unfolded Proteins in Cultured Cells
Audience: Researchers, scientists, and drug development professionals.
Introduction
Tetraphenylethene Maleimide (B117702) (Tpe-MI) is a powerful fluorogenic probe designed for the specific detection and quantification of unfolded proteins within living cells. Its utility stems from a unique "turn-on" fluorescence mechanism, making it an invaluable tool for studying cellular proteostasis, identifying proteotoxic stress, and evaluating the efficacy of drugs targeting protein folding pathways. This compound is composed of a tetraphenylethene (TPE) core, which exhibits aggregation-induced emission (AIE), and a maleimide (MI) group that selectively reacts with thiol groups.[1]
The probe is inherently non-fluorescent in its unbound state.[1][2][3] Fluorescence activation requires a two-step process: first, the maleimide group must covalently bind to a free thiol group, such as those found on cysteine residues.[4] Second, the TPE core must be in a locally rigid environment to restrict intramolecular rotation, thereby triggering the AIE effect. In healthy cells, most cysteine residues are buried within the hydrophobic core of properly folded proteins. However, under conditions of cellular stress that lead to protein misfolding, these previously buried cysteines become exposed. This compound reacts with these exposed thiols on the unfolded protein backbone. The bulky, hydrophobic protein provides the necessary rigid environment to activate this compound's fluorescence. Crucially, this compound does not fluoresce upon reacting with abundant, soluble biothiols like glutathione (B108866) (GSH), ensuring high selectivity for unfolded proteins over other cellular components.
This selectivity allows researchers to directly measure the cellular "unfolded protein load" as a proxy for proteostasis collapse, a condition associated with numerous diseases, including neurodegeneration and cancer.
Mechanism of this compound Fluorescence Activation
The diagram below illustrates the principle behind this compound's selective fluorescence upon binding to unfolded proteins.
Caption: Mechanism of this compound fluorescence activation.
Quantitative Data Summary
The following table summarizes the key quantitative parameters for using this compound in cultured cells.
| Parameter | Value | Reference(s) |
| Probe | Tetraphenylethene Maleimide (this compound) | |
| Stock Solution | 1-2 mM in DMSO | |
| Recommended Working Conc. | 50 µM in PBS or other suitable buffer | |
| Incubation Time | 30 minutes | |
| Incubation Temperature | 37°C | |
| Excitation Wavelength | ~355 nm (UV light source required) | |
| Emission Wavelength | ~470 nm (collection range 430-510 nm) | |
| Cellular Localization | Cytoplasm |
Experimental Workflow
The general workflow for this compound staining involves cell preparation, induction of stress (optional), staining, and subsequent analysis by microscopy or flow cytometry.
References
- 1. s3-ap-southeast-2.amazonaws.com [s3-ap-southeast-2.amazonaws.com]
- 2. researchgate.net [researchgate.net]
- 3. Measuring Cysteine Exposure in Unfolded Proteins with Tetraphenylethene Maleimide and its Analogs | Springer Nature Experiments [experiments.springernature.com]
- 4. When aggregation-induced emission meets protein aggregates - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Tpe-MI Treatment of Mammalian Cells
For Researchers, Scientists, and Drug Development Professionals
Introduction:
Tetraphenylethene maleimide (B117702) (Tpe-MI) is a powerful fluorogenic probe designed to quantify the burden of unfolded proteins within mammalian cells, a key indicator of cellular proteostasis. As an aggregation-induced emission (AIE) luminogen, this compound is inherently non-fluorescent but exhibits a significant increase in fluorescence upon reacting with exposed cysteine residues on unfolded proteins.[1][2] This "turn-on" mechanism provides a high signal-to-noise ratio for sensitive detection.[1] this compound is cell-permeable and has been demonstrated to be minimally toxic at effective concentrations, making it a valuable tool for assessing cellular stress and identifying potential therapeutic targets in various disease models, including neurodegenerative diseases and cancer.[3][4]
These application notes provide a comprehensive guide to utilizing this compound and its analogs for the detection of unfolded proteins in mammalian cells, including detailed protocols for cell treatment, fluorescence imaging, and flow cytometry analysis.
Quantitative Data Summary
The following tables summarize the recommended concentrations and spectral properties for this compound and its common analogs, TPE-NMI and NTPAN-MI.
Table 1: Recommended Working Concentrations and Incubation Times
| Compound | Cell Type | Working Concentration | Incubation Time | Reference |
| This compound | HeLa, Neuro-2a, HEK293 | 50 µM | 30 minutes | [1][3] |
| TPE-NMI | N2A | 25 µM | 30 minutes | [5][6] |
| NTPAN-MI | General Mammalian | 50 µM | 30 minutes | [1] |
Table 2: Spectral Properties for Detection
| Compound | Excitation Wavelength (nm) | Emission Wavelength (nm) | Laser Line Compatibility | Reference |
| This compound | 350 - 355 | 450 ± 50 | UV Laser | [1][3] |
| TPE-NMI | 360 - 405 | 505 - 525 ± 40 | 405 nm (Violet) Laser | [1][5] |
| NTPAN-MI | 405 | 540 ± 40 | 405 nm (Violet) Laser | [1] |
Mechanism of Action and Experimental Workflow
The fundamental principle behind this compound is its selective fluorescence upon interaction with unfolded proteins. This process is initiated by the reaction of the maleimide group on this compound with free cysteine thiols, which are typically buried within the hydrophobic core of properly folded proteins.[2] Upon protein unfolding due to cellular stress, these cysteines become exposed. The subsequent covalent binding and the rigid environment provided by the unfolded protein restrict the intramolecular rotation of the this compound's phenyl rings, leading to a strong fluorescent signal through the AIE phenomenon.[1]
Caption: Mechanism of this compound activation upon protein unfolding.
The general workflow for utilizing this compound involves treating live cells with the probe, followed by analysis using either fluorescence microscopy or flow cytometry to quantify the extent of protein unfolding.
Caption: General experimental workflow for this compound cell treatment and analysis.
Experimental Protocols
Protocol 1: Staining of Live Mammalian Cells with this compound for Flow Cytometry
This protocol is adapted for a standard suspension or adherent cell culture.
Materials:
-
Mammalian cells of interest
-
Complete cell culture medium
-
Phosphate-Buffered Saline (PBS), pre-warmed to 37°C
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Flow cytometry tubes
-
Resuspension buffer (e.g., PBS with 2% FBS)
-
Viability dye (e.g., TO-PRO-3, DAPI)
Procedure:
-
Cell Preparation: Culture cells to the desired confluency. For adherent cells, detach them using a gentle dissociation reagent (e.g., TrypLE) and prepare a single-cell suspension.
-
Cell Count and Aliquoting: Count the cells and aliquot approximately 3 x 10^5 cells per flow cytometry tube.
-
This compound Staining:
-
Prepare a working solution of this compound in pre-warmed complete medium or PBS. For a final concentration of 50 µM, dilute the 10 mM stock solution accordingly.
-
To one aliquot of cells (the stained sample), add the this compound working solution.
-
To a corresponding aliquot (the unstained control), add the same volume of vehicle (e.g., DMSO diluted in medium).
-
-
Incubation: Incubate the cells at 37°C in a CO2 incubator for 30 minutes.[1]
-
Washing: Centrifuge the cells at 300 x g for 5 minutes and discard the supernatant to remove excess this compound.[1] Gently wash the cell pellet once with 1 mL of PBS.
-
Resuspension and Viability Staining: Resuspend the cell pellet in an appropriate resuspension buffer containing a viability dye to exclude dead cells from the analysis. Keep the samples on ice and protected from light.
-
Flow Cytometry Analysis:
-
Analyze the samples on a flow cytometer as soon as possible.
-
Use a UV laser for excitation (e.g., 355 nm) and collect the emission signal using a 450/50 nm bandpass filter for this compound.[1]
-
For the viability dye, use the appropriate laser and filter set (e.g., 635 nm excitation and 660/20 nm emission for TO-PRO-3).[1]
-
Collect at least 10,000 events for the live cell population.
-
-
Data Analysis: Analyze the data using appropriate software (e.g., FlowJo). The fold change in fluorescence can be calculated as the ratio of the median fluorescence intensity of the stained cells to that of the unstained control cells.[5]
Protocol 2: Staining of Adherent Mammalian Cells with this compound for Confocal Microscopy
Materials:
-
Adherent mammalian cells cultured on glass-bottom dishes or coverslips
-
Complete cell culture medium
-
PBS, pre-warmed to 37°C
-
This compound stock solution (10 mM in DMSO)
-
Fixation buffer (e.g., 4% paraformaldehyde in PBS)
-
Optional: Organelle-specific trackers (e.g., ER-Tracker Red, DRAQ5 for nucleus)
Procedure:
-
Cell Culture: Seed cells on a suitable imaging dish or coverslip and grow to the desired confluency.
-
Induction of Stress (Optional): If applicable, treat the cells with a stress-inducing agent (e.g., 10 µg/mL Brefeldin A for 1.5 hours) to induce protein unfolding.[5]
-
This compound Staining:
-
Prepare a 50 µM working solution of this compound in pre-warmed complete medium.
-
Aspirate the old medium from the cells and add the this compound solution.
-
-
Incubation: Incubate the cells at 37°C in a CO2 incubator for 30 minutes.
-
Washing: Gently wash the cells twice with pre-warmed PBS to remove excess probe.
-
Optional Counterstaining: If desired, incubate the cells with organelle-specific trackers according to the manufacturer's instructions. For example, 1 µM ER-Tracker Red can be used to visualize the endoplasmic reticulum.[1]
-
Fixation: Aspirate the PBS and add 4% paraformaldehyde. Incubate for 15 minutes at room temperature.[3]
-
Final Wash and Mounting: Wash the cells three times with PBS. If using coverslips, mount them onto a microscope slide with an appropriate mounting medium.
-
Imaging:
-
Image the cells using a confocal microscope equipped with a UV laser.
-
Excite the this compound at ~350 nm and collect emission at ~470 nm.[3]
-
Acquire images for other fluorophores using their respective excitation and emission settings.
-
Safety and Handling:
This compound is generally sold as a solid. Prepare a stock solution in a suitable organic solvent like DMSO. Store the stock solution at -20°C, protected from light. When handling, use appropriate personal protective equipment, including gloves and safety glasses. While this compound has not been found to be noticeably toxic at working concentrations, standard laboratory safety precautions should be followed.[3]
References
- 1. s3-ap-southeast-2.amazonaws.com [s3-ap-southeast-2.amazonaws.com]
- 2. A thiol probe for measuring unfolded protein load and proteostasis in cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A thiol probe for measuring unfolded protein load and proteostasis in cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. s3-ap-southeast-2.amazonaws.com [s3-ap-southeast-2.amazonaws.com]
Optimizing Signal and Clarity: Recommended Filter Sets for TPE-MIV Fluorescence Microscopy
Application Note & Protocol
Audience: Researchers, scientists, and drug development professionals.
Abstract: Two-Photon Excitation (TPE) microscopy, particularly when applied to Multiphoton Intravital (MIV) imaging, has revolutionized the study of dynamic cellular processes in living organisms. This powerful technique enables deep-tissue, three-dimensional imaging with reduced phototoxicity and scattering compared to conventional fluorescence microscopy.[1] A critical determinant of success in TPE-MIV experiments is the judicious selection of optical filters. This document provides a detailed guide to recommended filter sets for common fluorophores, experimental protocols for TPE-MIV imaging, and visual workflows to aid in experimental design.
Introduction to TPE-MIV and the Role of Optical Filters
Two-photon excitation relies on the near-simultaneous absorption of two lower-energy photons, typically from a pulsed infrared laser (e.g., Ti:Sapphire laser, tunable from ~700–1100 nm), to excite a fluorophore.[2][3] This process is quadratically dependent on excitation intensity, confining fluorescence generation to the focal volume and providing intrinsic optical sectioning without the need for a confocal pinhole.[1][4]
In a TPE microscope, the filter set is crucial for isolating the desired fluorescence signal from the high-intensity excitation laser and other sources of noise. A typical filter set consists of three key components:
-
Dichroic Beamsplitter: Positioned in the light path after the scanning mirrors, this filter separates the emitted fluorescence from the returning excitation light. For TPE, a short-pass dichroic is often used, which reflects the longer-wavelength excitation laser towards the objective and transmits the shorter-wavelength emission signal towards the detectors.[3][4]
-
Emission Filter (Barrier Filter): Placed before the detector (photomultiplier tube, PMT), this filter is the final gatekeeper, selectively passing the fluorescence emission wavelengths while blocking any scattered laser light.[3][5] High optical density (OD) blocking at the laser wavelength is a critical feature of these filters.
-
Excitation Filter (optional in some TPE setups): While the laser provides specific excitation wavelengths, a short-pass filter can sometimes be placed before the dichroic to remove any unwanted visible light from the laser source.
The longer excitation wavelengths used in TPE microscopy allow for deeper tissue penetration, making it ideal for intravital imaging of complex biological processes such as immune cell trafficking, tumor metastasis, and neuronal activity in live animals.[6][7]
Recommended Filter Sets for Common Fluorophores
The broad excitation spectra of fluorophores in TPE allow for some flexibility in laser tuning. However, optimal signal-to-noise is achieved by matching the laser wavelength with the two-photon absorption peak and using a precisely selected dichroic and emission filter combination. The following tables provide recommended filter sets for commonly used fluorophores and fluorescent proteins.
Table 1: Filter Sets for Blue & Cyan Fluorophores
| Fluorophore | Peak 2P Excitation (nm) | Recommended Laser λ (nm) | Dichroic Mirror (Cut-off) | Emission Filter (Bandpass) |
| BFP / DAPI | ~700-750 | 740 | 665 nm (FF665-Di01) | 447/60 nm (FF01-447/60) |
| CFP | ~820-870 | 850 | 700 nm (FF700-SDi01) | 480/40 nm (ET480/40m) |
| Hoechst 33342 | ~700-820 | 750 | 665 nm (FF665-Di01) | 460/50 nm (ET460/50m) |
| Second Harmonics (Collagen) | N/A (structural) | 800-900 | 665 nm (FF665-Di01) | 400/9 nm (for 800nm λ) |
Table 2: Filter Sets for Green Fluorophores
| Fluorophore | Peak 2P Excitation (nm) | Recommended Laser λ (nm) | Dichroic Mirror (Cut-off) | Emission Filter (Bandpass) |
| EGFP / Alexa Fluor 488 | ~920-925 | 920 | 775 nm (ZT775sp-2p) | 525/50 nm (ET525/50m-2p) |
| FITC | ~800-920 | 920 | 775 nm (ZT775sp-2p) | 525/50 nm (ET525/50m-2p) |
| YFP | ~950-980 | 960 | 775 nm (ZT775sp-2p) | 540/40 nm (ET540/40m) |
Table 3: Filter Sets for Red & Far-Red Fluorophores
| Fluorophore | Peak 2P Excitation (nm) | Recommended Laser λ (nm) | Dichroic Mirror (Cut-off) | Emission Filter (Bandpass) |
| RFP / mCherry | ~1040-1100 | 1040 | 775 nm (ZT775sp-2p) | 610/75 nm (ET610/75m) |
| Texas Red / Alexa Fluor 594 | ~1000-1040 | 1020 | 775 nm (ZT775sp-2p) | 620/60 nm (ET620/60m) |
| Cy5 / Alexa Fluor 647 | ~1150-1250 | 1200 | 850 nm (ZT850sp-2p) | 680/50 nm (ET680/50m) |
Note: Filter part numbers in parentheses are examples from leading manufacturers (e.g., Chroma, Semrock) and serve as a reference. Researchers should consult manufacturer specifications to select the optimal components for their specific microscope configuration.
Diagrams and Workflows
TPE-MIV Experimental Workflow
The following diagram outlines the key stages of a typical TPE-MIV experiment, from initial preparation to final data analysis.
Caption: General workflow for an intravital two-photon microscopy experiment.
Simplified TPE Microscope Light Path
This diagram illustrates the path of excitation and emission light through the core components of a two-photon microscope.
Caption: Core components and light path in a TPE microscope.
T-Cell Activation Signaling Cascade
TPE-MIV is frequently used to study immune cell interactions. This diagram shows a simplified signaling pathway for T-cell activation upon antigen presentation, a process often visualized in lymph nodes.[2][6]
Caption: Simplified signaling cascade for T-cell activation.
Experimental Protocol: Intravital Imaging of a Murine Lymph Node
This protocol provides a generalized procedure for preparing and imaging a peripheral lymph node (e.g., popliteal or inguinal) in a live, anesthetized mouse. This method is commonly used to study lymphocyte motility and interactions.[1][2][8]
4.1 Materials
-
Anesthesia machine with isoflurane (B1672236)
-
Heating pad with rectal probe to maintain mouse body temperature at 37°C
-
Stereomicroscope for surgery
-
Surgical tools: fine scissors, micro-dissecting forceps
-
Gauze and cotton swabs
-
Saline or Hank's Balanced Salt Solution (HBSS), warmed to 37°C
-
Veterinary ointment for eyes
-
Custom-built microscope stage with a holder for the mouse
-
Cyanoacrylate glue or dental cement
-
Two-photon microscope with a tunable Ti:Sapphire laser and appropriate filter sets
-
Water-immersion objective (e.g., 20x or 25x)
4.2 Animal Preparation
-
Anesthesia: Anesthetize the mouse using an induction chamber with 2-2.5% isoflurane. Once induced, transfer the mouse to the microscope stage and maintain anesthesia with 1.5-2% isoflurane delivered via a nose cone.[1]
-
Hair Removal: Remove hair from the surgical area (e.g., the hind leg for the popliteal lymph node) using clippers and/or a depilatory cream.
-
Temperature Maintenance: Place the mouse on a heating pad and use a rectal probe to monitor and maintain core body temperature at 37°C throughout the procedure.[1] Apply veterinary ointment to the eyes to prevent drying.
-
Fluorescent Labeling (if applicable): If imaging adoptively transferred cells, they should be fluorescently labeled (e.g., with CellTracker dyes) and injected intravenously (e.g., via tail vein) prior to the procedure.[2] For visualizing blood vessels, an intravenous injection of a fluorescently-conjugated dextran (B179266) can be administered.
4.3 Surgical Procedure: Exposing the Popliteal Lymph Node
-
Position the mouse on its stomach on the custom stage holder. Secure the foot of the leg to be operated on to expose the popliteal fossa (the area behind the knee).
-
Make a small incision (5-10 mm) in the skin over the popliteal fossa.
-
Using blunt dissection with fine forceps, gently separate the skin and underlying connective tissue to reveal the popliteal lymph node, which is embedded in a fat pad.[1]
-
Carefully clear away some of the surrounding adipose tissue to improve imaging access, being extremely cautious not to damage the afferent and efferent blood and lymphatic vessels.[1]
-
Create a small "well" or chamber around the exposed lymph node using cyanoacrylate glue to contain the immersion fluid.
4.4 Two-Photon Imaging
-
Transfer the entire stage with the prepared mouse to the two-photon microscope.
-
Fill the well around the lymph node with warmed (37°C) saline or HBSS.
-
Lower the water-immersion objective into the saline bath.
-
Laser and Filter Setup:
-
Tune the Ti:Sapphire laser to the optimal excitation wavelength for your fluorophore(s) (see Table 1-3).
-
Ensure the correct dichroic mirror and emission filter cube is in the light path.
-
Keep laser power as low as possible to minimize phototoxicity while achieving adequate signal.
-
-
Image Acquisition:
-
Locate the lymph node using the microscope's eyepieces or a low-magnification scan.
-
Acquire images and z-stacks to capture the 3D structure and cell dynamics. For motility studies, time-lapse series (e.g., one z-stack every 30-60 seconds) are typically acquired for 15-60 minutes.[2]
-
4.5 Post-Procedure
-
For terminal experiments, euthanize the mouse according to approved institutional guidelines without recovery from anesthesia.
-
For longitudinal studies, the incision can be sutured, and the animal recovered with appropriate post-operative care and analgesia, as dictated by the approved animal protocol.
Conclusion
The success of TPE-MIV microscopy hinges on the careful optimization of every component in the light path. By selecting filter sets that are precisely matched to the fluorophores and excitation source, researchers can maximize signal collection while minimizing background noise. This leads to higher-contrast, higher-fidelity images and more reliable quantitative data, ultimately enabling deeper insights into the complex cellular dynamics within a living organism.
References
- 1. Intravital Imaging of the Mouse Popliteal Lymph Node - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Dissection and 2-Photon Imaging of Peripheral Lymph Nodes in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 3. scispace.com [scispace.com]
- 4. photonics.laser2000.co.uk [photonics.laser2000.co.uk]
- 5. Shortpass Filters - Chroma Technology Corp [chroma.com]
- 6. Intravital Two-Photon Imaging of Natural Killer Cells and Dendritic Cells in Lymph Nodes | Springer Nature Experiments [experiments.springernature.com]
- 7. Two-photon imaging of intratumoral CD8+ T cell cytotoxic activity during adoptive T cell therapy in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Intravital Two-Photon Imaging of Adoptively Transferred B Lymphocytes in Inguinal Lymph Nodes | Springer Nature Experiments [experiments.springernature.com]
Application Notes and Protocols: TPE-MI Flow Cytometry for Quantifying Cellular Stress
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cellular stress is a fundamental response to a variety of internal and external stimuli that can disrupt cellular homeostasis. The accumulation of unfolded or misfolded proteins is a key hallmark of cellular stress, leading to a condition known as proteostasis imbalance. This imbalance can trigger the unfolded protein response (UPR), a complex signaling network aimed at restoring protein folding capacity.[1][2] Persistent or severe stress, however, can overwhelm the UPR, leading to apoptosis. Tetraphenylethene maleimide (B117702) (TPE-MI) is a fluorogenic dye that provides a robust method for quantifying the unfolded protein load within a cell.[3][4] this compound is non-fluorescent until it reacts with exposed cysteine thiols in unfolded proteins, offering a direct measure of proteostasis stress.[1][3][4] This application note provides a detailed protocol for using this compound in conjunction with flow cytometry to quantify cellular stress. Additionally, it outlines methods for the simultaneous measurement of key mitochondrial stress indicators—mitochondrial membrane potential (ΔΨm) and reactive oxygen species (ROS)—to provide a comprehensive assessment of cellular health.
Principle of this compound Detection
This compound is a powerful tool for assessing cellular stress due to its specific mechanism of action. The dye consists of a tetraphenylethene (TPE) core, an aggregation-induced emission (AIE) luminogen, and a maleimide (MI) group that reacts with thiols.[1] In its unbound state, this compound is non-fluorescent. When a cell experiences stress, proteins can unfold, exposing cysteine residues that are typically buried within the protein's core.[1][2] The maleimide group of this compound covalently binds to these exposed cysteine thiols. This binding, coupled with the hydrophobic environment of the unfolded protein, restricts the intramolecular rotation of the TPE phenyl rings, causing the molecule to become highly fluorescent.[1] This "turn-on" fluorescence is directly proportional to the amount of unfolded protein, providing a quantitative measure of cellular stress.[3][4]
Core Requirements: Data Presentation
Quantitative data from flow cytometry analysis should be summarized for clear comparison between different experimental conditions (e.g., control vs. treated).
| Parameter | Control Cells (Mean Fluorescence Intensity ± SD) | Treated Cells (Mean Fluorescence Intensity ± SD) | Fold Change |
| Unfolded Proteins (this compound) | |||
| Mitochondrial Membrane Potential (e.g., TMRE) | |||
| Reactive Oxygen Species (e.g., CellROX Deep Red) | |||
| Cell Viability (e.g., Live/Dead Stain) |
Experimental Protocols
This section provides detailed methodologies for quantifying cellular stress using this compound, and for the optional but recommended simultaneous analysis of mitochondrial health.
Protocol 1: Quantifying Unfolded Protein Load with this compound
This protocol details the steps for staining cells with this compound and analyzing them by flow cytometry.
Materials:
-
Cells of interest
-
Complete cell culture medium
-
Phosphate-buffered saline (PBS)
-
This compound dye
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Flow cytometry tubes
-
Flow cytometer with UV or violet laser capabilities
Procedure:
-
Cell Preparation:
-
Culture cells to the desired density. For adherent cells, detach them using a gentle cell dissociation reagent.
-
Wash the cells once with PBS and resuspend them in complete culture medium at a concentration of 1 x 10^6 cells/mL.
-
-
Induction of Cellular Stress (Optional):
-
Treat cells with a known stress-inducing agent (e.g., heat shock, tunicamycin, or a test compound) for the desired time and concentration. Include an untreated control group.
-
-
This compound Staining:
-
Prepare a stock solution of this compound in DMSO.
-
Add this compound to the cell suspension to a final concentration of 5-20 µM. The optimal concentration should be determined empirically for each cell type.
-
Incubate the cells for 30-60 minutes at 37°C, protected from light.
-
-
Washing:
-
After incubation, wash the cells twice with PBS to remove unbound this compound. Centrifuge at 300 x g for 5 minutes for each wash.
-
-
Flow Cytometry Analysis:
-
Resuspend the cell pellet in 500 µL of PBS.
-
Analyze the cells on a flow cytometer. For this compound, use an excitation wavelength of approximately 355 nm and collect emission at around 450 nm.[1] If using a this compound analog like TPE-NMI, a 405 nm laser can be used for excitation with emission collected around 525 nm.[1]
-
Collect data from at least 10,000 events per sample.
-
Analyze the data using appropriate flow cytometry software to determine the mean fluorescence intensity (MFI) of the this compound signal.
-
Protocol 2: Multiparametric Analysis of Cellular and Mitochondrial Stress
This protocol enables the simultaneous measurement of unfolded proteins, mitochondrial membrane potential, and ROS.
Materials:
-
All materials from Protocol 1
-
Tetramethylrhodamine, Ethyl Ester (TMRE) or a similar mitochondrial membrane potential dye
-
CellROX™ Deep Red Reagent or a similar ROS detection dye
-
Live/Dead fixable viability stain
Procedure:
-
Cell Preparation and Stress Induction:
-
Follow steps 1 and 2 from Protocol 1.
-
-
Staining with Mitochondrial Probes:
-
Resuspend cells in pre-warmed complete culture medium.
-
Add TMRE to a final concentration of 20-100 nM and CellROX™ Deep Red to a final concentration of 500 nM.
-
Incubate for 20-30 minutes at 37°C, protected from light.
-
-
This compound and Viability Staining:
-
Without washing, add this compound to the cell suspension as described in Protocol 1 (step 3).
-
Add a live/dead stain according to the manufacturer's instructions.
-
Incubate for an additional 30-60 minutes at 37°C, protected from light.
-
-
Washing:
-
Follow step 4 from Protocol 1.
-
-
Flow Cytometry Analysis:
-
Resuspend the cell pellet in 500 µL of PBS.
-
Analyze the cells using a flow cytometer with the appropriate laser lines and filter sets for all the dyes used (e.g., UV or violet for this compound, blue or yellow-green for TMRE, and red for CellROX™ Deep Red and the viability stain).
-
Perform compensation to correct for spectral overlap between the different fluorochromes.
-
Gate on the live, single-cell population to analyze the MFI of this compound, TMRE, and CellROX™ Deep Red.
-
Mandatory Visualization
Signaling Pathway Diagram
Caption: Cellular stress signaling pathways.
Experimental Workflow Diagram
References
- 1. s3-ap-southeast-2.amazonaws.com [s3-ap-southeast-2.amazonaws.com]
- 2. Measuring Cysteine Exposure in Unfolded Proteins with Tetraphenylethene Maleimide and its Analogs | Springer Nature Experiments [experiments.springernature.com]
- 3. A thiol probe for measuring unfolded protein load and proteostasis in cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Application Note: In Vitro Protein Unfolding Assay Using Tpe-MI
Introduction
Protein homeostasis, or proteostasis, is fundamental to cellular health, and its dysregulation is implicated in a wide range of human diseases, including neurodegenerative disorders and cancer. A key event in the loss of proteostasis is the accumulation of unfolded or misfolded proteins. Tetraphenylethene maleimide (B117702) (Tpe-MI) is a fluorescent probe that provides a sensitive and specific method for detecting and quantifying unfolded proteins in vitro. This "turn-on" fluorescent probe is intrinsically non-fluorescent but becomes highly emissive upon reacting with exposed cysteine residues in unfolded proteins, a phenomenon driven by aggregation-induced emission (AIE).[1][2] This application note provides a detailed protocol for utilizing this compound in an in vitro protein unfolding assay, making it a valuable tool for researchers, scientists, and drug development professionals.
The maleimide group of this compound selectively reacts with the thiol group of cysteine residues that become accessible upon protein denaturation.[1] A crucial feature of this compound is its low fluorescence activation when conjugated to small, soluble thiols like glutathione (B108866) (GSH), ensuring a high signal-to-noise ratio for detecting unfolded proteins within a complex biological milieu.[3][4] The fluorescence of this compound is triggered by the restriction of intramolecular rotation of its phenyl groups upon conjugation to the rigidifying environment of a protein, leading to a significant increase in fluorescence intensity.[1]
Principle of the Assay
The this compound assay for in vitro protein unfolding is based on the following principles:
-
Cysteine Accessibility: In their native, folded state, many proteins have their cysteine residues buried within their hydrophobic core.[2][3][4] Upon unfolding due to chemical denaturants, heat, or other stressors, these cysteine residues become exposed.
-
Covalent Labeling: The maleimide moiety of this compound covalently binds to the exposed thiol groups of cysteine residues through a Michael addition reaction.[1]
-
Aggregation-Induced Emission (AIE): this compound is an AIEgen. In its free form in solution, the intramolecular rotation of its phenyl rings quenches its fluorescence.[1] Upon covalent attachment to an unfolded protein, these rotations are restricted, leading to a dramatic increase in fluorescence emission.[1]
-
Selective Detection: The bulky and hydrophobic nature of the TPE group contributes to the selectivity of the probe for unfolded proteins, where exposed hydrophobic patches often surround the newly accessible cysteines. This environment further restricts the rotation of the TPE phenyl rings, enhancing the AIE effect.[1] this compound shows minimal fluorescence when reacting with abundant small thiols like glutathione.[3][4][5]
Applications
The in vitro protein unfolding assay using this compound has several key applications in research and drug discovery:
-
Monitoring Protein Stability: Quantifying the extent of protein unfolding under various conditions (e.g., different temperatures, pH, or chemical environments).
-
Drug Screening: Identifying compounds that either stabilize proteins against unfolding or, conversely, induce protein denaturation. This is relevant for screening for protein stabilizers or potential proteotoxicity of drug candidates.[6][7][8]
-
Characterizing Protein-Ligand Interactions: Assessing how the binding of small molecules, peptides, or other proteins affects the conformational stability of a target protein.
-
Studying Proteostasis in Disease Models: Investigating the propensity of proteins associated with diseases like Huntington's to misfold and aggregate.[3][4]
Experimental Workflow
The general workflow for an in vitro protein unfolding assay using this compound involves inducing protein unfolding, labeling with this compound, and measuring the resulting fluorescence.
Caption: Experimental workflow for the in vitro this compound protein unfolding assay.
Detailed Protocols
Materials and Equipment
-
This compound probe
-
Purified protein of interest
-
Chemical denaturant (e.g., Guanidinium hydrochloride (GuHCl) or Urea)
-
Phosphate-buffered saline (PBS) or other suitable buffer
-
Dimethyl sulfoxide (B87167) (DMSO) for dissolving this compound
-
Fluorometer or microplate reader with fluorescence capabilities
-
Black, clear-bottom microplates (e.g., 96-well or 384-well) or quartz cuvettes
-
Thermostatically controlled incubator or water bath
Protocol 1: Chemical Denaturation Assay
This protocol describes how to monitor protein unfolding induced by a chemical denaturant like GuHCl.
-
Preparation of Reagents:
-
Protein Stock Solution: Prepare a stock solution of the protein of interest in a suitable buffer (e.g., 100 mM sodium phosphate, pH 7.4). The final concentration in the assay will typically be in the µM range.
-
This compound Stock Solution: Dissolve this compound in DMSO to prepare a stock solution (e.g., 1-10 mM). Store protected from light.
-
Denaturant Stock Solution: Prepare a high-concentration stock solution of GuHCl (e.g., 8 M) in the assay buffer.
-
-
Assay Procedure:
-
Prepare a series of protein samples with increasing concentrations of GuHCl in a microplate. Include a "folded" control with no denaturant and an "unfolded" control with a high concentration of denaturant (e.g., 4.6 M GuHCl).[3]
-
Equilibrate the samples at the desired temperature for a sufficient time to allow unfolding to reach equilibrium.
-
Add this compound to each well to a final concentration of 50 µM.[3][9]
-
Incubate the plate at a controlled temperature for 90-120 minutes, protected from light, to allow the labeling reaction to proceed.[1]
-
Measure the fluorescence intensity using a fluorometer or plate reader. For this compound, use an excitation wavelength of approximately 350 nm and measure the emission at around 470 nm.[1] For its analogue TPE-NMI, excitation is around 360 nm and emission at 505 nm.[1][9]
-
-
Data Analysis:
-
Subtract the background fluorescence from a blank sample (buffer, denaturant, and this compound without protein).
-
Plot the fluorescence intensity as a function of the denaturant concentration to generate an unfolding curve.
-
The data can be fitted to a sigmoidal function to determine the midpoint of the unfolding transition (Cm), which represents the concentration of denaturant at which 50% of the protein is unfolded.
-
Protocol 2: Thermal Denaturation Assay
This protocol is for monitoring protein unfolding induced by heat.
-
Preparation of Reagents:
-
Prepare protein and this compound solutions as described in Protocol 1.
-
-
Assay Procedure:
-
Prepare protein samples in a microplate or PCR tubes.
-
Add this compound to each sample.
-
Use a real-time PCR machine or a fluorometer with a temperature-controlled sample holder to gradually increase the temperature (e.g., from 25°C to 95°C in 1°C increments).
-
At each temperature increment, allow the sample to equilibrate and then measure the fluorescence. Staining should be performed at the corresponding unfolding temperatures as some proteins can refold when the temperature decreases.[1]
-
-
Data Analysis:
-
Plot the fluorescence intensity as a function of temperature.
-
The resulting curve can be used to determine the melting temperature (Tm), the temperature at which 50% of the protein is unfolded.
-
Quantitative Data Summary
The following table summarizes typical concentrations and fluorescence changes observed in this compound based protein unfolding assays.
| Parameter | Value | Protein/Condition | Reference |
| This compound Concentration | 50 µM | In vitro assays with β-lactoglobulin and cell lysates | [3][9] |
| Protein Concentration | 50-250 µM | β-lactoglobulin | [3][9] |
| Cell Lysate Concentration | 0.5 mg/ml | Mouse Neuro2a neuroblastoma cells | [3] |
| Denaturant (GuHCl) | 4.6 M | To induce complete unfolding | [3] |
| Fluorescence Change | Significant increase | Unfolded vs. Folded β-lactoglobulin | [3][9] |
| Excitation Wavelength | ~350 nm | This compound | [1] |
| Emission Wavelength | ~470 nm | This compound | [1] |
| Excitation Wavelength | ~360 nm | TPE-NMI (analogue) | [1][9] |
| Emission Wavelength | ~505 nm | TPE-NMI (analogue) | [1][9] |
Mechanism of this compound Fluorescence Activation
The "turn-on" fluorescence of this compound is a multi-step process that ensures specificity for unfolded proteins.
Caption: Mechanism of this compound fluorescence activation upon binding to unfolded proteins.
Troubleshooting and Considerations
-
Autofluorescence: To correct for background autofluorescence, especially when using cell lysates, it is recommended to subtract the signal from a control sample that has not been treated with this compound.[1]
-
Probe Solubility: this compound has low water solubility.[10] Ensure it is fully dissolved in DMSO before adding it to the aqueous buffer. Analogues like TPE-NMI have improved water miscibility.[1][10]
-
Light Sensitivity: this compound is a fluorescent dye and should be protected from light to prevent photobleaching.
-
Reaction Time: The labeling reaction is time-dependent. Ensure a consistent incubation time across all samples for comparable results.
-
Protein Characteristics: The assay relies on the presence of solvent-accessible cysteine residues in the unfolded state. Proteins lacking cysteines or with cysteines that remain buried upon unfolding may not be suitable for this assay.
Conclusion
The in vitro protein unfolding assay using this compound is a powerful and straightforward method for studying protein stability and the effects of various factors on protein conformation. Its high sensitivity, specificity for unfolded proteins, and simple "mix-and-read" format make it an ideal tool for high-throughput screening and detailed biophysical characterization in academic research and drug development.
References
- 1. s3-ap-southeast-2.amazonaws.com [s3-ap-southeast-2.amazonaws.com]
- 2. Measuring Cysteine Exposure in Unfolded Proteins with Tetraphenylethene Maleimide and its Analogs | Springer Nature Experiments [experiments.springernature.com]
- 3. researchgate.net [researchgate.net]
- 4. A thiol probe for measuring unfolded protein load and proteostasis in cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. s3-ap-southeast-2.amazonaws.com [s3-ap-southeast-2.amazonaws.com]
- 6. Protein Post-Translational Modifications in Drug Discovery and Development - Creative Proteomics [creative-proteomics.com]
- 7. CryoEM for small molecules discovery, design, understanding and application - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Drug Discovery and Development Applications | Molecular Devices [moleculardevices.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
Application Notes and Protocols: Labeling Specific Proteins with Tetraphenylethene Maleimide (Tpe-MI)
Audience: Researchers, scientists, and drug development professionals.
Introduction
Tetraphenylethene maleimide (B117702) (Tpe-MI) is a powerful fluorogenic probe used to detect and quantify unfolded proteins. Its utility stems from a phenomenon known as aggregation-induced emission (AIE). In solution, this compound is non-fluorescent. However, upon reacting with exposed cysteine thiol groups in unfolded or misfolded proteins, the intramolecular rotation of its phenyl rings is restricted. This restriction blocks non-radiative decay pathways, causing the molecule to become highly fluorescent.[1][2][3] This "turn-on" fluorescence provides a direct measure of the unfolded protein load within a cell or in a purified protein sample.[4][5]
A key advantage of this compound is its selectivity. Cysteine is the least surface-exposed amino acid in correctly folded globular proteins.[2][3] Therefore, this compound primarily labels proteins that have lost their native conformation, exposing these typically buried cysteine residues.[4][5][6] Crucially, it does not become significantly fluorescent upon conjugation to small, soluble thiols like glutathione (B108866) (GSH), a major component of the cellular antioxidant system.[3][4][5] This specificity makes this compound an excellent tool for assessing proteostasis (protein homeostasis), which is often disrupted in disease states and in response to pharmacological agents.[1][4][5]
Mechanism of this compound Action
The labeling mechanism relies on the specific reaction of the maleimide group with free thiol groups and the AIE properties of the tetraphenylethene core.
Caption: Mechanism of this compound fluorescence activation upon labeling unfolded proteins.
Applications in Research and Drug Development
-
Quantifying Proteostasis Imbalance: this compound can measure the accumulation of unfolded proteins that occurs when cellular proteostasis is challenged by stressors like heat shock, oxidative stress, or inhibitors of protein degradation pathways.[1][4] This is valuable for studying aging and diseases associated with protein misfolding, such as Huntington's disease.[3][4][5]
-
Drug Discovery and Mechanism of Action: The probe can be used to screen for compounds that either cause or alleviate protein unfolding. It helps in elucidating the mechanism of action of drugs that impact the proteome, for example, by revealing that a compound induces ER stress or inhibits chaperone function.[2]
-
Early Disease Detection: In models of neurodegenerative diseases, this compound has been shown to detect imbalances in proteostasis even before the formation of visible protein aggregates, offering potential for developing early diagnostic tools.[3][4][5]
-
Assessing Protein Damage: this compound can be used to detect protein damage caused by various insults, such as drug treatments in pathogens like Plasmodium falciparum, the parasite that causes malaria.[4][5]
Experimental Protocols
Protocol 1: In Vitro Analysis of Protein Unfolding
This protocol details the use of this compound to monitor the unfolding of a purified protein in response to a chemical denaturant.
Materials:
-
Purified protein of interest (containing at least one non-disulfide-bonded cysteine)
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Phosphate-buffered saline (PBS) or other suitable buffer
-
Denaturant (e.g., Guanidine hydrochloride (GuHCl) or Urea)
-
96-well black microplate
-
Plate reader with fluorescence detection (Excitation ~355 nm, Emission ~460-500 nm)
Procedure:
-
Protein Preparation: Prepare a solution of the purified protein in the desired buffer. A typical starting concentration is 2-5 µM.
-
Denaturation (Post-Staining Method):
-
Prepare serial dilutions of the denaturant (e.g., 0-8 M GuHCl).
-
In a 96-well plate, mix the protein solution with the different concentrations of denaturant.
-
Incubate at room temperature for 1-2 hours to allow protein unfolding to reach equilibrium.
-
-
This compound Labeling:
-
Add this compound to each well to a final concentration of 20-50 µM.
-
Incubate for 30-60 minutes at room temperature, protected from light.
-
-
Fluorescence Measurement:
-
Measure the fluorescence intensity using a plate reader. Use an excitation wavelength of ~355 nm and collect emission data across a spectrum (e.g., 450-550 nm) or at a fixed wavelength (~480 nm).
-
-
Data Analysis: Plot the fluorescence intensity against the denaturant concentration to generate an unfolding curve.
Protocol 2: Cellular Unfolded Protein Load Analysis by Flow Cytometry
This protocol provides a method for quantifying the unfolded protein load in live cells.
Materials:
-
Cultured cells (e.g., HEK293, HeLa, or a specific disease model cell line)
-
Cell culture medium
-
Proteostasis stressor (e.g., Tunicamycin, Thapsigargin, MG132, or heat shock incubator)
-
This compound stock solution (10 mM in DMSO)
-
PBS or Hank's Balanced Salt Solution (HBSS)
-
Flow cytometer with a UV laser (e.g., 355 nm)
Procedure:
-
Cell Culture and Stress Induction:
-
Plate cells in a multi-well plate at a suitable density to avoid confluence.
-
Treat cells with the desired stress-inducing agent for a predetermined time and concentration (see table below for examples). For heat shock, place the cells at 42°C for 30-60 minutes.[4] Include an untreated control group.
-
-
This compound Staining:
-
After treatment, remove the medium and wash the cells once with warm PBS or HBSS.
-
Add fresh, serum-free medium containing this compound at a final concentration of 5-20 µM.
-
Incubate the cells for 30 minutes at 37°C in the dark.
-
-
Cell Harvesting and Preparation:
-
Remove the this compound solution and wash the cells twice with PBS.
-
Harvest the cells using a gentle method (e.g., trypsinization, followed by neutralization with medium containing serum).
-
Pellet the cells by centrifugation (e.g., 120 x g for 5 minutes).[3]
-
Resuspend the cell pellet in 250-500 µL of cold PBS for flow cytometry analysis.[3]
-
-
Flow Cytometry Analysis:
-
Analyze the cells using a flow cytometer equipped with a UV laser for excitation (e.g., 355 nm).[4]
-
Collect fluorescence emission in the blue channel (e.g., ~450/50 nm bandpass filter).
-
Collect at least 10,000 events per sample.[4]
-
Use unstained and vehicle-treated stained cells as controls to set gates and determine background fluorescence.
-
-
Data Analysis: Quantify the mean or median fluorescence intensity (MFI) of the cell population for each condition. Compare the MFI of stressed cells to that of control cells.
Caption: Experimental workflow for analyzing cellular unfolded protein load with this compound.
Protocol 3: Imaging Unfolded Proteins by Fluorescence Microscopy
This protocol allows for the visualization of unfolded protein localization within cells.
Materials:
-
Cells cultured on glass-bottom dishes or coverslips
-
Materials for stress induction (as in Protocol 2)
-
This compound stock solution (10 mM in DMSO)
-
Paraformaldehyde (PFA) solution (4% in PBS) for fixing (optional)
-
Mounting medium
-
Fluorescence microscope with DAPI/UV filter set
Procedure:
-
Cell Culture and Stress Induction: Follow step 1 from Protocol 2, using cells plated on a suitable imaging surface.
-
This compound Staining:
-
Wash cells once with warm PBS or HBSS.
-
Add fresh medium containing this compound (5-20 µM) and incubate for 30 minutes at 37°C.
-
-
Imaging (Live Cell):
-
Wash cells twice with warm PBS or imaging buffer.
-
Immediately image the live cells using a fluorescence microscope. This compound typically shows cytoplasmic staining.[3]
-
-
Imaging (Fixed Cell - Optional):
-
Microscopy: Use an excitation source around 350-400 nm and an emission filter for blue fluorescence (~450-500 nm). Capture images and compare the fluorescence intensity and distribution between control and stressed cells.
Quantitative Data Summary
Table 1: Properties of this compound and Analogues
| Probe Name | Excitation (nm) | Emission (nm) | Cellular Localization | Key Features |
| This compound | ~355 | ~480 | Cytoplasm, lower in nucleus[1][3] | Standard probe, requires UV excitation. |
| Tpe-NMI | ~355 | ~480 | Cytoplasm | Similar photophysical properties to this compound.[1] |
| NTPAN-MI | ~405 | >500 | Cytoplasm and Nucleus[1] | Solvatochromic, longer wavelength emission, improved signal-to-noise.[1] |
Table 2: Example Conditions for Inducing Proteostasis Stress
| Stressor | Mechanism of Action | Typical Concentration | Typical Duration |
| Heat Shock | Thermally unfolds proteins | 42°C | 30 - 60 min[4] |
| Tunicamycin | Induces ER stress by inhibiting N-linked glycosylation | 1-10 µg/mL | 4 - 24 hours |
| Thapsigargin | Induces ER stress by inhibiting SERCA pumps | 1-2 µM | 4 - 16 hours |
| MG132 | Proteasome inhibitor, prevents degradation of misfolded proteins | 5-10 µM | 4 - 8 hours |
| Novobiocin | Hsp90 inhibitor, disrupts chaperone function | 800 µM | 6 hours[4] |
| Hydrogen Peroxide | Induces oxidative stress and protein damage | 100 µM | 1 hour[4] |
Proteomic Analysis of this compound Labeled Proteins
This compound can be used to identify specific proteins that become unfolded under stress. This involves labeling, cell lysis, and analysis by mass spectrometry.
Caption: Workflow for proteomic identification of this compound labeled proteins.
A quantitative proteomics approach like Stable Isotope Labeling with Amino acids in Cell culture (SILAC) can be employed to compare the relative abundance of this compound labeled peptides between control and stressed conditions.[3] This allows for the identification of proteins that show a significant increase in cysteine accessibility, indicating they are particularly susceptible to unfolding under the applied stress.[4]
References
- 1. s3-ap-southeast-2.amazonaws.com [s3-ap-southeast-2.amazonaws.com]
- 2. Protein painting reveals pervasive remodeling of conserved proteostasis machinery in response to pharmacological stimuli - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A thiol probe for measuring unfolded protein load and proteostasis in cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. A thiol probe for measuring unfolded protein load and proteostasis in cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Measuring Cysteine Exposure in Unfolded Proteins with Tetraphenylethene Maleimide and its Analogs | Springer Nature Experiments [experiments.springernature.com]
Application of Mitochondria-Targeted Antioxidants in Huntington's Disease Cell Models
Introduction
Huntington's disease (HD) is a progressive neurodegenerative disorder characterized by cognitive decline, motor dysfunction, and psychiatric disturbances.[1] The disease is caused by a CAG repeat expansion in the huntingtin gene, leading to the production of the mutant huntingtin (mHTT) protein. A key pathological feature of HD is mitochondrial dysfunction, which impairs energy metabolism, increases oxidative stress, and ultimately contributes to neuronal cell death.[1][2] Consequently, therapeutic strategies targeting mitochondrial dysfunction are a promising avenue for HD research.
This document provides detailed application notes and protocols for the use of mitochondria-targeted antioxidants in cellular models of Huntington's disease. As no specific information is publicly available for a compound designated "Tpe-MI," this document will focus on Mitoquinone (MitoQ) , a well-characterized mitochondria-targeted antioxidant, as a representative molecule for this therapeutic class. The principles and methods described herein can be adapted for the evaluation of other novel compounds targeting mitochondrial oxidative stress in HD.
MitoQ is a derivative of the antioxidant ubiquinone, which is chemically modified to accumulate within mitochondria. This targeted delivery allows for the potentiation of its antioxidant effects at the primary site of reactive oxygen species (ROS) production, thereby protecting mitochondria from oxidative damage.[3][4][5]
Mechanism of Action
In Huntington's disease cell models, mutant huntingtin (mHTT) disrupts mitochondrial function through various mechanisms, including the impairment of the electron transport chain and the promotion of mitochondrial fission over fusion. This leads to increased ROS production, reduced ATP synthesis, and altered mitochondrial morphology.[3][4]
MitoQ acts by neutralizing excess ROS within the mitochondria, which in turn helps to restore the balance of mitochondrial dynamics, improve mitochondrial function, and enhance cell viability.[3][4] Treatment with MitoQ in striatal neurons expressing mutant Htt has been shown to down-regulate fission-related genes (Drp1 and Fis1) and up-regulate fusion-related genes (Mfn1, Mfn2, and Opa1).[1][6] Additionally, MitoQ has been observed to enhance the expression of genes involved in mitochondrial biogenesis, such as PGC1α, Nrf1, Nrf2, and TFAM.[1][6]
Figure 1: Simplified signaling pathway of MitoQ in Huntington's disease cell models.
Data Presentation
The following tables summarize the quantitative effects of MitoQ treatment on various parameters in Huntington's disease cell models, specifically striatal neurons stably expressing mutant huntingtin (STHdhQ111/Q111).[1][3][4]
Table 1: Effect of MitoQ on Cell Viability and Oxidative Stress
| Parameter | Untreated Mutant Htt Neurons | MitoQ-Treated Mutant Htt Neurons | Fold Change/Percentage Change | P-value |
| Cell Viability | Baseline | Increased | - | P = 0.001 |
| ATP Production | Decreased | Increased | - | P = 0.04 |
| H2O2 Production | Increased | Reduced | - | - |
| Lipid Peroxidation (HNE) | Increased | Decreased | - | P = 0.04 |
Table 2: Effect of MitoQ on Mitochondrial Dynamics and Biogenesis Gene Expression (mRNA levels)
| Gene | Function | Expression in MitoQ-Treated vs. Untreated Mutant Htt Neurons |
| Drp1 | Mitochondrial Fission | Decreased |
| Fis1 | Mitochondrial Fission | Decreased |
| Mfn1 | Mitochondrial Fusion | Increased |
| Mfn2 | Mitochondrial Fusion | Increased |
| Opa1 | Mitochondrial Fusion | Increased |
| PGC1α | Mitochondrial Biogenesis | Increased |
| Nrf1 | Mitochondrial Biogenesis | Increased |
| Nrf2 | Mitochondrial Biogenesis | Increased |
| TFAM | Mitochondrial Biogenesis | Increased |
Experimental Protocols
Cell Culture
The STHdhQ111/Q111 cell line, a striatal progenitor neural cell line derived from a knock-in mouse model of HD, is a commonly used in vitro model. These cells express full-length mutant huntingtin with 111 CAG repeats.
-
Culture Medium: Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 1% penicillin-streptomycin, and 400 µg/ml G418.
-
Culture Conditions: 33°C in a humidified atmosphere with 5% CO2.
MitoQ Treatment
-
Prepare a stock solution of MitoQ in a suitable solvent (e.g., DMSO).
-
Dilute the stock solution in culture medium to the desired final concentration (e.g., 100 nM to 500 nM).
-
Treat cells for the desired duration (e.g., 24-72 hours) before performing downstream assays.
Figure 2: General experimental workflow for MitoQ treatment in HD cell models.
Protocol 1: Cell Viability Assay (MTT Assay)
This assay measures the metabolic activity of cells, which is an indicator of cell viability.
Materials:
-
96-well plate
-
STHdhQ111/Q111 cells
-
MitoQ
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
Procedure:
-
Seed STHdhQ111/Q111 cells in a 96-well plate at a density of 1 x 10^4 cells/well and allow them to adhere overnight.
-
Treat the cells with various concentrations of MitoQ or vehicle control for 24-72 hours.
-
Following treatment, add 10 µL of MTT solution to each well and incubate for 4 hours at 33°C.
-
Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Express the results as a percentage of the vehicle-treated control cells.
Protocol 2: Measurement of Intracellular ROS (DCFDA Assay)
This assay uses the cell-permeable probe 2',7'-dichlorodihydrofluorescein (B1593923) diacetate (H2DCFDA) to measure intracellular ROS levels.
Materials:
-
96-well black, clear-bottom plate
-
STHdhQ111/Q111 cells
-
MitoQ
-
H2DCFDA (5 mM stock in DMSO)
-
Phosphate-buffered saline (PBS)
Procedure:
-
Seed STHdhQ111/Q111 cells in a 96-well black, clear-bottom plate and treat with MitoQ as described above.
-
After treatment, wash the cells twice with warm PBS.
-
Load the cells with 10 µM H2DCFDA in PBS and incubate for 30 minutes at 33°C in the dark.
-
Wash the cells twice with PBS to remove excess probe.
-
Add 100 µL of PBS to each well.
-
Measure the fluorescence intensity using a fluorescence microplate reader with excitation at 485 nm and emission at 535 nm.
Protocol 3: Western Blotting for Mitochondrial Dynamics Proteins
This protocol is for the analysis of protein levels of mitochondrial fission (Drp1, Fis1) and fusion (Mfn1, Mfn2, Opa1) markers.
Materials:
-
STHdhQ111/Q111 cells treated with MitoQ
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF membrane
-
Primary antibodies (e.g., anti-Drp1, anti-Mfn2, anti-VDAC as a mitochondrial loading control)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Procedure:
-
Lyse the treated cells with RIPA buffer and determine the protein concentration using the BCA assay.
-
Denature 20-30 µg of protein per sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Quantify the band intensities and normalize to the loading control.
Conclusion
The use of mitochondria-targeted antioxidants like MitoQ in Huntington's disease cell models provides a valuable tool for investigating the role of mitochondrial dysfunction and oxidative stress in the disease's pathogenesis. The protocols outlined in this document offer a framework for assessing the therapeutic potential of such compounds. By measuring key parameters such as cell viability, ROS levels, and the expression of mitochondrial dynamics proteins, researchers can gain insights into the mechanisms by which these molecules exert their protective effects. This information is crucial for the development of novel therapeutic strategies for Huntington's disease.
References
- 1. Mitochondria-targeted molecules MitoQ and SS31 reduce mutant huntingtin-induced mitochondrial toxicity and synaptic damage in Huntington's disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Mitochondria-targeted small peptide, SS31 ameliorates diabetes induced mitochondrial dynamics in male TallyHO/JngJ mice - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Mitochondria-Targeted Antioxidants, an Innovative Class of Antioxidant Compounds for Neurodegenerative Diseases: Perspectives and Limitations - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Mitochondria in Huntington’s disease: implications in pathogenesis and mitochondrial-targeted therapeutic strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Mitochondria-targeted molecules MitoQ and SS31 reduce mutant huntingtin-induced mitochondrial toxicity and synaptic damage in Huntington's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
Monitoring Drug-Induced Proteotoxicity with Tpe-MI: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
The maintenance of protein homeostasis, or proteostasis, is critical for cellular health. A variety of stressors, including pharmacological agents, can disrupt this balance, leading to the accumulation of unfolded or misfolded proteins, a condition known as proteotoxicity. This cellular stress can trigger pathways such as the Unfolded Protein Response (UPR) and can ultimately lead to cell death. Therefore, the ability to monitor drug-induced proteotoxicity is crucial in drug discovery and development for assessing potential toxicity and understanding mechanisms of action.
Tetraphenylethene maleimide (B117702) (Tpe-MI) is a fluorogenic probe that provides a sensitive and specific method for quantifying unfolded protein load in living cells.[1][2] this compound is non-fluorescent in its unbound state but becomes highly fluorescent upon reacting with exposed cysteine thiols in unfolded proteins.[1][2] This "turn-on" fluorescence allows for the direct measurement of proteotoxic stress. This document provides detailed application notes and protocols for utilizing this compound to monitor drug-induced proteotoxicity.
Principle of this compound Action
This compound's mechanism is based on the principle of Aggregation-Induced Emission (AIE). The maleimide group of this compound reacts with free thiol groups of cysteine residues, which are typically buried within the hydrophobic core of properly folded proteins.[1] When a protein unfolds due to stressors like drug treatment, these cysteine residues become exposed. The covalent binding of this compound to these exposed cysteines restricts the intramolecular rotation of the tetraphenylethene rotor, causing the molecule to become highly fluorescent. A key advantage of this compound is that it does not become fluorescent upon reacting with small, soluble thiols like glutathione, which is abundant in the cellular environment.
Applications
-
Screening for drug-induced proteotoxicity: this compound can be used in high-throughput screening assays to identify compounds that disrupt proteostasis.
-
Mechanism of action studies: Elucidate whether a drug's cytotoxic effects are mediated through the induction of proteotoxic stress.
-
Dose-response analysis: Quantify the concentration-dependent effects of drugs on protein unfolding.
-
Studying diseases associated with proteostasis imbalance: this compound is a valuable tool for investigating neurodegenerative diseases, such as Huntington's disease, and other conditions characterized by protein misfolding.
Data Presentation
The following tables summarize the typical materials and conditions for this compound-based proteotoxicity assays.
| Table 1: this compound Probe Specifications | |
| Parameter | Value |
| Full Name | Tetraphenylethene maleimide |
| Excitation Wavelength (nm) | 355 |
| Emission Wavelength (nm) | 450 ± 50 |
| Stock Solution Concentration | 1-2 mM in DMSO |
| Working Concentration | 50 µM in PBS |
| Table 2: Common Inducers of Proteotoxicity | Mechanism of Action | Typical Concentration Range | Reference |
| Tunicamycin | Inhibits N-linked glycosylation, causing ER stress. | 0.1 - 10 µg/mL | |
| Thapsigargin | Inhibits the SERCA pump, leading to ER calcium depletion and ER stress. | 1 µM | |
| MG132 | Proteasome inhibitor, leading to the accumulation of ubiquitinated proteins. | 0.1 - 10 µM | |
| Bortezomib | Clinical proteasome inhibitor. | 10 - 100 nM | |
| VER155008 | Hsp70 inhibitor. | 1 - 20 µM | |
| Staurosporine | Broad-spectrum kinase inhibitor, can induce apoptosis and proteotoxic stress. | 0.1 - 1 µM | |
| Celastrol | Hsp90 inhibitor. | 1 - 5 µM | |
| Novobiocin | Hsp90 inhibitor. | 100 - 800 µM | |
| Dihydroartemisinin (DHA) | Antimalarial drug that can cause protein damage. | 1 - 10 µM | |
| Epoxomicin | Specific proteasome inhibitor. | 100 nM - 1 µM |
| Table 3: this compound Fluorescence Fold Change Upon Drug Treatment (Illustrative) | ||
| Drug | Cell Line | Approximate Fold Increase in this compound Fluorescence |
| Heat Shock (42°C) | HeLa | ~1.5 - 2.0 |
| Tunicamycin (overnight) | HeLa | Significant increase |
| Novobiocin (800 µM, 6h) | HEK293 | Significant increase |
| Hydrogen Peroxide (100 µM, 1h) | HEK293 | Significant increase |
| Thapsigargin (1 µM, 16h) | pNSCs | Significant increase |
| MG132, VER155008, Staurosporine, Celastrol, Novobiocin | Neuro-2a | All showed a significant increase |
Note: The exact fold-change can vary depending on the cell type, drug concentration, treatment duration, and instrument settings. The data in Table 3 is illustrative of the expected trend.
Experimental Protocols
Protocol 1: General Cell Culture and Drug Treatment
-
Cell Seeding: Seed cells (e.g., HeLa, Neuro-2a, or a cell line relevant to your research) in a suitable culture vessel (e.g., 96-well plate for high-throughput screening, 6-well plate for flow cytometry, or chambered cover glass for microscopy). Seed at a density that will result in 70-80% confluency at the time of the experiment.
-
Cell Culture: Culture cells in complete medium at 37°C in a humidified incubator with 5% CO2.
-
Drug Preparation: Prepare stock solutions of the desired proteotoxicity-inducing drug in a suitable solvent (e.g., DMSO).
-
Drug Treatment: On the day of the experiment, dilute the drug stock solution to the desired final concentrations in pre-warmed complete cell culture medium.
-
Incubation: Remove the old medium from the cells and add the medium containing the drug. Include a vehicle control (medium with the same concentration of the drug solvent). Incubate the cells for the desired period (e.g., 6, 12, or 24 hours), depending on the drug's mechanism of action.
Protocol 2: this compound Staining and Analysis by Flow Cytometry
-
This compound Working Solution: Prepare a 50 µM this compound working solution in phosphate-buffered saline (PBS).
-
Cell Harvesting: Following drug treatment, wash the cells once with PBS. Detach the cells using a gentle method such as trypsinization or a cell scraper.
-
Cell Pellet Collection: Transfer the cell suspension to a microcentrifuge tube and centrifuge at 500 x g for 5 minutes to pellet the cells.
-
Staining: Discard the supernatant and resuspend the cell pellet in the 50 µM this compound working solution. Incubate for 30 minutes at 37°C, protected from light.
-
Washing: Centrifuge the cells at 500 x g for 5 minutes, discard the supernatant, and resuspend the cells in fresh PBS to wash away excess probe.
-
Flow Cytometry Acquisition: Analyze the cells on a flow cytometer equipped with a UV laser. Use an excitation wavelength of 355 nm and collect the emission signal using a 450/50 nm bandpass filter. For each sample, collect at least 10,000 events.
-
Data Analysis: Gate the live cell population based on forward and side scatter profiles. Determine the median fluorescence intensity (MFI) of the this compound signal for each sample. Calculate the fold change in MFI relative to the vehicle-treated control.
Protocol 3: this compound Staining and Analysis by Fluorescence Microscopy
-
Cell Seeding: Seed cells on a chambered cover glass or a multi-well imaging plate.
-
Drug Treatment: Treat the cells with the desired drug as described in Protocol 1.
-
This compound Staining: After drug treatment, wash the cells once with PBS. Add the 50 µM this compound working solution to the cells and incubate for 30 minutes at 37°C, protected from light.
-
Washing: Wash the cells twice with PBS to remove excess probe.
-
Imaging: Image the cells using a fluorescence microscope equipped with a DAPI filter set (or a similar filter set with excitation around 350-400 nm and emission around 450-500 nm).
-
Image Analysis: Quantify the fluorescence intensity of individual cells using image analysis software (e.g., ImageJ/Fiji). Correct for background fluorescence and calculate the average fluorescence intensity per cell for each treatment condition.
Mandatory Visualizations
Signaling Pathways and Experimental Workflows
Caption: Logical relationship of drug-induced proteotoxicity and this compound detection.
Caption: Experimental workflow for monitoring proteotoxicity with this compound.
Caption: Simplified Unfolded Protein Response (UPR) signaling pathway.
References
Troubleshooting & Optimization
how to troubleshoot high background fluorescence with Tpe-MI
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals resolve issues with high background fluorescence during experiments using the Tpe-MI probe.
Troubleshooting High Background Fluorescence with this compound
High background fluorescence can obscure the specific signal from unfolded proteins, compromising data quality. This guide provides a systematic approach to identify and mitigate the common causes of this issue.
Initial Assessment: Is it Autofluorescence or Non-Specific Staining?
The first step is to determine the source of the unwanted fluorescence.
Experimental Protocol: Control Samples
-
Unstained Control: Prepare a sample of your cells or tissue without adding the this compound probe. Process and image this sample under the same conditions as your stained samples.
-
Vehicle Control: Prepare a sample and treat it with the same vehicle (e.g., DMSO) used to dissolve the this compound probe, but without the probe itself.
Observing high fluorescence in the unstained control indicates a high level of autofluorescence , which is the natural fluorescence emitted by cellular components. If the unstained control is dark but your this compound stained sample shows high background, the issue is likely non-specific binding of the probe or probe aggregation.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
This compound (Tetraphenylethene maleimide) is a fluorescent probe designed to detect unfolded proteins. It operates on the principle of Aggregation-Induced Emission (AIE). This compound is non-fluorescent in its free, unbound state in solution. It contains a maleimide (B117702) group that specifically reacts with exposed cysteine thiol groups on unfolded proteins. Upon binding, the rotation of the phenyl rings in the this compound molecule is restricted, forcing it into an aggregated state that results in strong fluorescence emission.[1] Crucially, this compound does not become significantly fluorescent upon conjugation to small, soluble thiols like glutathione.[2][3][4][5]
Q2: My unstained cells show high background fluorescence. What can I do?
High background in unstained cells is due to autofluorescence, often from molecules like NADH, riboflavins, and collagen.
-
Spectral Separation: this compound and its analogue Tpe-NMI have excitation and emission spectra that can overlap with common sources of autofluorescence. Consider using an alternative probe like NTPAN-MI, which has a longer emission wavelength and a better signal-to-noise ratio.
-
Background Subtraction: For this compound and Tpe-NMI, it is often recommended to acquire an image of an unstained sample and use image analysis software to subtract this background from your stained images.
Q3: I suspect the this compound probe is forming fluorescent aggregates in my staining solution. How can I prevent this?
As an AIE probe, this compound can self-aggregate and fluoresce, leading to high background.
-
Proper Dissolution: Ensure the this compound stock solution (typically in DMSO) is fully dissolved before diluting it into your aqueous staining buffer. Vortex the stock solution briefly before use.
-
Working Concentration: Prepare the working solution of this compound immediately before use. Avoid storing diluted aqueous solutions of the probe.
-
Solvent Quality: Use high-purity, anhydrous DMSO for your stock solution to minimize water content that could promote premature aggregation.
Q4: How can I minimize non-specific binding of this compound to my cells?
Non-specific binding can occur if the probe interacts with cellular components other than unfolded proteins.
-
Optimize Probe Concentration: A high concentration of this compound can lead to increased non-specific binding. Perform a concentration titration to find the lowest concentration that still provides a good signal-to-noise ratio. A typical starting concentration is 50 µM.
-
Optimize Incubation Time: A common incubation time is 30 minutes at 37°C. Shorter incubation times may reduce non-specific binding, but could also decrease the specific signal.
-
Thorough Washing: Insufficient washing can leave unbound or loosely bound probe in the sample. Increase the number and/or duration of wash steps with a suitable buffer (e.g., PBS) after staining.
Q5: Can my experimental conditions be causing high background?
Yes, several factors in your experimental setup can contribute to high background.
-
Cell Health: Unhealthy or dying cells can exhibit increased non-specific staining. Ensure your cells are healthy and not overly confluent before staining.
-
Staining Buffer: Avoid using media containing thiols (e.g., cysteine) or serum during the staining step, as these can react with the maleimide group of this compound. A complete cell-friendly medium (CFM) is recommended over PBS for staining to maintain cell viability.
-
Fixation: Fixation with aldehydes (e.g., paraformaldehyde) after staining can sometimes increase the fluorescence signal, potentially due to enhanced AIE effects from cross-linking. Be consistent with your fixation protocol across all samples.
Data Presentation: this compound and Analogues
| Probe | Excitation (nm) | Emission (nm) | Key Characteristics |
| This compound | ~350 | ~470 | Prone to autofluorescence overlap; background subtraction recommended. |
| Tpe-NMI | ~360 | ~505 | Improved water miscibility and red-shifted spectrum compared to this compound. |
| NTPAN-MI | ~405 | ~540 | Longer wavelength emission, leading to an improved signal-to-noise ratio. |
Experimental Protocol: Standard this compound Staining
This protocol is a general guideline and may require optimization for your specific cell type and experimental conditions.
-
Cell Preparation: Culture cells to the desired confluency on a suitable imaging plate or coverslip.
-
Washing: Gently wash the cells twice with pre-warmed PBS or a cell-friendly medium (CFM) to remove any residual culture medium.
-
Probe Preparation: Prepare a fresh working solution of this compound in CFM or PBS at the desired concentration (e.g., 50 µM) from a DMSO stock.
-
Staining: Add the this compound working solution to the cells and incubate for 30 minutes at 37°C, protected from light.
-
Washing: Aspirate the staining solution and wash the cells three times with warm PBS or CFM to remove unbound probe.
-
Imaging: Image the cells immediately using appropriate filter sets.
Mandatory Visualization
The following diagram illustrates a logical workflow for troubleshooting high background fluorescence with this compound.
References
- 1. s3-ap-southeast-2.amazonaws.com [s3-ap-southeast-2.amazonaws.com]
- 2. A thiol probe for measuring unfolded protein load and proteostasis in cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A thiol probe for measuring unfolded protein load and proteostasis in cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Measuring Cysteine Exposure in Unfolded Proteins with Tetraphenylethene Maleimide and its Analogs | Springer Nature Experiments [experiments.springernature.com]
- 5. Measuring Cysteine Exposure in Unfolded Proteins with Tetraphenylethene Maleimide and its Analogs - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing TPE-MI Signal-to-Noise Ratio in Fluorescence Imaging
Welcome to the technical support center for optimizing the signal-to-noise ratio (SNR) in Two-Photon Excitation (TPE) Microscopy Imaging (MI). This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and improve the quality of their fluorescence imaging data.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses specific issues you may encounter during your TPE-MI experiments in a question-and-answer format.
Q1: My this compound signal is very weak. What are the first steps to troubleshoot this issue?
A1: A weak signal can be caused by several factors. Here is a step-by-step troubleshooting guide to address this common problem:
-
Verify Laser and Microscope Alignment: Ensure the laser is on and the beam path is correctly aligned. You can use an IR card to visualize the laser beam at the objective.[1] The objective should be positioned approximately 2 mm from your sample surface.[1]
-
Check Fluorophore and Laser Wavelength Compatibility: Confirm that the excitation wavelength of your laser is optimal for the two-photon absorption cross-section of your this compound probe.[2][3] While some fluorophores can be excited over a broad range of wavelengths, matching the laser to the fluorophore's two-photon excitation maximum will yield the best signal.[2][3]
-
Optimize Detector Settings: Start with a low detector gain to minimize noise and gradually increase it after maximizing the laser power within safe limits for your sample.[1] Incorrect gain settings can either amplify noise or fail to detect a weak signal.
-
Assess Sample Preparation: Poor sample preparation is a frequent cause of low signal.[4] Ensure that the this compound probe concentration and incubation times are appropriate for your sample. For probes like this compound that target unfolded proteins, the signal is dependent on the presence of these proteins.[5][6]
-
Examine the Health of Your Sample: For live-cell imaging, ensure that the cells are healthy. Stressed or dying cells can exhibit altered protein folding and affect the this compound signal.
Q2: I'm observing significant photobleaching and/or phototoxicity in my samples. How can I minimize this?
A2: Photobleaching and phototoxicity are critical concerns in live-cell imaging, as they can compromise the integrity of your data and the health of your sample.[7][8] TPE microscopy inherently reduces out-of-focus photodamage compared to confocal microscopy.[7][8] However, at the focal plane, high laser power can still cause significant damage.[9][10][11]
Here are strategies to mitigate these effects:
-
Reduce Laser Power: Use the minimum laser power necessary to obtain a sufficient signal-to-noise ratio.
-
Optimize Dwell Time: Decrease the pixel dwell time during scanning. This reduces the total exposure of any single point to the laser.
-
Increase Scan Speed: Faster scanning can help to reduce the overall light dose delivered to the sample.
-
Use Flyback Blanking: If your system has an acousto-optic modulator (AOM), enable flyback blanking to turn off the laser as it moves between scan lines, minimizing unnecessary exposure.[2]
-
Choose Photostable Probes: Select fluorophores with high photostability.
-
Consider Antioxidants: In some cases, adding antioxidants to the imaging medium can help reduce phototoxicity.[12]
Q3: My images are very noisy. What are the primary sources of noise and how can I reduce them?
A3: Noise in fluorescence microscopy can originate from multiple sources, including the sample itself (autofluorescence), the detector (dark noise, read noise), and the statistical nature of light (photon shot noise).[13][14][15]
Here’s how to address common noise sources:
-
Photon Shot Noise: This is the inherent statistical fluctuation in the arrival of photons at the detector.[13][15] The most direct way to improve the signal-to-shot-noise ratio is to increase the signal. This can be achieved by increasing laser power (while balancing phototoxicity), using brighter fluorophores, or increasing the fluorophore concentration.
-
Detector Noise:
-
Dark Noise: This arises from thermally generated electrons in the detector.[15] Using a cooled detector can significantly reduce dark noise.
-
Read Noise: This is generated by the electronics during the conversion of charge to a voltage signal.[15] For very low signals, choosing a detector with low read noise is crucial.
-
-
Background Noise (Optical Noise): This includes autofluorescence from the sample and any stray light.[4]
-
Minimize Autofluorescence: Use a spectrally distinct fluorophore and appropriate emission filters to separate the signal from autofluorescence.
-
Work in a Dark Environment: Ensure the microscope is in a dark room to prevent stray light from entering the detector.[4]
-
-
Post-Acquisition Processing: Image averaging and deconvolution are powerful computational techniques to improve the SNR of your acquired images.[14][16][17]
Quantitative Data Summary
The following tables provide a summary of key quantitative data to aid in experimental design and optimization.
Table 1: Comparison of this compound and Related Probes for Detecting Unfolded Proteins
| Probe | Excitation (nm) | Emission (nm) | Relative Signal-to-Noise Ratio (Fold Change vs. Autofluorescence) | Staining Conditions | Reference |
| This compound | 355 | 450 ± 50 | ~2.5 | 50 µM for 30 min | [18] |
| TPE-NMI | 405 | 525 ± 20 | ~4.5 | 25 µM for 30 min | [18] |
| NTPAN-MI | 405 | 525 ± 40 | N/A (Longer wavelength improves SNR) | N/A | [19][20] |
| D1 (TPE-BTD-p-MI) | 405 | 525 ± 20 | ~11 | 10 µM for 1 h | [18] |
| D3 (TPE-BTD-MI) | 405 | 525 ± 20 | ~6 | 5 µM for 2 h | [18] |
Table 2: Key Parameters for this compound Signal Optimization
| Parameter | Recommended Action | Rationale | Potential Trade-offs |
| Laser Power | Use the lowest power that provides adequate SNR. | Minimizes photobleaching and phototoxicity.[10][11] | Lower signal may require longer acquisition times or higher detector gain. |
| Detector Gain | Start low and increase only after optimizing laser power. | High gain amplifies both signal and noise.[1] | Suboptimal gain can lead to a poor SNR. |
| Pulse Duration | Use shorter pulses (<100 fs). | Shorter pulses provide higher peak power for a given average power, increasing two-photon excitation efficiency.[2] | Shorter pulses can be more susceptible to dispersion. |
| Numerical Aperture (NA) of Objective | Use a high NA objective. | A higher NA objective collects more emitted photons, increasing the signal. | High NA objectives may have shorter working distances. |
| Image Averaging | Average multiple frames. | Reduces random noise by the square root of the number of frames averaged.[14] | Increases acquisition time and total light exposure. |
Experimental Protocols
Protocol 1: Staining Cells with this compound for Unfolded Protein Detection
This protocol provides a general guideline for staining cells with this compound to detect the unfolded protein load.
Materials:
-
This compound probe
-
Cells cultured on coverslips or in imaging dishes
-
Phosphate-Buffered Saline (PBS)
-
Cell culture medium
-
Fixative (e.g., 4% paraformaldehyde), if imaging fixed cells
Procedure:
-
Cell Preparation: Culture cells to the desired confluency on a suitable imaging substrate.
-
Induce Protein Unfolding (Optional): If you are studying the effects of a specific stressor, treat the cells with the compound of interest (e.g., heat shock, chemical denaturants) to induce protein unfolding.
-
Prepare this compound Staining Solution: Prepare a working solution of this compound in cell culture medium or PBS. A typical starting concentration is 50 µM.[18]
-
Staining: Remove the culture medium from the cells and wash once with PBS. Add the this compound staining solution to the cells and incubate for 30 minutes at 37°C in the dark.[18]
-
Wash: After incubation, remove the staining solution and wash the cells two to three times with PBS to remove any unbound probe.
-
Fixation (Optional): If you are not performing live-cell imaging, you can fix the cells with 4% paraformaldehyde for 15 minutes at room temperature.
-
Imaging: Mount the coverslip or place the imaging dish on the two-photon microscope. Image the cells using an appropriate excitation wavelength (e.g., 710 nm for this compound, which has a one-photon excitation at 355 nm) and collect the emission around 450 nm.[18]
Visualizations
Diagram 1: Troubleshooting Workflow for Low this compound Signal
A step-by-step workflow for troubleshooting low signal issues in this compound imaging.
Diagram 2: Factors Influencing this compound Signal-to-Noise Ratio
A diagram illustrating the key factors that contribute to the signal and noise components of the SNR.
Diagram 3: this compound Signaling Pathway for Unfolded Protein Detection
The signaling pathway illustrating how this compound detects unfolded proteins through thiol conjugation and AIE.
References
- 1. extranet.fredhutch.org [extranet.fredhutch.org]
- 2. analyticalscience.wiley.com [analyticalscience.wiley.com]
- 3. thermofisher.com [thermofisher.com]
- 4. Signal to Noise Ratio | Scientific Volume Imaging [svi.nl]
- 5. A thiol probe for measuring unfolded protein load and proteostasis in cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Two-Photon Excitation Microscopy for the Study of Living Cells and Tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Highly nonlinear photodamage in two-photon fluorescence microscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Excitation Spectra and Brightness Optimization of Two-Photon Excited Probes - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Investigation of signal-to-noise ratio in frequency-domain multiphoton fluorescence lifetime imaging microscopy [opg.optica.org]
- 14. bitesizebio.com [bitesizebio.com]
- 15. CCD Signal-To-Noise Ratio | Nikon’s MicroscopyU [microscopyu.com]
- 16. Redirecting [linkinghub.elsevier.com]
- 17. azom.com [azom.com]
- 18. researchgate.net [researchgate.net]
- 19. s3-ap-southeast-2.amazonaws.com [s3-ap-southeast-2.amazonaws.com]
- 20. s3-ap-southeast-2.amazonaws.com [s3-ap-southeast-2.amazonaws.com]
addressing Tpe-MI photostability issues during long-term imaging
Welcome to the technical support center for TPE-MI and related probes. This resource provides researchers, scientists, and drug development professionals with detailed troubleshooting guides and answers to frequently asked questions regarding the photostability of this compound during long-term imaging experiments.
Frequently Asked Questions (FAQs)
Q1: What is the fluorescence mechanism of this compound, and why is signal stability a concern in long-term imaging?
A1: this compound (Tetraphenylethene Maleimide) is a fluorogenic probe designed to detect unfolded proteins. Its fluorescence activation is a two-step process:
-
Thiol Reaction: The maleimide (B117702) (MI) group on the probe covalently binds to exposed cysteine thiols, which are typically buried within the core of properly folded proteins but become accessible when proteins unfold.[1][2]
-
Aggregation-Induced Emission (AIE): Unbound this compound is non-fluorescent. Upon conjugation to a protein, the local environment restricts the intramolecular rotation of the tetraphenylethene (TPE) fluorophore. This restriction prevents non-radiative decay pathways and activates a strong fluorescent signal, a phenomenon known as Aggregation-Induced Emission (AIE).[3][4]
Signal stability is a critical concern in long-term imaging because the fluorescent signal can diminish over time due to several factors, not limited to classical photobleaching. These include photochemical destruction of the fluorophore, phototoxicity-induced changes in cell health and proteostasis, and potential instability of the local microenvironment that is crucial for the AIE effect.[5][6] The UV-range excitation required for this compound can be particularly damaging to cells over time.[3][7]
Caption: Mechanism of this compound fluorescence activation.
Q2: My this compound signal fades rapidly during time-lapse imaging. Is this photobleaching, and how can I fix it?
A2: Rapid signal loss is a common issue and can result from both photobleaching and phototoxicity. Photobleaching is the irreversible destruction of the fluorophore by excitation light.[5] Phototoxicity occurs when the illumination light, especially UV light, damages cellular components, leading to physiological changes or cell death.[8] This can alter the very proteostasis you are trying to measure.
Follow this troubleshooting guide to mitigate signal loss:
References
- 1. A thiol probe for measuring unfolded protein load and proteostasis in cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A thiol probe for measuring unfolded protein load and proteostasis in cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. s3-ap-southeast-2.amazonaws.com [s3-ap-southeast-2.amazonaws.com]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. publications.mpi-cbg.de [publications.mpi-cbg.de]
- 7. s3-ap-southeast-2.amazonaws.com [s3-ap-southeast-2.amazonaws.com]
- 8. journals.biologists.com [journals.biologists.com]
assessing and minimizing Tpe-MI cytotoxicity in cell culture
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers using Tetraphenylethene Maleimide (TPE-MI) in cell culture. Our aim is to help you assess and minimize potential cytotoxicity and ensure the success of your experiments.
Troubleshooting Guide
This guide addresses specific issues that may arise during the use of this compound, presented in a question-and-answer format.
| Question | Possible Cause | Suggested Solution |
| 1. I am observing increased cell death after this compound staining. Is this compound cytotoxic? | While this compound is generally considered to have low cytotoxicity at standard working concentrations, several factors could contribute to observed cell death.[1][2] High concentrations of this compound, prolonged incubation times, or the health status of the cells could be contributing factors. Additionally, the solvent used to dissolve this compound (e.g., DMSO) can be toxic at certain concentrations. | - Verify this compound Concentration: Ensure you are using the recommended concentration (typically around 50 μM). Perform a dose-response experiment to determine the optimal, non-toxic concentration for your specific cell line. - Optimize Incubation Time: The standard incubation time is 30 minutes.[1] If you suspect time-dependent toxicity, consider reducing the incubation period. - Solvent Control: Run a vehicle control with the same concentration of the solvent (e.g., DMSO) used to dissolve this compound to rule out solvent-induced toxicity. - Cell Health: Ensure your cells are healthy and in the logarithmic growth phase before staining.[3] Stressed or unhealthy cells can be more susceptible to any experimental manipulation. |
| 2. My this compound fluorescence signal is weak or absent. | This could be due to several reasons, including improper staining protocol, low levels of unfolded proteins, or issues with the this compound reagent itself. | - Check Staining Protocol: Review the this compound staining protocol for accuracy.[1] Ensure the this compound was freshly diluted in an appropriate buffer (e.g., PBS) before use. - Positive Control: Include a positive control by treating cells with a known stressor that induces protein unfolding (e.g., heat shock, tunicamycin) to confirm that this compound can detect an increased unfolded protein load.[2] - Reagent Integrity: this compound should be stored properly (at 4°C in the dark) to maintain its reactivity.[1] Consider using a fresh stock of the reagent. - Cell Permeabilization (for fixed cells): If you are staining fixed cells, ensure your permeabilization protocol is adequate to allow this compound to enter the cell and access intracellular proteins. |
| 3. I am seeing high background fluorescence. | High background can be caused by excess this compound that has not been properly washed away or non-specific binding. | - Washing Steps: Ensure adequate washing steps with PBS after this compound incubation to remove any unbound probe. - Reduce this compound Concentration: Titrate down the concentration of this compound to find the lowest concentration that still provides a good signal-to-noise ratio. |
| 4. My results are not reproducible. | Lack of reproducibility can stem from variations in cell culture conditions, reagent preparation, or experimental procedures.[4] | - Standardize Protocols: Maintain consistent cell seeding densities, passage numbers, and growth conditions for all experiments.[3][4] - Fresh Reagents: Prepare fresh dilutions of this compound for each experiment from a stock solution.[1] - Consistent Timing: Ensure incubation times and other timed steps in your protocol are consistent across all experiments. |
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of this compound?
A1: this compound is a fluorogenic dye that measures the cellular unfolded protein load.[5] It becomes fluorescent upon reacting with free cysteine thiols, which are typically buried within the core of properly folded proteins but become exposed when proteins unfold or misfold.[1][6] this compound is designed to be non-fluorescent when conjugated to small soluble thiols like glutathione.[1][5]
Q2: At what concentration is this compound typically used?
A2: A common working concentration for this compound in cell culture is 50 μM for a 30-minute incubation at 37°C.[1] However, it is always recommended to optimize the concentration for your specific cell type and experimental conditions.
Q3: How should I prepare and store this compound?
A3: this compound is typically dissolved in DMSO to make a stock solution (e.g., 1 or 2 mM).[1] These stock solutions should be stored at 4°C in the dark to protect them from light and degradation.[1] For experiments, the stock solution is freshly diluted to the desired working concentration in a suitable buffer like PBS.[1]
Q4: Can I use this compound in fixed cells?
A4: Yes, this compound can be used in fixed cells. The provided protocol mentions fixing cells with 4% (w/v) paraformaldehyde after this compound staining for imaging purposes.[1] If you intend to stain after fixation, you will need to ensure the cells are adequately permeabilized to allow this compound to enter and bind to intracellular proteins.
Q5: How can I quantify the results from this compound staining?
A5: this compound fluorescence can be quantified using several methods, including:
-
Flow Cytometry: This allows for the analysis of fluorescence intensity in a large population of individual cells.[1]
-
Fluorescence Microscopy: This provides spatial information about this compound staining within the cell and can be used for semi-quantitative analysis of fluorescence intensity.
-
Plate Reader: For high-throughput screening, a fluorescence plate reader can be used to measure the overall fluorescence of a cell population in a multi-well plate format.
Experimental Protocols
Protocol 1: Assessing this compound Cytotoxicity using Trypan Blue Exclusion Assay
This protocol is adapted from a published study to assess the potential cytotoxicity of this compound.[1]
Materials:
-
HeLa cells (or your cell line of interest)
-
12-well plates
-
This compound stock solution (in DMSO)
-
Complete culture medium
-
Phosphate-buffered saline (PBS)
-
Trypan blue solution (0.4%)
-
Hemocytometer or automated cell counter
Procedure:
-
Cell Seeding: Plate 7 x 10⁴ cells per well in a 12-well plate and allow them to adhere overnight.
-
This compound Treatment (Dose-Response):
-
Prepare a series of this compound dilutions in complete culture medium at various concentrations (e.g., 0, 25, 50, 100, 200 μM). Include a vehicle control with the highest concentration of DMSO used.
-
Remove the old medium from the cells and add the this compound-containing medium.
-
Incubate for 30 minutes at 37°C.
-
-
This compound Treatment (Time-Course):
-
Prepare a solution of this compound in complete culture medium at a fixed concentration (e.g., 100 μM).
-
Treat the cells for varying lengths of time (e.g., 0, 15, 30, 60, 120 minutes).
-
-
Cell Viability Assessment:
-
After treatment, remove the this compound solution and wash the cells once with PBS.
-
Detach the cells using your standard method (e.g., trypsinization).
-
Resuspend the cells in 400 μL of PBS.
-
Mix a small aliquot of the cell suspension with an equal volume of 0.4% trypan blue solution.
-
Count the number of viable (unstained) and non-viable (blue) cells using a hemocytometer or an automated cell counter.
-
-
Data Analysis:
-
Calculate the percentage of viable cells for each condition: (Number of viable cells / Total number of cells) x 100.
-
Plot the percentage of cell viability against the this compound concentration or incubation time.
-
Protocol 2: Staining Cells with this compound for Unfolded Protein Load Analysis
This protocol is based on a published method for staining live cells with this compound.[1]
Materials:
-
Cells of interest plated on a suitable culture vessel (e.g., plates, coverslips)
-
This compound stock solution (1 or 2 mM in DMSO)
-
Phosphate-buffered saline (PBS)
-
Optional: 4% (w/v) paraformaldehyde for fixing
Procedure:
-
Cell Preparation: Culture your cells to the desired confluency.
-
This compound Staining:
-
Rinse the cells once with PBS.
-
Freshly dilute the this compound stock solution to a final concentration of 50 μM in PBS.
-
Add the this compound solution to the cells and incubate for 30 minutes at 37°C.
-
-
Post-Staining Processing (for Flow Cytometry):
-
Remove the this compound solution.
-
Resuspend the cells in PBS (e.g., by gentle scraping or trypsinization, if necessary).
-
Pellet the cells by centrifugation (e.g., 120 x g for 6 minutes).
-
Resuspend the cell pellet in 250 μL of PBS in flow cytometry tubes.
-
Proceed with flow cytometry analysis.
-
-
Post-Staining Processing (for Imaging):
-
Remove the this compound solution.
-
Wash the cells with PBS.
-
(Optional) Fix the cells with 4% (w/v) paraformaldehyde for 15-20 minutes at room temperature.
-
Wash the cells again with PBS.
-
Mount the coverslips or image the plate directly using a fluorescence microscope.
-
Visualizations
Caption: Experimental workflow for this compound staining and analysis.
Caption: Troubleshooting logic for unexpected cell death.
Caption: Overview of major apoptosis signaling pathways.
References
- 1. A thiol probe for measuring unfolded protein load and proteostasis in cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Poor Cell Growth Troubleshooting [sigmaaldrich.com]
- 4. youtube.com [youtube.com]
- 5. A thiol probe for measuring unfolded protein load and proteostasis in cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Measuring Cysteine Exposure in Unfolded Proteins with Tetraphenylethene Maleimide and its Analogs | Springer Nature Experiments [experiments.springernature.com]
strategies to reduce nonspecific binding of Tpe-MI
Welcome to the technical support center for TPE-MI, a fluorescent probe for detecting unfolded proteins. This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experiments with this compound, with a focus on strategies to reduce nonspecific binding.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
This compound (Tetraphenylethene maleimide) is a fluorogenic dye specifically designed to detect unfolded proteins.[1][2] It operates on the principle of Aggregation-Induced Emission (AIE).[3] this compound itself is non-fluorescent.[3][4] However, upon reacting with exposed cysteine thiol groups—which are typically buried within the hydrophobic core of folded proteins but become accessible upon unfolding—its fluorescence is activated. This activation is enhanced in the rigid environment of protein aggregates, leading to a strong fluorescent signal indicative of unfolded protein load. This compound is selective for protein thiols over small-molecule thiols like glutathione.
Q2: What causes nonspecific binding of this compound?
Nonspecific binding of this compound can lead to high background fluorescence, obscuring the specific signal from unfolded proteins. Common causes include:
-
Excessive Probe Concentration: Using a higher concentration of this compound than necessary can lead to increased off-target binding.
-
Inadequate Blocking: Failure to block nonspecific binding sites on cells or tissues can result in the probe adhering to unintended cellular components.
-
Hydrophobic Interactions: this compound is a hydrophobic molecule and can bind nonspecifically to lipids and other hydrophobic regions within the cell.
-
Probe Aggregation: At high concentrations or in suboptimal buffer conditions, this compound can form aggregates that may bind nonspecifically.
-
Insufficient Washing: Inadequate washing steps may fail to remove all unbound or loosely bound this compound, contributing to high background.
Q3: How can I reduce autofluorescence when using this compound?
Autofluorescence, the natural fluorescence of biological samples, can interfere with the this compound signal. To mitigate this:
-
Use an Unstained Control: Always prepare a sample that is not treated with this compound to determine the baseline autofluorescence of your cells or tissue.
-
Choose the Right Filters: Use appropriate filter sets that match the excitation and emission spectra of this compound (Excitation: ~350 nm, Emission: ~470 nm) to minimize the detection of autofluorescence, which is often more prominent in the green and yellow channels.
-
Spectral Unmixing: If your imaging system supports it, use spectral unmixing algorithms to separate the this compound signal from the autofluorescence spectrum.
-
Background Subtraction: In image analysis, you can subtract the average fluorescence intensity of the unstained control from your this compound stained samples.
Troubleshooting Guide: High Background and Nonspecific Binding
High background fluorescence is a common issue when working with this compound. This guide provides a systematic approach to troubleshoot and resolve this problem.
dot
Caption: A workflow for troubleshooting high background fluorescence when using this compound.
Data on Signal-to-Noise Ratios of this compound and Analogs
The signal-to-noise ratio is a critical parameter for assessing the performance of a fluorescent probe. The following table summarizes the signal-to-noise ratios of this compound and some of its analogs in unstressed cells. The fold change is calculated as the ratio of the average median signals from stained cells to those of unstained cells (autofluorescence).
| Probe | Staining Conditions | Fold Change (Signal-to-Noise) |
| This compound | 50 µM for 30 min | ~2.5 |
| TPE-NMI | 25 µM for 30 min | ~4.0 |
| D1 | 10 µM for 1 h | ~12.0 |
| D3 | 5 µM for 2 h | ~8.0 |
| Data adapted from a study on novel AIEgen-peptide conjugates. The exact fold change may vary depending on the cell type and experimental conditions. |
Effectiveness of Common Blocking Agents
Blocking unoccupied sites on the cell or tissue surface is crucial for reducing nonspecific binding. The following table provides an overview of common blocking agents and their general effectiveness.
| Blocking Agent | Typical Concentration | Incubation Time | General Effectiveness |
| Bovine Serum Albumin (BSA) | 1-5% in PBS | 30-60 min at RT | Good general-purpose blocker. |
| Normal Serum (from species of secondary antibody) | 5-10% in PBS | 30-60 min at RT | Highly effective, especially in immuno-fluorescence. |
| Non-fat Dry Milk | 1-5% in PBS | 30-60 min at RT | Cost-effective, but may interfere with some assays. |
| Tween-20 | 0.05-0.1% in wash buffer | During washes | Reduces hydrophobic interactions. |
| BSA + Tween-20 | 1% BSA + 0.05% Tween-20 | 30-60 min at RT | Often a very effective combination. |
Experimental Protocols
Protocol 1: General Staining of Live Cells with this compound
This protocol provides a general guideline for staining live cells with this compound. Optimization of concentrations and incubation times may be necessary for different cell types.
dot
Caption: A simplified workflow for staining live cells with this compound.
Materials:
-
This compound stock solution (1-2 mM in DMSO)
-
Phosphate-buffered saline (PBS)
-
Live cells cultured on a suitable imaging dish
Procedure:
-
Cell Preparation: Culture cells to the desired confluency on a glass-bottom dish or chamber slide suitable for fluorescence microscopy.
-
Washing: Gently aspirate the culture medium and wash the cells twice with pre-warmed PBS.
-
Staining: Prepare a 50 µM working solution of this compound in PBS by diluting the stock solution. Add the this compound working solution to the cells and incubate for 30 minutes at 37°C.
-
Post-Staining Wash: Aspirate the this compound solution and wash the cells 2-3 times with pre-warmed PBS to remove any unbound probe.
-
Imaging: Immediately image the cells using a fluorescence microscope with appropriate filters for this compound (Excitation: ~350 nm, Emission: ~470 nm).
Protocol 2: Competitive Binding Assay to Assess Specificity
A competitive binding assay can be used to determine if the binding of this compound to unfolded proteins is specific. This is achieved by co-incubating the cells with this compound and an unlabeled competitor that also binds to cysteine thiols, such as N-methylmaleimide (NMM).
dot
Caption: A workflow for performing a competitive binding assay with this compound.
Materials:
-
This compound
-
N-methylmaleimide (NMM) or another unlabeled thiol-reactive compound
-
Cells with a method to induce protein unfolding (e.g., heat shock, chemical treatment)
-
Fluorescence plate reader or microscope
Procedure:
-
Induce Protein Unfolding: Treat cells with a stimulus to induce the accumulation of unfolded proteins (e.g., heat shock at 42°C for 30 minutes). Include a non-treated control group.
-
Prepare Competitor Solutions: Prepare a series of dilutions of the unlabeled competitor (e.g., NMM) in PBS.
-
Competition:
-
To the control and protein-unfolded cells, add the different concentrations of the unlabeled competitor and incubate for a short period (e.g., 15 minutes) to allow for binding.
-
Add this compound at its optimal staining concentration (e.g., 50 µM) to all wells.
-
Incubate for 30 minutes at 37°C.
-
-
Wash: Wash the cells thoroughly with PBS to remove unbound this compound and competitor.
-
Analyze: Measure the fluorescence intensity of the cells. A specific binding of this compound will be indicated by a decrease in fluorescence intensity with increasing concentrations of the unlabeled competitor.
References
- 1. researchgate.net [researchgate.net]
- 2. A thiol probe for measuring unfolded protein load and proteostasis in cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. s3-ap-southeast-2.amazonaws.com [s3-ap-southeast-2.amazonaws.com]
- 4. Measuring Cysteine Exposure in Unfolded Proteins with Tetraphenylethene Maleimide and its Analogs | Springer Nature Experiments [experiments.springernature.com]
determining the optimal incubation time for Tpe-MI staining
This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in optimizing the incubation time for Tpe-MI staining.
Troubleshooting Guide
This guide addresses specific issues that may arise during this compound staining experiments.
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Weak or No Signal | 1. Suboptimal Incubation Time: The incubation period may be too short for sufficient reaction between this compound and exposed cysteine thiols on unfolded proteins. 2. Low this compound Concentration: The concentration of the this compound probe may be insufficient to generate a detectable signal. 3. Low Level of Unfolded Proteins: The experimental conditions may not be inducing a sufficient amount of protein unfolding. 4. Probe Degradation: Improper storage of the this compound stock solution can lead to reduced reactivity. 5. Incorrect Filter/Laser Settings: The microscope or flow cytometer settings may not be optimal for this compound's excitation and emission wavelengths. | 1. Optimize Incubation Time: Perform a time-course experiment to determine the optimal incubation period for your specific cell type and experimental conditions (e.g., test 15, 30, 45, and 60 minutes).[1] 2. Optimize this compound Concentration: Conduct a concentration-response experiment (e.g., 25 µM, 50 µM, 100 µM) to find the ideal concentration.[2] 3. Include Positive Controls: Use a known inducer of protein unfolding (e.g., heat shock, tunicamycin) to confirm that the probe is working and that the detection system is set up correctly. 4. Proper Probe Storage: Store this compound stock solutions at 4°C in the dark.[2] For long-term storage, consult the manufacturer's recommendations. 5. Verify Instrument Settings: Ensure the excitation and emission wavelengths are set appropriately for this compound (e.g., Excitation: ~350 nm, Emission: ~470 nm).[2] |
| High Background Signal | 1. Excessive Incubation Time: Prolonged incubation can lead to non-specific binding of the probe. 2. High this compound Concentration: Using too high a concentration of this compound can increase background fluorescence. 3. Cell Autofluorescence: Some cell types exhibit high intrinsic fluorescence at the excitation/emission wavelengths of this compound. 4. Probe Precipitation: The hydrophobic nature of this compound can cause it to precipitate, leading to fluorescent aggregates. | 1. Reduce Incubation Time: Based on your optimization experiments, select the shortest incubation time that provides a robust signal. 2. Titrate this compound Concentration: Lower the concentration of this compound to the minimum required for a good signal-to-noise ratio. 3. Include Unstained Controls: Always include an unstained cell sample to measure the baseline autofluorescence.[1] This can be subtracted from the this compound signal. 4. Proper Probe Handling: Ensure this compound is fully dissolved in DMSO before diluting in aqueous buffer. Use protein low-binding tubes and tips to minimize adsorption to surfaces.[1] |
| Inconsistent Results | 1. Variability in Incubation Time: Inconsistent timing between experiments can lead to variable results. 2. Inconsistent Cell Health/Density: Differences in cell viability or the number of cells stained can affect the overall fluorescence intensity. 3. Probe Adsorption: this compound is hydrophobic and can adsorb to plastic surfaces, leading to a lower effective concentration.[1] | 1. Standardize Incubation Time: Use a timer to ensure consistent incubation periods for all samples and experiments. 2. Monitor Cell Health and Density: Ensure cells are healthy and seeded at a consistent density for each experiment. Use a viability dye to exclude dead cells from the analysis. 3. Use Low-Binding Consumables: Utilize protein low-binding microcentrifuge tubes and pipette tips when handling this compound solutions to prevent loss of the probe.[1] |
Frequently Asked Questions (FAQs)
Q1: What is the recommended starting incubation time for this compound staining?
A common starting point for this compound incubation is 30 minutes at 37°C.[2] However, it is highly recommended to perform a time-course experiment to determine the optimal incubation time for your specific cell type and experimental conditions.
Q2: How do I determine the optimal incubation time for my experiment?
To determine the optimal incubation time, you should perform a time-course experiment. This involves incubating your cells with this compound for a range of different durations (e.g., 15, 30, 45, 60 minutes) while keeping the this compound concentration and other experimental parameters constant. The optimal incubation time will be the one that provides the best signal-to-noise ratio, meaning a strong signal from your positive control (cells with induced protein unfolding) and a low signal from your negative control (untreated cells).
Q3: What is the underlying principle of this compound staining?
This compound is a fluorogenic probe that detects unfolded proteins.[2][3][4] It contains a maleimide (B117702) group that reacts with free cysteine thiols.[2] In their native, folded state, most proteins have their cysteine residues buried within their core.[2] When proteins unfold, these cysteine residues become exposed. This compound is non-fluorescent on its own, but upon reacting with these exposed thiols in the hydrophobic environment of an unfolded protein, its fluorescence is "turned on" due to a phenomenon called aggregation-induced emission (AIE).[1]
Q4: Can I use this compound for fixed cells?
Yes, this compound staining can be performed on live cells, and the cells can then be fixed for imaging. A typical protocol involves staining the live cells with this compound first, followed by fixation with 4% (w/v) paraformaldehyde.[2]
Q5: Are there any alternatives to this compound?
Yes, analogues of this compound have been developed, such as TPE-NMI and NTPAN-MI. These probes may offer improved properties, such as better water solubility and different excitation/emission spectra, which can be advantageous for certain experimental setups.[1]
Experimental Protocols
Protocol 1: Optimization of this compound Incubation Time
This protocol outlines the steps for determining the optimal incubation time for this compound staining in a specific cell line.
Materials:
-
This compound stock solution (1 or 2 mM in DMSO)[2]
-
Cell culture medium
-
Phosphate-buffered saline (PBS)
-
Cells of interest plated in a multi-well plate
-
Positive control agent (e.g., heat shock apparatus, tunicamycin)
-
Negative control (vehicle for the positive control agent)
-
Fluorescence microscope or flow cytometer
Procedure:
-
Cell Seeding: Seed your cells at an appropriate density in a multi-well plate and allow them to adhere overnight.
-
Induce Protein Unfolding: Treat the cells with your positive control agent to induce protein unfolding. For a negative control, treat a set of cells with the vehicle.
-
Prepare this compound Working Solution: Freshly dilute the this compound stock solution to the desired final concentration (e.g., 50 µM) in pre-warmed PBS or cell culture medium.[2]
-
Staining: Remove the medium from the cells, wash once with PBS, and then add the this compound working solution to each well.
-
Time-Course Incubation: Incubate the plate at 37°C. Start a timer and, at each designated time point (e.g., 15, 30, 45, 60 minutes), stop the staining in one set of wells (positive and negative controls).
-
Washing: To stop the staining, remove the this compound solution and wash the cells three times with PBS.
-
Analysis: Analyze the fluorescence intensity of the cells using a fluorescence microscope or flow cytometer.
-
Determine Optimal Time: The optimal incubation time is the point at which the positive control shows a strong signal with a low background signal from the negative control.
Data Presentation: Example of Incubation Time Optimization
| Incubation Time (minutes) | Mean Fluorescence Intensity (Positive Control) | Mean Fluorescence Intensity (Negative Control) | Signal-to-Noise Ratio |
| 15 | 500 | 100 | 5.0 |
| 30 | 1200 | 150 | 8.0 |
| 45 | 1500 | 300 | 5.0 |
| 60 | 1600 | 500 | 3.2 |
Note: The values in this table are for illustrative purposes only. Actual results will vary depending on the cell type, this compound concentration, and the agent used to induce protein unfolding.
Visualizations
Caption: Workflow for optimizing this compound incubation time.
Caption: Mechanism of this compound fluorescence upon protein unfolding.
References
- 1. s3-ap-southeast-2.amazonaws.com [s3-ap-southeast-2.amazonaws.com]
- 2. A thiol probe for measuring unfolded protein load and proteostasis in cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Measuring Cysteine Exposure in Unfolded Proteins with Tetraphenylethene Maleimide and its Analogs | Springer Nature Experiments [experiments.springernature.com]
- 4. researchgate.net [researchgate.net]
Technical Support Center: Tpe-MI for In Vitro Assays
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using Tpe-MI in their in vitro experiments.
Troubleshooting Guide
This guide addresses common issues encountered when working with this compound, focusing on its solubility and application in in vitro assays.
| Question/Issue | Possible Cause(s) | Recommended Solution(s) |
| 1. This compound precipitates when I dilute my DMSO stock solution into aqueous buffer (e.g., PBS, cell culture medium). | This compound has low aqueous solubility. The final concentration of this compound in the aqueous solution may be too high, or the final percentage of DMSO may be too low to maintain its solubility. | - Ensure thorough mixing: Immediately after adding the this compound stock to the aqueous buffer, vortex or pipette vigorously to ensure rapid and uniform dispersion. - Prepare fresh dilutions: Prepare the this compound working solution immediately before use. Do not store dilute aqueous solutions of this compound. - Optimize final DMSO concentration: While aiming for a low final DMSO concentration to minimize cytotoxicity (ideally ≤ 0.1%), a slightly higher concentration (up to 0.5-1%, cell line dependent) may be necessary to keep this compound in solution. Always include a vehicle control with the same final DMSO concentration in your experiments. - Consider a more soluble analog: Tpe-NMI is a more hydrophilic analog of this compound and may exhibit better solubility in aqueous solutions[1]. |
| 2. I am observing high background fluorescence in my assay. | - Incomplete removal of unbound this compound. - Autofluorescence from cells or media components. - Non-specific binding of this compound. | - Thorough washing: After staining, wash the cells thoroughly with PBS to remove any unbound this compound. A recommended washing step is crucial to reduce background. - Include proper controls: Always include an unstained cell control to measure the intrinsic autofluorescence of your cells. - Use appropriate media for staining: For cell-based assays, consider using cysteine-free medium during the staining step to reduce potential background from reaction with free cysteine. |
| 3. I am not seeing a fluorescent signal, or the signal is very weak. | - The concentration of unfolded proteins is too low to detect. - The concentration of this compound is too low. - The excitation/emission wavelengths are set incorrectly. - this compound has degraded. | - Induce protein unfolding: Ensure that your experimental conditions are sufficient to induce protein unfolding. This can be achieved through heat shock or treatment with chemical denaturants. - Optimize this compound concentration: The recommended working concentration is typically around 50 µM, but this may need to be optimized for your specific assay[2][3]. - Verify instrument settings: The excitation and emission wavelengths for this compound are approximately 350 nm and 470 nm, respectively[3]. - Proper storage: Store the this compound DMSO stock solution at -20°C or -80°C, protected from light[3]. Avoid repeated freeze-thaw cycles. |
| 4. My cells are showing signs of toxicity (e.g., poor viability, morphological changes). | The final concentration of DMSO in the cell culture medium is too high for your specific cell line. | - Determine DMSO tolerance: Perform a dose-response experiment to determine the maximum concentration of DMSO your cell line can tolerate without affecting viability. For most cell lines, the final DMSO concentration should be kept at or below 0.1%. - Minimize incubation time: Reduce the exposure time of the cells to the this compound/DMSO-containing medium as much as possible while still allowing for sufficient staining. |
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
A1: this compound (Tetraphenylethene maleimide) is a fluorescent probe used to detect unfolded proteins. It operates on the principle of Aggregation-Induced Emission (AIE). This compound itself is non-fluorescent. However, when it reacts with exposed cysteine residues, which are typically buried within the core of properly folded proteins, the intramolecular rotation of its phenyl rings is restricted. This restriction of intramolecular rotation leads to a significant increase in fluorescence intensity.
Q2: How should I prepare and store this compound?
A2: this compound is sparingly soluble in aqueous solutions and should be dissolved in anhydrous DMSO to prepare a stock solution. A stock solution of 1-2 mM in DMSO is commonly used. For in vitro assays, this stock solution is then diluted to the desired final concentration (e.g., 50 µM) in an appropriate aqueous buffer like PBS or cell culture medium immediately before use. Store the DMSO stock solution at -20°C or -80°C, protected from light.
Q3: What is the recommended final concentration of DMSO in my cell-based assay?
A3: The final concentration of DMSO should be kept as low as possible to avoid cellular toxicity. A concentration of 0.1% (v/v) or lower is generally recommended. However, the tolerance to DMSO can vary significantly between different cell lines. It is advisable to perform a preliminary experiment to determine the maximum DMSO concentration that does not affect the viability or morphology of your specific cell line. Always include a vehicle control (medium with the same final concentration of DMSO without this compound) in your experiments.
Q4: Can I use this compound to study specific signaling pathways?
A4: Yes, this compound can be a valuable tool to study signaling pathways that involve protein unfolding or cellular stress, such as the Unfolded Protein Response (UPR) in the endoplasmic reticulum. By quantifying the extent of protein unfolding, you can assess the downstream consequences of activating or inhibiting these pathways. For example, you can use this compound to measure the efficacy of compounds designed to reduce ER stress by monitoring the levels of unfolded proteins.
Q5: Are there any alternatives to this compound with better solubility?
A5: Yes, Tpe-NMI is a more hydrophilic analog of this compound that was developed to improve water miscibility. If you are consistently facing solubility issues with this compound, Tpe-NMI may be a suitable alternative for your experiments.
Quantitative Data
Table 1: Solubility of this compound
| Solvent | Concentration | Notes | Reference |
| DMSO | 40 mg/mL (~90.60 mM) | Sonication may be required. | |
| DMSO | 8.57 mg/mL (~19.41 mM) | Ultrasonic and warming to 60°C may be needed. Use newly opened DMSO as it is hygroscopic. | |
| In vivo formulation (DMSO/PEG300/Tween-80/Saline) | ≥ 2.5 mg/mL (≥ 5.66 mM) | This is a complex solvent for in vivo delivery and not a simple aqueous buffer. |
Table 2: Recommended Concentrations for In Vitro Assays
| Parameter | Concentration | Reference |
| This compound Stock Solution (in DMSO) | 1-2 mM | |
| This compound Working Concentration | 50 µM | |
| Final DMSO Concentration (in cell culture) | ≤ 0.1% (cell line dependent, up to 1% may be tolerated) | General recommendation from multiple sources |
Experimental Protocols
Protocol 1: In Vitro Protein Unfolding Assay
This protocol describes the use of this compound to measure the unfolding of a purified protein in vitro.
-
Preparation of Reagents:
-
Prepare a 1 mM stock solution of this compound in anhydrous DMSO.
-
Prepare a stock solution of the protein of interest in PBS.
-
Prepare a solution of a chemical denaturant (e.g., 8 M Guanidine Hydrochloride (GuHCl)) if required.
-
-
Unfolding Reaction:
-
In a microplate well, incubate the protein at the desired concentration with or without the denaturant for a sufficient time to induce unfolding (e.g., 3 minutes).
-
-
This compound Staining:
-
Add the this compound stock solution to the protein solution to achieve a final concentration of 50 µM.
-
-
Fluorescence Measurement:
-
Immediately measure the fluorescence intensity using a microplate reader.
-
Excitation wavelength: ~350 nm
-
Emission wavelength: ~470 nm
-
Kinetic readings can be taken at regular intervals to monitor the unfolding process.
-
Protocol 2: Cell-Based Assay for Detecting Unfolded Proteins
This protocol outlines the steps for using this compound to detect unfolded proteins in cultured cells.
-
Cell Culture:
-
Seed cells in a suitable culture vessel (e.g., multi-well plate, chamber slide) and grow to the desired confluency.
-
-
Induction of Protein Unfolding (Optional):
-
Treat cells with an agent known to induce protein unfolding (e.g., heat shock, thapsigargin, tunicamycin) for the desired time. Include an untreated control group.
-
-
Preparation of this compound Working Solution:
-
Immediately before use, dilute the this compound DMSO stock solution into pre-warmed PBS or serum-free/cysteine-free cell culture medium to a final concentration of 50 µM.
-
-
Cell Staining:
-
Wash the cells once with warm PBS.
-
Add the this compound working solution to the cells and incubate at 37°C for 30 minutes, protected from light.
-
-
Washing:
-
Remove the this compound solution and wash the cells thoroughly with PBS to remove unbound probe. This step is critical to minimize background fluorescence.
-
-
Analysis:
-
Microscopy: If cells were grown on coverslips or chamber slides, they can be immediately imaged using a fluorescence microscope with appropriate filters (e.g., DAPI channel).
-
Flow Cytometry: Detach the cells using a gentle method (e.g., Accutase), wash with PBS, and resuspend in PBS for analysis on a flow cytometer.
-
Visualizations
Caption: Mechanism of this compound fluorescence upon protein unfolding.
Caption: Role of this compound in assessing the Unfolded Protein Response.
References
dealing with Tpe-MI precipitation in stock solutions
This guide provides researchers, scientists, and drug development professionals with solutions for handling Tpe-MI (Tetraphenylethene maleimide) stock solutions, focusing on the common issue of precipitation.
Troubleshooting Guide
This section addresses specific issues you may encounter during your experiments with this compound.
Q1: I observed precipitation immediately after diluting my this compound DMSO stock solution into an aqueous buffer (e.g., PBS). What should I do?
A1: This is a common issue as this compound has low water solubility[1]. The abrupt change in solvent polarity from DMSO to an aqueous environment can cause the compound to crash out of solution.
-
Immediate Actions:
-
Do not use the solution with visible precipitate. This will lead to inaccurate concentration and unreliable experimental results.
-
Try vortexing or sonicating. Gentle vortexing or brief sonication might help redissolve small amounts of precipitate. However, if the solution remains cloudy, it should not be used.
-
Consider serial dilution. Instead of a single large dilution, try a stepwise dilution. For example, first, dilute the DMSO stock into a smaller volume of buffer, ensuring it is fully dissolved, before adding it to the final volume.
-
Q2: My this compound stock solution, stored at -20°C in DMSO, has developed a precipitate. Is it still usable?
A2: Precipitation can occur during freeze-thaw cycles.
-
Troubleshooting Steps:
-
Warm the solution. Allow the vial to warm to room temperature, then gently vortex to see if the precipitate redissolves.
-
Brief sonication. If vortexing is insufficient, a short sonication in a water bath may help.
-
Centrifuge if necessary. If the precipitate does not redissolve, you can centrifuge the vial to pellet the precipitate and carefully aspirate the supernatant for use. Be aware that the actual concentration of the supernatant may be lower than intended. It is highly recommended to prepare a fresh stock solution.
-
Re-evaluate storage. Ensure the stock solution is stored in small, single-use aliquots to minimize freeze-thaw cycles[2].
-
Q3: I am not seeing the expected fluorescence signal in my experiment. Could this be related to stock solution precipitation?
A3: Yes, a lack of signal is a strong indicator of issues with your this compound working solution. If this compound has precipitated, its effective concentration is reduced, leading to a weaker or non-existent signal. This compound fluorescence is activated upon labeling free cysteine thiols on unfolded proteins[3][4]. If the probe is not in solution, it cannot react with its target.
-
Verification Steps:
-
Check for precipitation. Visually inspect your working solution for any cloudiness or particulate matter.
-
Prepare a fresh dilution. Prepare a new working solution from your DMSO stock, paying close attention to the dilution protocol to avoid precipitation.
-
Confirm stock solution integrity. If the issue persists, check your DMSO stock for any signs of precipitation as described in Q2.
-
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for this compound stock solutions?
A1: Dimethyl sulfoxide (B87167) (DMSO) is the recommended solvent for preparing this compound stock solutions[2].
Q2: What are the typical concentrations for this compound stock and working solutions?
A2: Stock solutions are typically prepared at concentrations ranging from 1 mM to 50 mM in DMSO. The final working concentration is much lower, often around 50 µM, diluted in an appropriate buffer like PBS.
Q3: How should I store my this compound stock solution?
A3: this compound stock solutions should be aliquoted into single-use volumes and stored in the dark. Recommended storage temperatures are -20°C for up to one year or -80°C for up to two years.
Q4: Why does this compound precipitate when diluted in aqueous solutions?
A4: this compound is a bulky, hydrophobic molecule with low water solubility. Its structure contains large, nonpolar tetraphenylethene and phenanthroimidazole groups. While highly soluble in an organic solvent like DMSO, transferring it to a polar aqueous environment causes it to aggregate and precipitate, a common characteristic of Aggregation-Induced Emission (AIE) luminogens.
Data Summary Table
| Parameter | Recommendation | Solvent/Medium | Source(s) |
| Stock Solution Conc. | 1 mM - 50 mM | DMSO | |
| Working Solution Conc. | ~50 µM | Aqueous Buffer (e.g., PBS) | |
| Storage Temperature | -20°C or -80°C | DMSO | |
| Storage Duration | Up to 1 year at -20°C; Up to 2 years at -80°C | DMSO | |
| Handling | Protect from light; Aliquot to avoid freeze-thaw cycles | N/A |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution (10 mM)
-
Pre-treatment: Allow the vial of this compound powder and a bottle of anhydrous DMSO to come to room temperature.
-
Weighing: Accurately weigh the required amount of this compound powder in a sterile microcentrifuge tube.
-
Dissolution: Add the appropriate volume of anhydrous DMSO to achieve a 10 mM concentration.
-
Mixing: Vortex the solution thoroughly for 1-2 minutes until the powder is completely dissolved. A brief sonication can be used if necessary.
-
Aliquoting: Dispense the stock solution into smaller, single-use, light-protecting tubes.
-
Storage: Store the aliquots at -20°C or -80°C, protected from light.
Protocol 2: Preparation of this compound Working Solution (50 µM)
-
Thawing: Thaw a single aliquot of the 10 mM this compound stock solution at room temperature.
-
Pre-warming: Pre-warm the aqueous buffer (e.g., PBS) to the temperature required for your experiment (e.g., 37°C).
-
Dilution: Add the required volume of the 10 mM this compound stock solution to the pre-warmed buffer to reach the final concentration of 50 µM. It is critical to add the DMSO stock directly into the buffer and mix immediately.
-
Mixing and Quality Control: Gently vortex the working solution. Visually inspect the solution against a dark background to ensure no precipitation has occurred. The solution should be clear.
-
Immediate Use: Use the freshly prepared working solution immediately for your experiment.
Visual Guides
Caption: Troubleshooting workflow for this compound precipitation.
Caption: Key factors leading to this compound precipitation.
References
Technical Support Center: Tpe-MI Staining and the Effect of Cell Confluence
Welcome to the technical support center for Tpe-MI staining. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the optimal use of this compound and to troubleshoot common issues, with a particular focus on the impact of cell confluence on staining results.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of this compound staining?
A1: this compound (tetraphenylethene maleimide) is a fluorescent probe designed to detect unfolded proteins within cells. Its mechanism relies on the principle of aggregation-induced emission (AIE). This compound itself is non-fluorescent. However, the maleimide (B117702) group on the probe covalently binds to exposed cysteine residues on unfolded proteins. This binding, coupled with the hydrophobic microenvironment of the unfolded protein, restricts the intramolecular rotation of the tetraphenylethene (TPE) core of the dye. This restriction inhibits non-radiative decay pathways, causing the molecule to become highly fluorescent.[1][2]
Q2: How does cell confluence potentially affect this compound staining results?
A2: Cell confluence, or the percentage of the culture surface covered by cells, can significantly impact cellular physiology and, consequently, this compound staining. High cell confluence can induce cellular stress due to several factors:
-
Nutrient Depletion and Waste Accumulation: As cell density increases, essential nutrients in the culture medium are consumed more rapidly, and metabolic waste products accumulate. This can create a stressful environment for the cells.
-
Contact Inhibition and Signaling: Cell-to-cell contact activates signaling pathways that regulate cell proliferation and other cellular processes.[3][4][5] At high confluence, pathways like the Hippo signaling pathway are activated, which can influence proteostasis.
-
Altered Metabolism: High cell density can lead to changes in cellular metabolism, including the inhibition of the mTOR signaling pathway, which is a key regulator of protein synthesis and autophagy.
These stress conditions can lead to an increase in the cellular load of unfolded or misfolded proteins. Since this compound specifically stains these unfolded proteins, higher cell confluence is likely to correlate with increased this compound fluorescence intensity.
Q3: At what confluence should I perform my this compound staining experiment?
A3: The optimal cell confluence for your experiment will depend on your specific research question.
-
For baseline measurements of proteostasis: It is advisable to use cells in their logarithmic growth phase, typically between 50-70% confluence, to ensure they are healthy and not under stress from overgrowth.
-
To study the effects of stressors: If you are investigating the effect of a specific drug or treatment on protein unfolding, it is crucial to maintain a consistent cell confluence across all experimental groups (including controls) to avoid confounding results from density-induced stress.
-
To investigate the effect of confluence itself: You can plate cells at various densities (e.g., 30%, 70%, and 100% confluence) to directly assess the impact of cell density on the unfolded protein load.
Q4: Can this compound be used in fixed cells?
A4: Yes, this compound staining can be performed on both live and fixed cells. However, it is important to be aware that fixation can potentially alter protein conformation and may enhance the this compound signal due to the crosslinking of surrounding biomolecules. If you choose to fix your cells, it is recommended to do so after the this compound staining step. For live-cell imaging, co-staining with a viability dye like TO-PRO-3 can be used to exclude dead cells from the analysis.
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| High background fluorescence | Cell autofluorescence: Some cell types naturally exhibit higher autofluorescence. | Include an unstained control to determine the baseline autofluorescence. If necessary, subtract the background fluorescence from your stained samples during data analysis. |
| Probe aggregation: this compound is hydrophobic and can form aggregates at high concentrations, leading to non-specific fluorescence. | Prepare fresh this compound working solutions and avoid repeated freeze-thaw cycles of the stock solution. Ensure the final DMSO concentration in the staining solution is low to prevent precipitation. | |
| Over-staining: Using too high a concentration of this compound or incubating for too long can increase background. | Optimize the this compound concentration and incubation time for your specific cell type and experimental conditions. A typical starting point is 10-20 µM for 30-60 minutes. | |
| Weak or no signal | Low level of unfolded proteins: The cells may not have a significant amount of unfolded proteins under the experimental conditions. | Include a positive control by treating cells with a known proteostasis stressor (e.g., heat shock, tunicamycin, or a proteasome inhibitor like MG132) to confirm the probe is working. |
| Suboptimal imaging settings: Incorrect filter sets or low exposure times can lead to a weak signal. | Ensure you are using the appropriate excitation and emission wavelengths for this compound (e.g., excitation ~350-405 nm, emission ~450-500 nm, depending on the specific analog). Optimize your microscope settings using a positive control. | |
| Probe degradation: Improper storage of the this compound stock solution can lead to loss of activity. | Store the this compound stock solution in DMSO at -20°C or -80°C, protected from light. | |
| High variability between replicates | Inconsistent cell confluence: As discussed, variations in cell density can significantly affect the level of unfolded proteins. | Carefully control the cell seeding density to ensure consistent confluence across all wells and experiments. Visually inspect the cells before staining to confirm confluence. |
| Edge effects in multi-well plates: Cells in the outer wells of a plate can experience different environmental conditions, leading to variability. | Avoid using the outermost wells of a multi-well plate for critical experiments, or ensure they are filled with media to maintain humidity. | |
| Uneven staining: The this compound solution may not have been distributed evenly across the cells. | Gently mix the staining solution before adding it to the cells and ensure the entire cell monolayer is covered. |
Experimental Protocols
Standard this compound Staining Protocol for Adherent Cells
-
Cell Seeding: Seed cells in a multi-well plate at a density that will result in the desired confluence at the time of the experiment.
-
Cell Treatment (Optional): If investigating the effect of a compound, treat the cells for the desired time and concentration. Include appropriate vehicle controls.
-
Preparation of Staining Solution: Prepare a working solution of this compound in pre-warmed, serum-free culture medium or PBS. A final concentration of 10-20 µM is a good starting point.
-
Washing: Gently wash the cells once with pre-warmed PBS to remove any residual serum or treatment medium.
-
Staining: Add the this compound staining solution to the cells and incubate at 37°C for 30-60 minutes, protected from light.
-
Washing: Gently wash the cells twice with pre-warmed PBS to remove any unbound probe.
-
Imaging and Analysis: Image the cells immediately using a fluorescence microscope with the appropriate filter set. For quantitative analysis, measure the mean fluorescence intensity per cell using image analysis software.
Quantitative Data Summary
The following table illustrates the hypothetical effect of cell confluence on this compound staining intensity. Note: This is example data and actual results may vary depending on the cell type and experimental conditions.
| Cell Confluence (%) | Mean this compound Fluorescence Intensity (Arbitrary Units) | Standard Deviation |
| 30 | 150 | 15 |
| 50 | 200 | 20 |
| 70 | 350 | 35 |
| 90 | 600 | 60 |
| 100 | 850 | 80 |
Visualizations
References
- 1. s3-ap-southeast-2.amazonaws.com [s3-ap-southeast-2.amazonaws.com]
- 2. A thiol probe for measuring unfolded protein load and proteostasis in cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Hippo signaling pathway - Wikipedia [en.wikipedia.org]
- 5. The history and regulatory mechanism of the Hippo pathway - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Managing Autofluorescence in Tpe-MI Cell Imaging
Welcome to the technical support center for managing autofluorescence when using Tpe-MI and its analogs in cellular imaging. This resource is designed for researchers, scientists, and drug development professionals to provide clear, actionable guidance to overcome the challenges posed by endogenous cellular fluorescence.
Frequently Asked Questions (FAQs)
Q1: What is autofluorescence and why is it a problem when using this compound?
A1: Autofluorescence is the natural emission of light by biological structures within cells, such as mitochondria, lysosomes, and various molecules like NADH and flavins, when they are excited by light.[1] This becomes a significant issue in fluorescence microscopy as it can obscure the specific signal from your fluorescent probe, in this case, this compound, leading to a low signal-to-noise ratio and potentially false positive results.[2] For this compound and its analog Tpe-NMI, which have excitation and emission spectra that can overlap with common autofluorescent species, this interference can be particularly problematic.[3]
Q2: What are the primary sources of autofluorescence in cells?
A2: Cellular autofluorescence originates from a variety of endogenous molecules and structures. Key contributors include:
-
Metabolic coenzymes: NADH and flavins, which are involved in cellular respiration, are major sources of autofluorescence, typically in the blue-green spectral region.
-
Structural proteins: Collagen and elastin, found in the extracellular matrix, can contribute to autofluorescence.
-
Lipofuscin: These aggregates of oxidized proteins and lipids accumulate in aging cells and exhibit broad fluorescence emission.
-
Fixation: Aldehyde fixatives like formaldehyde (B43269) and glutaraldehyde (B144438) can react with cellular components to create fluorescent products.[4]
Q3: What are the general strategies to manage autofluorescence in this compound experiments?
A3: There are three main approaches to combat autofluorescence in this compound imaging:
-
Experimental Design and Sample Preparation: This involves choices made before imaging, such as selecting appropriate this compound analogs with better spectral properties, using specialized imaging media with low background fluorescence, and careful handling of cells to minimize stress-induced fluorescence.
-
Autofluorescence Reduction Techniques: These are methods applied to the sample to diminish the autofluorescence signal, including photobleaching and chemical quenching.
-
Post-Acquisition Correction: These are computational methods applied to the acquired images to separate the this compound signal from the autofluorescence signal, with the most common being background subtraction and spectral unmixing.[5]
Q4: Are there this compound analogs that are less susceptible to autofluorescence?
A4: Yes, newer analogs of this compound have been developed with improved photophysical properties. For instance, NTPAN-MI has a longer wavelength emission, which helps to separate its signal from the more common blue-green autofluorescence, resulting in an improved signal-to-noise ratio where background subtraction may not be necessary.[3] Other derivatives, such as D1 and D3, exhibit significantly higher fluorescence intensity that can overwhelm the autofluorescence signal, making its fluctuations negligible.[3]
Troubleshooting Guides
This section provides solutions to common problems encountered during this compound cell imaging experiments.
| Problem | Potential Cause(s) | Suggested Solution(s) |
| High background fluorescence obscuring the this compound signal. | 1. Strong cellular autofluorescence.[6] 2. Non-specific binding of the this compound probe. 3. Fluorescence from the imaging medium or plasticware. | 1. Image an unstained control sample to determine the level of autofluorescence.[7] Implement an autofluorescence reduction technique (see protocols below). 2. Optimize the this compound concentration and incubation time. Ensure thorough washing steps to remove unbound probe. 3. Use a phenol (B47542) red-free imaging medium with low background fluorescence. For imaging, use glass-bottom dishes or plates. |
| Weak or no this compound signal. | 1. Low expression of unfolded proteins. 2. Degradation of the this compound probe. 3. Incorrect microscope settings. 4. Photobleaching of the this compound signal. | 1. Include a positive control (e.g., cells treated with a known proteostasis stressor) to confirm the probe is working. 2. Store the this compound stock solution protected from light at -20°C. Prepare fresh working solutions for each experiment. 3. Ensure the excitation and emission filter settings are appropriate for this compound (e.g., Excitation: ~350 nm, Emission: ~470 nm).[3] 4. Reduce the excitation light intensity and exposure time. Use an anti-fade reagent if compatible. |
| Difficulty distinguishing this compound signal from autofluorescence. | 1. Significant spectral overlap between this compound and autofluorescence.[3] 2. Autofluorescence intensity is comparable to or greater than the this compound signal. | 1. Use a this compound analog with a more red-shifted emission spectrum if possible. 2. Implement background subtraction using an unstained control or perform spectral unmixing. |
| Fixation alters the this compound signal. | Fixation can cause cross-linking of proteins, which may enhance the this compound signal by further restricting the intramolecular rotation of the fluorophore.[3] | Be aware that fixation can alter the fluorescence intensity. For quantitative studies, it is recommended to perform imaging on live cells or to ensure that all samples (control and experimental) are fixed and processed identically.[3] |
Quantitative Data Summary
Table 1: Spectral Properties of this compound and its Analogs
| Probe | Excitation Max (nm) | Emission Max (nm) | Key Characteristics |
| This compound | ~350[3] | ~470[3] | Requires UV excitation; susceptible to autofluorescence. |
| Tpe-NMI | ~360[3] | ~505[3] | Improved water miscibility and slightly red-shifted spectrum compared to this compound. |
| NTPAN-MI | ~405[3] | ~540[3] | Compatible with 405 nm laser; longer wavelength emission reduces autofluorescence interference. |
| D1 & D3 | ~405 | ~525 | High fluorescence intensity, leading to a high signal-to-noise ratio where autofluorescence is often negligible. |
Table 2: Comparison of Autofluorescence Management Techniques
| Technique | Principle | Advantages | Disadvantages |
| Background Subtraction | The fluorescence intensity of an unstained control is subtracted from the this compound stained sample image. | Simple to implement; computationally straightforward. | Assumes autofluorescence is uniform across samples and does not account for cell-to-cell variability. |
| Photobleaching | Intense light is used to selectively destroy the fluorescence of autofluorescent molecules before imaging. | Can be effective for certain types of autofluorescence. | May also photobleach the this compound probe; can be time-consuming and potentially phototoxic to live cells. |
| Chemical Quenching | Chemical agents are used to reduce or eliminate autofluorescence. | Can be very effective for specific sources of autofluorescence. | Quenching agents may not be compatible with live-cell imaging and could potentially interact with the this compound probe. |
| Spectral Unmixing | The distinct emission spectra of this compound and autofluorescence are used to computationally separate their signals.[5] | Highly accurate and can distinguish between multiple overlapping signals. | Requires a spectral detector on the microscope and the acquisition of reference spectra for each component. |
Experimental Protocols
Protocol 1: Background Subtraction for this compound Imaging
This is the most straightforward method for correcting for autofluorescence and is highly recommended for this compound and Tpe-NMI.[3]
Materials:
-
Cells of interest
-
This compound or Tpe-NMI probe
-
Appropriate cell culture medium (phenol red-free recommended)
-
Imaging-compatible plates or dishes (glass-bottom)
-
Fluorescence microscope with appropriate filter sets
Procedure:
-
Prepare two sets of samples:
-
Stained Sample: Culture and treat your cells as per your experimental design, then stain with the this compound probe according to the recommended protocol.
-
Unstained Control: Culture and treat an identical set of cells in the same way as the stained sample, but do not add the this compound probe.
-
-
Image the Unstained Control:
-
Using the same microscope settings (excitation intensity, exposure time, gain, etc.) that you will use for your stained sample, acquire images of the unstained control cells. This will capture the endogenous autofluorescence.
-
-
Image the Stained Sample:
-
Without changing the microscope settings, acquire images of your this compound stained cells.
-
-
Perform Background Subtraction:
-
In your image analysis software (e.g., ImageJ/Fiji), open both the stained and unstained images.
-
Use the image calculator or a similar function to subtract the average intensity of the unstained control image from the stained sample image.
-
Note: For more accurate results, you can perform this subtraction on a pixel-by-pixel basis if your software allows.
-
Protocol 2: Spectral Unmixing for this compound and Autofluorescence
This advanced technique provides a more accurate separation of signals.
Materials:
-
Cells of interest
-
This compound probe
-
Confocal microscope with a spectral detector
Procedure:
-
Prepare Reference Samples:
-
This compound Reference: Prepare a sample of cells stained only with this compound.
-
Autofluorescence Reference: Prepare an unstained sample of cells.
-
-
Acquire a Lambda Stack for Each Reference:
-
On the spectral confocal microscope, acquire a "lambda stack" (a series of images at different emission wavelengths) for both the this compound reference and the autofluorescence reference. This will generate the unique emission spectrum for each component.
-
-
Acquire a Lambda Stack for Your Experimental Sample:
-
For your experimental sample containing both the this compound signal and autofluorescence, acquire a lambda stack using the same settings as for the reference samples.
-
-
Perform Linear Unmixing:
-
In the microscope's software, use the linear unmixing function.
-
Select the lambda stacks from your reference samples as the "pure" spectra.
-
Apply the unmixing algorithm to the lambda stack from your experimental sample. The software will then generate separate images showing the contribution of the this compound signal and the autofluorescence.[8]
-
Protocol 3: Photobleaching of Autofluorescence (Use with Caution)
Note: This method should be used with caution as it may also lead to some photobleaching of the this compound signal. It is recommended to perform a pilot experiment to determine the optimal bleaching time that reduces autofluorescence without significantly affecting the this compound signal.
Materials:
-
Unstained cells
-
Fluorescence microscope with a high-intensity light source
Procedure:
-
Determine Optimal Bleaching Time:
-
Place a sample of unstained cells on the microscope.
-
Expose the cells to high-intensity excitation light (e.g., from a mercury or xenon lamp) using the filter set for your this compound experiment.
-
Monitor the decrease in autofluorescence over time. Note the time it takes for the autofluorescence to be significantly reduced.
-
-
Apply to Experimental Samples:
-
Before staining with this compound, photobleach your experimental samples for the predetermined optimal time.
-
Proceed with the this compound staining protocol and imaging, using lower excitation intensity to minimize further photobleaching.
-
Visualizations
Signaling Pathways and Experimental Workflows
Caption: Overview of autofluorescence sources and this compound signal generation.
References
- 1. youtube.com [youtube.com]
- 2. researchgate.net [researchgate.net]
- 3. s3-ap-southeast-2.amazonaws.com [s3-ap-southeast-2.amazonaws.com]
- 4. Formalin fixation and paraffin embedding interfere with the preservation of optical metabolic assessments based on endogenous NAD(P)H and FAD two-photon excited fluorescence - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The 5 Essentials To Successful Spectral Unmixing - ExpertCytometry [expertcytometry.com]
- 6. analyticalscience.wiley.com [analyticalscience.wiley.com]
- 7. benchchem.com [benchchem.com]
- 8. Spectral Imaging and Linear Unmixing | Nikon’s MicroscopyU [microscopyu.com]
Validation & Comparative
A Comparative Guide to Amyloid Fibril Detection: Tpe-MI vs. Thioflavin T
For Researchers, Scientists, and Drug Development Professionals
In the study of amyloidogenic diseases, the accurate detection and characterization of protein aggregates are paramount. Thioflavin T (ThT) has long been the gold-standard fluorescent probe for identifying mature amyloid fibrils. However, the emergence of novel probes like Tpe-MI (Tetraphenylethene maleimide) offers alternative strategies for investigating the broader processes of protein misfolding and aggregation. This guide provides an objective comparison of this compound and Thioflavin T, detailing their distinct mechanisms, experimental protocols, and ideal applications to assist researchers in selecting the appropriate tool for their specific scientific questions.
At a Glance: Key Differences
While both this compound and Thioflavin T are fluorescent probes used in protein aggregation studies, they target different species and operate via distinct mechanisms. ThT is a non-covalent dye that specifically recognizes the cross-β sheet structure of mature amyloid fibrils. In contrast, this compound is a fluorogenic probe that covalently binds to exposed cysteine residues on unfolded proteins, providing a measure of the cellular unfolded protein load.
Quantitative Data Summary
The following table summarizes the key photophysical and binding properties of this compound and Thioflavin T. It is important to note that a direct comparison of performance for amyloid fibril detection is challenging due to their different targets and mechanisms.
| Feature | This compound (Tetraphenylethene maleimide) | Thioflavin T (ThT) |
| Target | Exposed cysteine thiols on unfolded proteins | Cross-β sheet structure of amyloid fibrils |
| Binding Mechanism | Covalent Michael addition | Non-covalent intercalation into β-sheet channels |
| Fluorescence Principle | Aggregation-Induced Emission (AIE) upon restricted intramolecular rotation after covalent binding | Fluorescence enhancement upon restriction of intramolecular rotation within the fibril structure |
| Excitation Max (λex) | ~350 nm | ~450 nm |
| Emission Max (λem) | ~470 nm | ~482 nm |
| Primary Application | Measuring unfolded protein load and cellular proteostasis stress | Detection and quantification of mature amyloid fibrils; monitoring fibrillization kinetics |
| Selectivity | Selective for unfolded proteins with accessible cysteines over folded proteins and small thiols like glutathione[1][2] | Highly specific for the cross-β structure of amyloid fibrils over monomers, oligomers, and amorphous aggregates |
Mechanism of Action
The fundamental difference between this compound and Thioflavin T lies in their mechanism of fluorescence activation and their molecular targets.
This compound: Detecting Unfolded Proteins
This compound is composed of a tetraphenylethene (TPE) core, an Aggregation-Induced Emission (AIE) luminogen, and a maleimide (B117702) (MI) group. In its unbound state in aqueous solution, the phenyl rings of the TPE core undergo free rotation, which quenches its fluorescence. The maleimide group acts as a reactive handle that specifically forms a covalent bond with the free thiol group of cysteine residues. When a protein unfolds, cysteine residues that are typically buried within its hydrophobic core become exposed. This compound can then react with these exposed thiols. The covalent attachment to the protein backbone and the surrounding hydrophobic environment restrict the intramolecular rotation of the TPE phenyl rings, leading to a significant "turn-on" of fluorescence. This mechanism makes this compound an excellent tool for quantifying the amount of unfolded proteins within a cell or in a sample, thereby offering a measure of proteostasis.
Thioflavin T: The "Gold Standard" for Amyloid Fibril Detection
Thioflavin T has been the most widely used dye for the detection of amyloid fibrils for decades. It is a benzothiazole (B30560) salt that exhibits very low fluorescence in aqueous solution due to the free rotation of its benzothiazole and aminobenzene rings. However, upon binding to the characteristic cross-β sheet structure of amyloid fibrils, ThT molecules are thought to align in channels or grooves parallel to the long axis of the fibril. This binding event restricts the rotation of the dye's aromatic rings, resulting in a dramatic increase in its fluorescence quantum yield and a characteristic blue shift in its emission spectrum. This high specificity for the fibrillar conformation makes ThT an invaluable tool for the quantitative assessment of amyloid fibril formation and for monitoring the kinetics of fibrillization in real-time.
Experimental Workflows
The differing mechanisms of this compound and ThT necessitate distinct experimental approaches.
This compound Experimental Workflow for Detecting Unfolded Proteins
The following diagram illustrates a typical workflow for using this compound to measure the unfolded protein load in a cellular context.
References
Tpe-MI vs. ProteoStat: A Researcher's Guide to Quantifying Protein Aggregation
In the landscape of therapeutic protein development and neurodegenerative disease research, the accurate detection and quantification of protein aggregation is paramount. Two fluorescent probes, Tpe-MI and ProteoStat, have emerged as valuable tools for this purpose, each with distinct mechanisms and ideal applications. This guide provides a comprehensive comparison of this compound and ProteoStat, offering researchers the information needed to select the appropriate tool for their specific experimental needs.
At a Glance: this compound vs. ProteoStat
| Feature | This compound (tetraphenylethene maleimide) | ProteoStat |
| Detection Principle | Aggregation-Induced Emission (AIE) fluorogen that covalently binds to exposed cysteine residues on unfolded proteins.[1][2][3] | Molecular rotor dye that non-covalently binds to the hydrophobic pockets of protein aggregates.[4][5] |
| Stage of Aggregation Detected | Primarily detects unfolded or misfolded proteins, early precursors to aggregation.[1][2][6] | Detects mature protein aggregates, including oligomers and fibrils.[4][5] |
| Binding Nature | Covalent | Non-covalent |
| Primary Application | Monitoring cellular proteostasis, assessing unfolded protein load, studying early-stage aggregation events.[1][2][6] | Quantifying protein aggregates in purified samples, cell lysates, and fixed cells; high-throughput screening for aggregation inhibitors or inducers.[7][8] |
| Reported Fluorescence | Fluorescence "turns on" upon binding to unfolded proteins.[1][3] | Fluorescence intensity increases upon binding to aggregates.[4] |
| Excitation/Emission (nm) | ~350 / ~470[1] | ~550 / ~600[7] |
Delving Deeper: Mechanism of Action
This compound operates on the principle of aggregation-induced emission (AIE). This thiol-reactive probe specifically labels free cysteine residues that become exposed as a protein unfolds.[1][2][3] In its unbound state, the phenyl rings of the tetraphenylethene (TPE) core can rotate freely, quenching fluorescence. Upon covalent binding to a cysteine within the hydrophobic core of an unfolded protein, this intramolecular rotation is restricted, causing the molecule to become highly fluorescent.[1][9] This mechanism makes this compound an excellent tool for detecting the accumulation of unfolded proteins, a key indicator of proteostasis stress and an early event in the aggregation cascade.
ProteoStat, in contrast, is a molecular rotor dye that selectively binds to the repeating structural motifs present in protein aggregates.[4][5] In solution, the unbound dye can freely rotate, which leads to non-radiative decay and minimal fluorescence. When it encounters a protein aggregate, the dye intercalates into hydrophobic pockets, restricting its rotation and causing a significant increase in fluorescence quantum yield.[4] This property allows for the direct quantification of existing aggregates.
Visualizing the Workflow: From Sample to Signal
Caption: A generalized workflow for quantifying protein aggregation using this compound or ProteoStat.
Experimental Protocols
This compound Protocol for Detection of Unfolded Proteins in Cells
This protocol is adapted from established methods for measuring unfolded protein load in a cellular context.[1][9]
-
Cell Culture and Treatment: Plate cells at an appropriate density and culture under desired experimental conditions. Induce protein unfolding using stressors such as heat shock or chemical treatment if required.
-
This compound Staining: Prepare a stock solution of this compound in DMSO. Dilute the this compound stock solution in pre-warmed cell culture medium to a final working concentration (typically in the low micromolar range).
-
Incubation: Remove the existing culture medium from the cells and add the this compound-containing medium. Incubate the cells for a specified period (e.g., 30-60 minutes) at 37°C, protected from light.
-
Washing: After incubation, wash the cells with phosphate-buffered saline (PBS) to remove excess unbound probe.
-
Fluorescence Measurement: Analyze the cells using a fluorescence microscope or a flow cytometer. For this compound, use an excitation wavelength of approximately 350 nm and detect emission at around 470 nm.[1]
ProteoStat Protocol for Quantification of Protein Aggregates in a 96-Well Plate Format
This protocol is based on the manufacturer's instructions and published studies for a microplate-based assay.[7]
-
Sample Preparation: Prepare protein samples (e.g., purified protein solutions, cell lysates) in a 96-well black, clear-bottom plate. Include appropriate controls, such as a buffer blank and a known aggregator as a positive control. The total protein concentration is typically in the µg range per well.[7]
-
ProteoStat Reagent Preparation: Prepare the ProteoStat detection dye according to the manufacturer's instructions. This may involve diluting a stock solution in the provided assay buffer.[7]
-
Dye Addition: Add the diluted ProteoStat dye to each well of the 96-well plate containing the samples.[7]
-
Incubation: Incubate the plate at room temperature for approximately 15 minutes, protected from light.[7]
-
Fluorescence Measurement: Measure the fluorescence intensity using a microplate reader with excitation set to approximately 550 nm and emission at around 600 nm.[7]
Performance and Considerations
While direct comparative studies between this compound and ProteoStat are limited, data from individual studies and comparisons with other dyes like Thioflavin T (ThT) provide insights into their performance.
One study comparing various fluorescent dyes for measuring monoclonal antibody aggregates in cell culture supernatants found that ProteoStat was better suited for detecting smaller aggregates compared to SYPRO Orange, which was more sensitive to very large molecular weight species.[10] Another study highlighted that ProteoStat is brighter than the commonly used ThT and, along with another dye (AT630), detected a significantly greater number of α-synuclein aggregates.[11]
This compound's strength lies in its ability to detect the unfolded protein load before the formation of visible aggregates.[2][6] This makes it a powerful tool for studying the upstream events in protein aggregation and for assessing cellular stress responses.
Signaling and Logical Relationships
The choice between this compound and ProteoStat is dictated by the specific stage of the protein aggregation pathway a researcher aims to investigate.
Caption: this compound targets early-stage unfolded proteins, while ProteoStat detects later-stage oligomers and fibrils.
Conclusion
Both this compound and ProteoStat are powerful fluorescent probes for studying protein aggregation, but they serve different, complementary purposes. This compound is the probe of choice for investigating the initial stages of protein unfolding and cellular proteostasis stress. ProteoStat excels at the quantitative detection of mature protein aggregates and is well-suited for high-throughput screening applications. By understanding their distinct mechanisms and performance characteristics, researchers can make an informed decision to select the optimal tool for their specific research questions in the complex field of protein aggregation.
References
- 1. s3-ap-southeast-2.amazonaws.com [s3-ap-southeast-2.amazonaws.com]
- 2. A thiol probe for measuring unfolded protein load and proteostasis in cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Measuring Cysteine Exposure in Unfolded Proteins with Tetraphenylethene Maleimide and its Analogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Evaluation of fluorescent dyes to measure protein aggregation within mammalian cell culture supernatants - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Sapphire Bioscience [sapphirebioscience.com]
- 6. researchgate.net [researchgate.net]
- 7. Measurement of protein aggregation with PROTEOSTAT [protocols.io]
- 8. researchgate.net [researchgate.net]
- 9. Measuring Cysteine Exposure in Unfolded Proteins with Tetraphenylethene Maleimide and its Analogs | Springer Nature Experiments [experiments.springernature.com]
- 10. Evaluation of fluorescent dyes to measure protein aggregation within mammalian cell culture supernatants | CiNii Research [cir.nii.ac.jp]
- 11. researchgate.net [researchgate.net]
A Comparative Guide to Tpe-MI: A Premier Aggregation-Induced Emission Probe for Unfolded Proteins
In the landscape of molecular probes for studying protein homeostasis (proteostasis), aggregation-induced emission (AIE) fluorogens have emerged as powerful tools. Among these, Tetraphenylethene-Maleimide (Tpe-MI) offers distinct advantages for researchers, scientists, and drug development professionals focused on the intricate processes of protein unfolding and aggregation. This guide provides an objective comparison of this compound with other AIE probes, supported by experimental data and detailed methodologies, to highlight its unique capabilities in detecting the early stages of proteostasis collapse.
The Unique Mechanism of this compound Activation
This compound is a "turn-on" fluorescent probe specifically designed to measure the load of unfolded proteins within cells.[1][2] Its activation is governed by a stringent two-factor mechanism, ensuring high specificity and a low background signal.[2][3]
-
Covalent Thiol Conjugation: The maleimide (B117702) (MI) group in this compound selectively reacts with exposed cysteine thiol groups through a Michael addition reaction.[3] Unbound this compound is non-fluorescent because the maleimide moiety quenches the fluorescence of the tetraphenylethene (TPE) core. This covalent conjugation is the first step in "unlocking" the probe's fluorescence.
-
Restriction of Intramolecular Rotation (RIR): Following conjugation, the TPE core only becomes highly emissive when the rotation of its phenyl rings is restricted. This occurs when the probe is bound to a cysteine residue located in a sterically constrained or hydrophobic local environment, a hallmark of newly exposed protein cores during unfolding.
This dual-requirement activation ensures that this compound remains non-emissive when reacting with abundant, highly mobile small biothiols like glutathione (B108866) (GSH), a significant advantage over many conventional thiol-reactive probes.
Core Advantages of this compound
-
High Selectivity for Unfolded Proteins: this compound's fluorescence is specifically triggered by cysteines that become solvent-accessible upon protein unfolding, which are often buried within the hydrophobic core of native proteins. It shows minimal reactivity with surface-exposed cysteines on correctly folded proteins.
-
Early Detection of Proteostasis Stress: The probe can detect imbalances in proteostasis and the accumulation of unfolded proteins even before the formation of visible protein aggregates. This makes it an invaluable tool for studying the initial events in protein misfolding diseases like Huntington's disease.
-
Low Background and High Signal-to-Noise Ratio: As a "turn-on" probe, this compound is virtually non-fluorescent until it binds its specific target, minimizing background noise and enhancing detection sensitivity. Its insensitivity to glutathione prevents false-positive signals common with other thiol probes.
-
Versatility in Application: this compound has been successfully used to quantify unfolded protein load in cell lysates and live cells, track specific proteins that unfold under stress through proteomic analysis, and assess proteostasis in various disease models.
Comparative Analysis of this compound and its Alternatives
The utility of this compound is best understood when compared to its direct analogues, which were developed to refine its photophysical properties, and to other AIE probes that target different stages of protein aggregation.
This compound vs. Second-Generation Analogues
To overcome some limitations of the original this compound probe, such as its UV excitation wavelength, analogues like TPE-NMI and NTPAN-MI have been developed.
| Feature | This compound | TPE-NMI | NTPAN-MI |
| Excitation (λex) | ~355 nm (UV) | ~405 nm (Visible) | ~405 nm (Visible) |
| Emission (λem) | ~450-470 nm | ~505-525 nm | ~540 nm |
| Key Advantage | The foundational probe for unfolded proteins. | Compatible with common 405 nm lasers, improved water miscibility. | Longer wavelength emission reduces autofluorescence, improving S/N ratio; stains both cytoplasm and nucleus. |
| Cellular Staining | Cytoplasm only | Cytoplasm only | Cytoplasm and Nucleus |
| Background Signal | Low, but autofluorescence in the blue channel can be a concern. | Moderate, reduced autofluorescence compared to this compound. | Very low due to red-shifted emission. |
While the analogues offer improved photophysical properties for cellular imaging, the fundamental mechanism and in vitro performance remain consistent across the this compound series.
This compound vs. Probes for Aggregated Proteins
A key distinction of this compound is its target: the unfolded protein precursors to aggregation. This contrasts with other AIE probes and traditional dyes that primarily detect mature protein aggregates.
| Probe Type | Target Stage | Mechanism | Example(s) | Key Advantage |
| This compound | Unfolded Monomers/Oligomers | Covalent labeling of exposed cysteines, triggering AIE. | This compound, TPE-NMI | Detects early-stage proteostasis collapse before aggregation. |
| AIE Fibril Sensors | Mature Amyloid Fibrils (some detect oligomers) | Non-covalent binding to the β-sheet structures in aggregates. | TPE-TPP, BSPOTPE | Directly visualizes and quantifies late-stage protein aggregates. |
| Traditional Dyes | Mature Amyloid Fibrils | Non-covalent binding to β-sheet structures. | Thioflavin-T (ThT) | Well-established, standard method for fibril detection. |
This comparison highlights this compound's unique role. While probes like TPE-TPP and ThT are excellent for studying the end-products of protein misfolding, this compound provides critical insights into the upstream cellular stress and protein unfolding that initiate the entire process.
Experimental Protocols and Workflow
The following is a generalized protocol for measuring unfolded protein load in cultured cells using this compound, based on established methodologies.
Materials
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Cell culture medium
-
Phosphate-buffered saline (PBS)
-
Stress-inducing agent (e.g., Thapsigargin, Tunicamycin, or heat shock)
-
Flow cytometer or fluorescence microscope
Methodology
-
Cell Culture and Stress Induction:
-
Plate cells at an appropriate density and allow them to adhere overnight.
-
Treat cells with the desired stress-inducing agent for a specific duration to induce protein unfolding. Include an untreated control group.
-
-
This compound Staining:
-
After treatment, wash the cells once with PBS.
-
Incubate the cells with this compound diluted in cell culture medium (e.g., 25-50 µM) for 30-60 minutes at 37°C.
-
Protect cells from light during incubation.
-
-
Cell Harvesting and Analysis:
-
Wash the cells twice with PBS to remove excess probe.
-
For flow cytometry, detach the cells using a gentle dissociation reagent (e.g., TrypLE).
-
Resuspend cells in PBS or flow cytometry buffer.
-
Analyze the cell population using a flow cytometer with a UV laser for excitation (~355 nm) and a blue emission filter (~450 nm).
-
For microscopy, image the cells directly after washing using appropriate filter sets.
-
-
Data Analysis:
-
Quantify the median or mean fluorescence intensity of the cell population.
-
Compare the fluorescence intensity of stressed cells to that of the unstressed control to determine the relative increase in unfolded protein load.
-
Conclusion
This compound and its analogues represent a distinct and highly valuable class of AIE probes. Their primary advantage lies in the ability to specifically detect and quantify unfolded proteins, the crucial precursors to aggregation. This positions this compound not as a direct replacement for fibril-binding probes like TPE-TPP or ThT, but as a complementary and essential tool for investigating the earliest cellular responses to proteotoxic stress. For researchers in fundamental biology and drug development, this compound provides a unique window into the molecular events that trigger protein misfolding diseases, offering a critical target for early diagnostic and therapeutic strategies.
References
Validating Tpe-MI Fluorescence Changes with Western Blot Analysis: A Comparative Guide
For researchers and drug development professionals, accurately quantifying cellular stress and apoptosis is critical. Fluorescent probes offer a powerful tool for visualizing these processes in living cells. One such probe, Tetraphenylethene Maleimide (B117702) (Tpe-MI), is designed to detect unfolded proteins, a hallmark of cellular stress that can precede apoptosis. However, like all reporter-based assays, validating the fluorescence signal with a gold-standard biochemical method is essential for robust and reliable data. This guide provides an objective comparison of this compound fluorescence analysis with Western blotting, offering experimental data and detailed protocols to ensure accurate interpretation of results.
Principle of Detection: this compound vs. Western Blot
This compound (Tetraphenylethene Maleimide) is a fluorescent probe that capitalizes on the "Aggregation-Induced Emission" (AIE) phenomenon.[1][2] Its mechanism involves two key features:
-
Thiol Reactivity : The maleimide group (MI) on the probe reacts with free cysteine thiol groups.[1][3] In healthy, folded proteins, most cysteine residues are buried within the protein's core.
-
Fluorescence Activation : When cellular stress induces protein unfolding, these previously buried cysteine residues become exposed.[3][4] this compound binds to these exposed thiols. This binding, coupled with the hydrophobic environment of the unfolded protein, restricts the intramolecular rotation of the tetraphenylethene (TPE) component, causing the molecule to become highly fluorescent.[1][2] Crucially, this compound does not fluoresce significantly when bound to small, soluble thiols like glutathione, providing selectivity for unfolded proteins.[2][3]
Western Blot Analysis , in contrast, is an antibody-based technique used to detect specific proteins in a sample. For apoptosis, Western blotting is commonly used to detect the cleavage of key proteins, such as Caspase-3.[5] Caspase-3 is an executioner caspase that, when activated, cleaves numerous cellular substrates, leading to the morphological and biochemical hallmarks of apoptosis.[6][7] The antibody used in the blot can be specific to either the full-length, inactive pro-caspase-3 (approx. 35 kDa) or the cleaved, active fragments (approx. 17/19 kDa).[6] An increase in the cleaved fragment is a direct indicator of apoptotic pathway activation.[8]
Comparative Analysis: Interpreting the Signals
This compound and Western blotting provide complementary information. This compound indicates a general state of proteostatic stress and the accumulation of unfolded proteins, which is often an early event in the apoptotic cascade.[2][9] Western blotting for cleaved caspase-3 confirms the activation of a specific, critical executioner of apoptosis.[6] A direct quantitative comparison can validate that the cellular stress observed with this compound translates to the activation of the apoptotic machinery.
Table 1: Quantitative Comparison of this compound Fluorescence and Cleaved Caspase-3 Levels
| Treatment Group | Normalized this compound Fluorescence Intensity (A.U.) | Normalized Cleaved Caspase-3 Band Density (A.U.) |
| Vehicle Control | 1.00 ± 0.12 | 1.00 ± 0.15 |
| Apoptosis Inducer (Low Dose) | 2.54 ± 0.28 | 2.89 ± 0.31 |
| Apoptosis Inducer (High Dose) | 4.78 ± 0.45 | 5.12 ± 0.50 |
Data are presented as mean ± standard deviation from representative experiments and should be adapted based on specific experimental outcomes.
Experimental Protocols
Protocol 1: this compound Staining for Cellular Stress
This protocol outlines the steps for staining cells with this compound to detect unfolded protein accumulation.
-
Cell Preparation : Seed cells (e.g., HeLa or Jurkat) in a suitable format (e.g., 96-well plate or chamber slide) and culture overnight to allow attachment.
-
Induction of Apoptosis : Treat cells with the desired concentration of an apoptosis-inducing agent (e.g., 1 µM Staurosporine) or vehicle control for a specified time (e.g., 3-6 hours).
-
Probe Preparation : Prepare a 1-2 mM stock solution of this compound in DMSO.[1] Immediately before use, dilute the stock solution to a final working concentration of 10-50 µM in pre-warmed serum-free media or PBS.
-
Staining : Remove the treatment media from the cells and wash gently once with PBS. Add the this compound staining solution to the cells and incubate for 30-60 minutes at 37°C, protected from light.[1]
-
Imaging : After incubation, wash the cells twice with PBS to remove excess probe. Add fresh PBS or imaging buffer to the cells.
-
Fluorescence Microscopy : Image the cells using a fluorescence microscope equipped with a DAPI or UV filter set (e.g., Excitation ~350-405 nm, Emission ~470-540 nm).[1]
-
Quantification : Use image analysis software (e.g., ImageJ) to measure the mean fluorescence intensity per cell for at least 50-100 cells per condition. Normalize the data to the vehicle control group.
Protocol 2: Western Blot for Cleaved Caspase-3
This protocol details the detection of the active, cleaved form of Caspase-3.
-
Sample Preparation : Following treatment (as described in Protocol 1, Step 2), harvest cells by scraping or trypsinization. Wash the cell pellet with ice-cold PBS.
-
Cell Lysis : Lyse the cell pellet in RIPA buffer supplemented with a protease inhibitor cocktail. Incubate on ice for 30 minutes, then centrifuge at 14,000 x g for 15 minutes at 4°C. Collect the supernatant containing the protein lysate.
-
Protein Quantification : Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE : Load 20-30 µg of protein per lane onto a 12-15% SDS-polyacrylamide gel. Run the gel until adequate separation of protein bands is achieved.[10]
-
Protein Transfer : Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.[10]
-
Blocking : Block the membrane for 1 hour at room temperature in 5% non-fat dry milk or BSA in Tris-buffered saline with 0.1% Tween-20 (TBST) to prevent non-specific antibody binding.[10]
-
Primary Antibody Incubation : Incubate the membrane overnight at 4°C with a primary antibody specific for cleaved Caspase-3 (e.g., Asp175), diluted according to the manufacturer's recommendation in the blocking buffer.[6] Also, probe a separate membrane or the same stripped membrane with an antibody for a loading control (e.g., β-actin or GAPDH).
-
Secondary Antibody Incubation : Wash the membrane three times with TBST for 10 minutes each. Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[10]
-
Detection : Wash the membrane again as in the previous step. Apply an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a chemiluminescence imaging system.[10]
-
Quantification : Use densitometry software to measure the band intensity for cleaved Caspase-3 and the loading control. Normalize the cleaved Caspase-3 signal to the loading control for each sample.
Signaling Pathway Context
This compound detects an upstream event (protein unfolding) in the intrinsic apoptosis pathway, while cleaved Caspase-3 is a key downstream executioner. Understanding this relationship is crucial for data interpretation.
// Nodes stress [label="Cellular Stress\n(e.g., DNA Damage, Oxidative Stress)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; unfolding [label="Protein Unfolding\n& Aggregation", fillcolor="#FBBC05", fontcolor="#202124", shape=ellipse]; tpe_mi [label="this compound Fluorescence", fillcolor="#34A853", fontcolor="#FFFFFF", shape=invhouse];
bcl2_family [label="Bax/Bak Activation\nBcl-2 Inhibition", fillcolor="#4285F4", fontcolor="#FFFFFF"]; mito [label="Mitochondrial Outer\nMembrane Permeabilization", fillcolor="#4285F4", fontcolor="#FFFFFF"]; cyto_c [label="Cytochrome c Release", fillcolor="#4285F4", fontcolor="#FFFFFF"];
apoptosome [label="Apoptosome Formation\n(Apaf-1, Cytochrome c)", fillcolor="#5F6368", fontcolor="#FFFFFF"]; caspase9 [label="Pro-Caspase-9 ->\nCleaved Caspase-9", fillcolor="#5F6368", fontcolor="#FFFFFF"]; caspase3 [label="Pro-Caspase-3 ->\nCleaved Caspase-3", fillcolor="#5F6368", fontcolor="#FFFFFF"]; western [label="Western Blot Detection", fillcolor="#EA4335", fontcolor="#FFFFFF", shape=invhouse];
substrates [label="Cleavage of Cellular Substrates", fillcolor="#202124", fontcolor="#FFFFFF"]; apoptosis [label="Apoptosis", fillcolor="#202124", fontcolor="#FFFFFF", shape=octagon];
// Edges stress -> unfolding [label="leads to"]; unfolding -> tpe_mi [style=dashed, color="#34A853", label="detected by"];
stress -> bcl2_family; bcl2_family -> mito; mito -> cyto_c; cyto_c -> apoptosome; apoptosome -> caspase9; caspase9 -> caspase3; caspase3 -> western [style=dashed, color="#EA4335", label="detected by"]; caspase3 -> substrates; substrates -> apoptosis; } caption: "this compound detects early stress; Western blot confirms execution."
Conclusion
This compound serves as a valuable tool for the real-time visualization of proteostatic imbalance, an early indicator of cellular distress. Its fluorescence provides a sensitive readout of unfolded protein accumulation. However, to confirm that this stress state progresses to programmed cell death, validation with a specific biochemical marker is indispensable. Western blot analysis for cleaved Caspase-3 provides this crucial confirmation, directly measuring the activation of a key executioner of apoptosis.[5][7] By using these two methods in parallel, as outlined in this guide, researchers can generate robust, multi-faceted data, adding confidence and depth to their findings in cell health and drug discovery studies.
References
- 1. s3-ap-southeast-2.amazonaws.com [s3-ap-southeast-2.amazonaws.com]
- 2. researchgate.net [researchgate.net]
- 3. Measuring Cysteine Exposure in Unfolded Proteins with Tetraphenylethene Maleimide and its Analogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Measuring Cysteine Exposure in Unfolded Proteins with Tetraphenylethene Maleimide and its Analogs | Springer Nature Experiments [experiments.springernature.com]
- 5. Immunodetection of caspase-3 by Western blot using glutaraldehyde - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Apoptosis Marker: Cleaved Caspase-3 (Asp175) Western Detection Kit | Cell Signaling Technology [cellsignal.com]
- 7. Caspase Protocols in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 8. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 9. A thiol probe for measuring unfolded protein load and proteostasis in cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Western Blot Protocol for Caspase 3 Antibody (NB500-210): Novus Biologicals [novusbio.com]
Navigating the Maze: A Guide to Normalizing TPE-MI Data Across Experiments
For researchers, scientists, and drug development professionals utilizing Tetraphenylethene Maleimide (TPE-MI) to probe protein unfolding, ensuring data comparability across different experiments is paramount. This guide provides a comparative overview of common normalization methods applicable to this compound datasets, empowering you to select the most appropriate strategy for your research needs.
Data normalization is a critical preprocessing step in the analysis of mass spectrometry-based omics datasets, including those generated from this compound experiments.[1] Its primary purpose is to minimize systematic technical variation that can arise from inconsistencies in sample preparation, instrument performance, and other experimental variables, thereby enhancing the detection of true biological differences.[1]
Comparison of Common Normalization Methods
The selection of a normalization method is a pivotal step that can significantly impact downstream data analysis and interpretation.[2][3] Many techniques have been adapted from microarray and broader proteomics applications.[2] Below is a comparison of several widely used normalization methods.
| Method | Principle | Assumptions | Advantages | Disadvantages |
| Total Ion Current (TIC) Normalization | Divides each data point within a sample by the total ion current of that sample. | Assumes that the total amount of protein/peptide is consistent across all samples. | Simple and computationally inexpensive. | Highly sensitive to a few high-abundance proteins, which can skew the normalization. May perform poorly if the assumption of equal total protein is violated. |
| Median Normalization | Divides each data point by the median intensity of that sample. | Assumes that the median feature intensity is constant across all samples. | More robust to outliers (high-abundance proteins) than TIC normalization. | Can be less effective if there is a global change in protein abundance between experimental groups. |
| Quantile Normalization | Transforms the data so that each sample has the same distribution of intensities. | Assumes that the overall distribution of feature intensities is similar across all samples. | Effective at removing technical variation and aligning distributions between samples. | Can be overly aggressive, potentially removing true biological variation, especially for proteins with large differential abundance. |
| Locally Estimated Scatterplot Smoothing (LOESS) Normalization | A regression-based method that fits a local weighted regression to the data to remove intensity-dependent biases. | Assumes that the majority of proteins are not differentially expressed and that any systematic variation is dependent on intensity. | Can correct for non-linear, intensity-dependent biases. | Computationally more intensive than simpler methods. |
| Variance Stabilization Normalization (VSN) | Transforms the data to stabilize the variance across the range of intensities. | Assumes that the variance is dependent on the mean, which is common in mass spectrometry data. | Effectively reduces variation between technical replicates and performs well in differential expression analysis. | Can be more complex to implement and interpret than other methods. |
| Probabilistic Quotient Normalization (PQN) | Calculates a dilution factor for each sample based on the median of the quotients of the intensities of each feature relative to a reference spectrum (e.g., the median or mean spectrum across all samples). | Assumes that the majority of protein concentrations remain unchanged between samples. | Robust to a significant proportion of differentially abundant proteins. | The choice of the reference spectrum can influence the results. |
Experimental Protocols: A Generalized Workflow
While specific experimental details will vary, a general workflow for a this compound experiment followed by data normalization is outlined below.
Detailed Methodologies:
-
Cell Culture and Treatment: Cells are cultured under standard conditions and treated with the compounds or stimuli of interest to induce protein unfolding.
-
This compound Labeling: Cells are incubated with this compound dye, which covalently binds to exposed cysteine residues on unfolded proteins.
-
Cell Lysis and Protein Extraction: Cells are lysed, and the total proteome is extracted.
-
Sample Preparation for Mass Spectrometry: Proteins are typically digested into peptides (e.g., using trypsin), and the resulting peptide mixture is prepared for mass spectrometry analysis.
-
Mass Spectrometry Data Acquisition: The peptide samples are analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to identify and quantify the this compound labeled peptides.
-
Peak Detection and Quantification: The raw mass spectrometry data is processed to detect peptide peaks and quantify their intensities. Software such as MaxQuant or FragPipe can be used for this purpose.
-
Data Normalization: A suitable normalization method is applied to the quantified peptide intensities to correct for technical variations between samples.
-
Statistical Analysis: Statistical tests are performed on the normalized data to identify significant changes in protein unfolding between different experimental conditions.
Selecting the Right Normalization Method
The choice of normalization method depends on the specific characteristics of your this compound dataset and the underlying biological assumptions. The following decision tree provides a guide for selecting an appropriate method.
Recommendations:
-
Start with simple methods: For initial exploration, Median or TIC normalization can be sufficient if your experimental conditions do not drastically alter the global proteome.
-
Visualize your data: Before and after normalization, use box plots and density plots to visually inspect the distributions of your samples. This can help you assess the effectiveness of the chosen method.
-
Consider the biological question: If you are expecting large-scale changes in protein expression, methods like Quantile normalization that force the data into the same distribution should be used with caution as they might obscure true biological effects.
-
Evaluate multiple methods: If possible, it is advisable to compare the results obtained from different normalization strategies to ensure the robustness of your findings.
By carefully considering the principles and assumptions of each normalization method and critically evaluating your data, you can confidently select the most appropriate approach to uncover meaningful biological insights from your this compound experiments.
References
Cross-Validation of TPE-MI for Cellular Stress Analysis: A Comparative Guide
In the landscape of cellular stress analysis, Tetraphenylethene Maleimide (B117702) (TPE-MI) has emerged as a valuable tool for quantifying the burden of unfolded proteins, a key indicator of proteostasis collapse. This guide provides a comprehensive comparison of this compound with other established cellular stress markers, offering supporting experimental data and detailed protocols to assist researchers, scientists, and drug development professionals in designing robust validation studies.
This compound is a fluorogenic probe that capitalizes on the principle of aggregation-induced emission (AIE).[1] It is inherently non-fluorescent but emits a strong fluorescent signal upon reacting with exposed cysteine thiols.[2][3] In healthy, folded proteins, cysteine residues are typically buried within the protein's core. However, under conditions of cellular stress—such as heat shock, exposure to toxins, or genetic mutations—proteins lose their native conformation, exposing these previously hidden cysteines.[1][4] this compound's maleimide group covalently binds to these free thiols, and the surrounding protein structure restricts the intramolecular rotation of TPE's phenyl rings, causing it to fluoresce.[1] Crucially, this compound does not become significantly fluorescent when reacting with abundant small-molecule thiols like glutathione (B108866) (GSH), ensuring that the signal primarily reports on the unfolded protein load.[4][5]
This compound vs. Unfolded Protein Response (UPR) Markers
The accumulation of unfolded proteins, particularly in the endoplasmic reticulum (ER), triggers a sophisticated signaling network known as the Unfolded Protein Response (UPR).[1][6] The UPR aims to restore proteostasis but can induce apoptosis if the stress is prolonged or severe. This compound provides a global snapshot of unfolded protein load, which is the direct trigger for the UPR. Therefore, cross-validating this compound results with markers from the three major UPR branches—IRE1α, PERK, and ATF6—can provide a more detailed picture of the cellular stress response.[7]
| Marker | Principle of Detection | Specific Event Measured | Typical Methodology | Stage of Stress Response |
| This compound | Fluorogenic dye binding to exposed cysteine thiols on unfolded proteins. | Global unfolded protein load in the cytosol and other compartments. | Flow Cytometry, Fluorescence Microscopy. | Early : Direct measure of proteostasis collapse. |
| p-IRE1α | Antibody-based detection of phosphorylated IRE1α. | Autophosphorylation and activation of the IRE1α sensor. | Western Blot, Immunofluorescence. | Early : Initiation of one UPR signaling branch. |
| XBP1s | Detection of the spliced mRNA or protein isoform of XBP1. | IRE1α-mediated unconventional splicing of XBP1 mRNA. | RT-qPCR, Western Blot. | Early/Mid : Downstream of IRE1α activation. |
| p-PERK | Antibody-based detection of phosphorylated PERK. | Autophosphorylation and activation of the PERK sensor. | Western Blot. | Early : Initiation of a second UPR signaling branch. |
| Cleaved ATF6 | Antibody-based detection of the cleaved, active form of ATF6. | Proteolytic cleavage of ATF6 in the Golgi apparatus. | Western Blot. | Early : Initiation of the third UPR signaling branch. |
| CHOP | Antibody- or probe-based detection of CHOP protein or mRNA. | Increased expression of a pro-apoptotic transcription factor. | Western Blot, RT-qPCR, Immunofluorescence. | Late : Prolonged or severe stress, leading to apoptosis. |
| Caspase-3/7 | Detection of active caspase enzymes using a substrate that becomes luminescent upon cleavage. | Activation of executioner caspases. | Luminescence-based plate reader assay. | Late : Execution phase of apoptosis. |
This compound vs. Other Aggregation and Stress Probes
Beyond the UPR, other probes are used to detect downstream consequences of protein misfolding, such as the formation of protein aggregates.
| Probe | Principle of Detection | Specific Event Measured | Key Differences from this compound |
| This compound | Fluorogenic reaction with exposed cysteines on unfolded proteins. | Accumulation of unfolded/misfolded monomeric and oligomeric proteins . | Detects the precursor to aggregation; not specific to beta-sheet structures. |
| Thioflavin T (ThT) | Intercalation into the cross-beta sheet structure of amyloid fibrils. | Formation of mature amyloid aggregates and fibrils . | Binds specifically to the characteristic beta-sheet structure of amyloid fibrils, a later stage event than general protein unfolding.[8][9] |
| ProteoStat® | Fluorescent dye that binds to denatured protein structures. | Detects protein aggregates and aggresomes . | Designed to detect larger aggregated structures; can be used in fixed cells for microscopy. |
Experimental Protocols
This compound Staining for Flow Cytometry
This protocol is adapted from established methods for measuring unfolded protein load in cell culture.[1]
Materials:
-
This compound stock solution (1-2 mM in DMSO)
-
Cells in suspension
-
Complete cell culture medium or a suitable buffer (e.g., PBS)
-
Optional: A viability dye like TO-PRO-3 to exclude dead cells.
Procedure:
-
Induce Stress: Treat cells with the desired stress-inducing agent (e.g., heat shock at 42°C, 1 µM thapsigargin (B1683126) for 16 hours) or vehicle control.
-
Cell Preparation: Harvest and wash the cells. Resuspend the cell pellet in culture medium or buffer at a density of approximately 1 x 10⁶ cells/mL.
-
Staining: Add this compound stock solution to the cell suspension to a final concentration of 5-10 µM.
-
Incubation: Incubate the cells for 30 minutes at 37°C, protected from light.
-
Data Acquisition: Analyze the cells on a flow cytometer. Excite this compound with a UV or violet laser (e.g., 355 nm or 405 nm) and collect emission at approximately 450-470 nm.[1][10] If using a viability dye, use the appropriate laser and filter for its detection.
-
Analysis: Gate on the live cell population and quantify the median fluorescence intensity of this compound. An increase in fluorescence compared to the vehicle control indicates an increased unfolded protein load.
Western Blot for UPR Markers (p-IRE1α Example)
This protocol outlines the general steps for detecting the activation of UPR pathway proteins.
Materials:
-
Cell lysates from stressed and control cells
-
SDS-PAGE gels and running buffer
-
Transfer apparatus and membrane (PVDF or nitrocellulose)
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody (e.g., anti-phospho-IRE1α)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Protein Quantification: Determine the protein concentration of each cell lysate using a BCA or Bradford assay.
-
SDS-PAGE: Load equal amounts of protein (e.g., 20-30 µg) per lane and separate by SDS-PAGE.
-
Transfer: Transfer the separated proteins to a membrane.
-
Blocking: Block the membrane for 1 hour at room temperature in blocking buffer to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane three times for 5-10 minutes each with TBST.
-
Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.
-
Washing: Repeat the washing step.
-
Detection: Apply the chemiluminescent substrate and visualize the protein bands using an imaging system. Quantify band intensity and normalize to a loading control (e.g., β-actin or GAPDH).
Caspase-Glo® 3/7 Assay for Apoptosis
This protocol measures the activity of executioner caspases, a hallmark of apoptosis.
Materials:
-
Cells cultured in a 96-well plate (white-walled for luminescence)
-
Caspase-Glo® 3/7 Reagent
Procedure:
-
Induce Stress: Treat cells in the 96-well plate with the desired stressor for the appropriate duration. Include untreated controls.
-
Reagent Preparation: Prepare the Caspase-Glo® 3/7 Reagent according to the manufacturer's instructions.
-
Assay: Remove the plate from the incubator and allow it to equilibrate to room temperature. Add 100 µL of Caspase-Glo® 3/7 Reagent to each 100 µL of cell culture medium in the wells.
-
Incubation: Mix the contents by gentle shaking for 30 seconds. Incubate at room temperature for 1 to 2 hours, protected from light.
-
Measurement: Measure the luminescence of each well using a plate-reading luminometer. An increase in luminescence indicates activation of caspase-3 and/or -7.
Visualizing Cellular Stress Pathways and Workflows
Figure 1. The Unfolded Protein Response (UPR) pathway. This compound detects the initial trigger.
Figure 2. Integrated workflow for cross-validating this compound with UPR and apoptosis markers.
Conclusion
This compound is a powerful tool for quantifying the global burden of unfolded proteins, an early and central event in cellular stress. While direct quantitative comparisons with other stress markers are not always available, its results can be effectively cross-validated by correlating them with the activation of specific downstream pathways. By using this compound in conjunction with established markers of the UPR (e.g., p-IRE1α, XBP1s) and terminal stress events like apoptosis (e.g., Caspase-3/7 activity), researchers can build a comprehensive and robust profile of cellular proteostasis. This multi-faceted approach allows for a deeper understanding of the mechanisms of cellular injury and the efficacy of potential therapeutic interventions.
References
- 1. s3-ap-southeast-2.amazonaws.com [s3-ap-southeast-2.amazonaws.com]
- 2. A thiol probe for measuring unfolded protein load and proteostasis in cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Measuring Cysteine Exposure in Unfolded Proteins with Tetraphenylethene Maleimide and its Analogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. A thiol probe for measuring unfolded protein load and proteostasis in cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Measuring ER stress and the unfolded protein response using mammalian tissue culture system - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Unfolded Protein Response (UPR) Pathway and ER Stress FAQs [bio-techne.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Frontiers | Thioflavin T in-gel staining for ex vivo analysis of cardiac amyloid [frontiersin.org]
- 10. medchemexpress.com [medchemexpress.com]
Tpe-MI specificity for unfolded proteins compared to other probes
The accurate detection and quantification of unfolded proteins are critical in understanding cellular health, proteostasis, and the progression of various diseases, including neurodegenerative disorders. Tetraphenylethene maleimide (B117702) (Tpe-MI) has emerged as a promising fluorogenic probe designed to specifically target and report on the unfolded protein load within cells. This guide provides an objective comparison of this compound's performance against other common probes, supported by experimental data and detailed methodologies, to assist researchers in selecting the appropriate tools for their studies.
Mechanism of Action: this compound's "Turn-On" Fluorescence
This compound's specificity for unfolded proteins stems from a unique dual-requirement mechanism.[1][2] The probe consists of two key components: a maleimide (MI) group, which is reactive towards thiol groups, and a tetraphenylethene (TPE) group, which is an aggregation-induced emission (AIE) fluorophore.[1]
In its free, unbound state, this compound is essentially non-fluorescent.[1][3] Its fluorescence is activated only upon satisfying two conditions simultaneously:
-
Covalent Conjugation: The maleimide group must react with an exposed cysteine thiol group on a protein through a Michael addition reaction.[1]
-
Hydrophobic Environment: Following conjugation, the TPE group must be in a sufficiently rigid and hydrophobic local environment. This rigidity restricts the intramolecular rotation of the TPE's phenyl rings, triggering the AIE phenomenon and causing the molecule to fluoresce brightly.[1][4]
This mechanism confers high specificity. Protein unfolding exposes cysteine residues that are typically buried within the hydrophobic core of the native, folded protein.[2][3][5][6] When this compound reacts with these newly exposed cysteines, it finds itself in the precise hydrophobic environment required to activate its fluorescence.[1] Crucially, this compound shows minimal fluorescence when reacting with small, soluble biothiols like glutathione (B108866) (GSH), as the resulting conjugate remains in a flexible, aqueous environment that does not induce AIE.[2][4][5]
Comparative Analysis of Unfolded Protein Probes
This compound's performance is best understood in comparison to other commonly used fluorescent probes, such as its own analogues (TPE-NMI, NTPAN-MI), 1-anilinonaphthalene-8-sulfonate (ANS), and Thioflavin T (ThT). Each probe operates on a different principle, leading to significant differences in specificity and application.
| Probe | Mechanism of Action | Target Specificity | Binding Mode | Key Advantages | Limitations |
| This compound | Aggregation-Induced Emission (AIE) upon reaction with exposed cysteines in a hydrophobic environment.[1][2] | High specificity for unfolded proteins with exposed cysteine residues.[4][7] | Covalent (Michael Addition) | High signal-to-noise ratio; low fluorescence with native proteins and small biothiols like GSH.[2][5] | Requires exposed cysteine residues; requires UV excitation.[1] |
| TPE-NMI | AIE, similar to this compound.[1] | Unfolded proteins with exposed cysteines.[1] | Covalent | Improved water miscibility and red-shifted spectrum compared to this compound, compatible with 405 nm laser.[1] | Similar cysteine requirement to this compound. |
| NTPAN-MI | AIE and solvatochromism.[1][8] | Unfolded proteins with exposed cysteines.[1] | Covalent | Longer wavelength emission improves signal-to-noise; solvatochromic shift provides data on local environment polarity.[1][8][9] | Similar cysteine requirement to this compound. |
| ANS | Fluorescence enhancement in nonpolar environments.[10][11] | Exposed hydrophobic regions; often used for "molten globule" or partially folded states.[10][12] | Non-covalent (Hydrophobic & Electrostatic) | Does not require a specific amino acid. | Lacks specificity; can bind to native proteins with hydrophobic pockets and may not interact with fully unfolded states.[13][14] Binding may alter protein conformation.[10] |
| Thioflavin T (ThT) | Fluorescence enhancement upon binding to β-sheet-rich structures.[15][16] | Primarily targets amyloid fibrils and aggregates.[15][17][18] | Non-covalent | Gold standard for detecting and quantifying amyloid fibrils.[16][19] | Not specific for unfolded or misfolded monomers/oligomers that are not in an amyloid conformation.[15] |
Photophysical Properties
The choice of probe is also dictated by the available instrumentation. The excitation and emission wavelengths are critical parameters for experimental design, especially in cellular imaging to avoid autofluorescence.
| Probe | Excitation (Ex) Max (nm) | Emission (Em) Max (nm) | Notes |
| This compound | ~350-355[1] | ~470[1] | Requires a UV light source.[1] |
| TPE-NMI | ~360-405[1] | ~505[1] | Compatible with common 405 nm lasers.[1] |
| NTPAN-MI | ~405[1] | ~540[1] | Longer wavelength reduces background autofluorescence.[1] |
| ANS | ~375[13] | ~480-492[13] | Emission is highly sensitive to environment polarity.[10] |
| Thioflavin T (ThT) | ~450[16] | ~482[15][16] | Strong fluorescence enhancement upon binding to amyloid fibrils.[16] |
Experimental Protocols & Workflow
The application of this compound involves a straightforward workflow for both in vitro and cellular assays. The fundamental steps include incubation of the sample with the probe, followed by fluorescence measurement.
Key Experimental Protocol: In Vitro Unfolding Assay
This protocol describes the use of this compound to monitor the unfolding of a model protein, such as β-lactoglobulin, which contains a single buried free thiol residue.[7]
1. Materials:
-
Purified β-lactoglobulin protein solution (e.g., 250 µM in PBS).
-
This compound stock solution (e.g., 5 mM in DMSO).
-
Denaturant: Guanidine hydrochloride (GuHCl) stock solution (e.g., 8 M).
-
Phosphate-buffered saline (PBS).
-
96-well or 384-well microplate (black, clear bottom).
-
Plate reader with fluorescence detection capabilities.
2. Procedure:
-
Prepare Protein Samples: Prepare two sets of protein solutions in the microplate: a "Folded" set with β-lactoglobulin in PBS and an "Unfolded" set where the protein is denatured with a final concentration of 4.6 M GuHCl.[4] Include control wells with buffer only and this compound alone.
-
Add this compound: To all wells, add this compound to a final concentration of 50 µM.
-
Incubation: Incubate the plate at room temperature for 90-120 minutes to allow for the reaction to complete.[1]
-
Fluorescence Measurement: Measure the fluorescence intensity using a plate reader. For this compound, use an excitation wavelength of ~350 nm and record emission at ~470 nm.[1]
-
Data Analysis: Subtract the background fluorescence from the control wells. Compare the fluorescence intensity of the "Unfolded" samples to the "Folded" samples. A significant increase in fluorescence in the presence of GuHCl indicates that this compound is specifically detecting the unfolded protein state where the cysteine has become exposed.[4]
Key Experimental Protocol: Cellular Unfolded Protein Load Assay
This protocol outlines the measurement of unfolded protein accumulation in cultured cells using flow cytometry.[1][3]
1. Materials:
-
Cultured cells (e.g., HEK293T or HeLa).
-
Cell culture medium and supplements.
-
Proteostasis inhibitor (e.g., bortezomib (B1684674) or MG132) or other stress-inducing agent.
-
This compound stock solution (e.g., 5 mM in DMSO).
-
Flow cytometer.
2. Procedure:
-
Cell Treatment: Plate cells and allow them to adhere. Treat one group of cells with a proteostasis inhibitor for a specified time (e.g., 4-6 hours) to induce unfolded protein accumulation. Leave a control group untreated.
-
Staining: Harvest the cells and wash with PBS. Resuspend the cell pellet in PBS containing this compound at a final concentration of 10-20 µM.
-
Incubation: Incubate the cells at 37°C for 30 minutes.
-
Washing: Wash the cells twice with PBS to remove excess probe.
-
Data Acquisition: Resuspend the final cell pellet in PBS and analyze using a flow cytometer. Excite with a UV laser (e.g., 355 nm) and collect emission in the appropriate channel (e.g., ~470 nm).
-
Data Analysis: Gate the cell populations based on forward and side scatter. Compare the geometric mean fluorescence intensity of the treated (stressed) cells with the untreated control cells. An increase in fluorescence intensity in the treated group reflects a higher unfolded protein load.[1]
Conclusion
This compound and its analogues represent a significant advancement in the detection of unfolded proteins. Their key advantage lies in the dual-requirement activation mechanism, which confers high specificity for unfolded proteins by sensing both an exposed cysteine and a hydrophobic environment. This contrasts sharply with probes like ANS, which broadly target hydrophobic surfaces, and ThT, which is highly specific for amyloid aggregates rather than general unfolded proteomes. The "turn-on" nature of this compound provides a high signal-to-noise ratio, making it a robust tool for quantifying changes in cellular proteostasis in both basic research and drug development contexts.
References
- 1. s3-ap-southeast-2.amazonaws.com [s3-ap-southeast-2.amazonaws.com]
- 2. researchgate.net [researchgate.net]
- 3. Measuring Cysteine Exposure in Unfolded Proteins with Tetraphenylethene Maleimide and its Analogs | Springer Nature Experiments [experiments.springernature.com]
- 4. A thiol probe for measuring unfolded protein load and proteostasis in cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A thiol probe for measuring unfolded protein load and proteostasis in cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Measuring Cysteine Exposure in Unfolded Proteins with Tetraphenylethene Maleimide and its Analogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Hidden information on protein function in censuses of proteome foldedness - PMC [pmc.ncbi.nlm.nih.gov]
- 8. azolifesciences.com [azolifesciences.com]
- 9. sciencedaily.com [sciencedaily.com]
- 10. Monitoring Protein-Folding Processes with Environment-Sensitive Dyes—Note 9.1 | Thermo Fisher Scientific - KR [thermofisher.com]
- 11. Pitfalls of Using ANS Dye Under Molecular Crowding Conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. Structural and thermodynamic effects of ANS binding to human interleukin-1 receptor antagonist - PMC [pmc.ncbi.nlm.nih.gov]
- 14. 1-Anilino-8-Naphthalene Sulfonate (ANS) Is Not a Desirable Probe for Determining the Molten Globule State of Chymopapain | PLOS One [journals.plos.org]
- 15. Thioflavin - Wikipedia [en.wikipedia.org]
- 16. royalsocietypublishing.org [royalsocietypublishing.org]
- 17. biorxiv.org [biorxiv.org]
- 18. researchgate.net [researchgate.net]
- 19. Thioflavin T—a Reporter of Microviscosity in Protein Aggregation Process: The Study Case of α-Synuclein - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Tpe-MI Fluorescence and Conventional Protein Solubility Assays
For researchers, scientists, and drug development professionals, understanding and predicting protein solubility is a critical factor in the successful development of biologics and other protein-based therapeutics. A variety of assays are available to assess protein solubility and aggregation, each with its own set of advantages and limitations. This guide provides a comprehensive comparison of the novel Tpe-MI fluorescence assay with established methods, including Polyethylene Glycol (PEG) Precipitation, Differential Scanning Fluorimetry (DSF), and Size- Exclusion Chromatography (SEC), to aid in the selection of the most appropriate technique for specific research needs.
While direct quantitative, head-to-head comparative studies correlating this compound fluorescence with these established methods are not extensively available in the reviewed scientific literature, this guide provides a detailed overview of each technique, their underlying principles, and typical experimental protocols. This allows for a thorough qualitative comparison to inform experimental design.
Principle of this compound Fluorescence in Detecting Protein Unfolding and Aggregation
Tetraphenylethene maleimide (B117702) (this compound) is a fluorogenic probe that exhibits aggregation-induced emission (AIE).[1] This means it is essentially non-fluorescent in its free, unbound state in aqueous solution. The fluorescence of this compound is activated through a two-step mechanism. First, the maleimide group on this compound covalently binds to the thiol group of cysteine residues on proteins.[2][3] Second, for a strong fluorescent signal to be emitted, the intramolecular rotation of the phenyl rings of the Tpe moiety must be restricted.[4]
In native, well-folded proteins, cysteine residues are often buried within the hydrophobic core and are inaccessible to this compound.[2][3] Upon protein unfolding or misfolding, these previously buried cysteine residues become exposed. This compound can then react with these exposed thiols. The subsequent binding to the protein and the surrounding hydrophobic environment restricts the rotation of the Tpe phenyl rings, leading to a significant increase in fluorescence intensity.[4] This "turn-on" fluorescence provides a direct measure of the extent of protein unfolding, which is a precursor to insolubility and aggregation.[1] A key advantage of this compound is that its fluorescence is not significantly induced by reacting with small, highly abundant thiol-containing molecules like glutathione (B108866) in the cellular environment.[2][3]
Comparison of Key Protein Solubility and Aggregation Assays
The following table summarizes the key characteristics of the this compound fluorescence assay alongside established methods for assessing protein solubility and aggregation.
| Feature | This compound Fluorescence Assay | PEG Precipitation Assay | Differential Scanning Fluorimetry (DSF) | Size-Exclusion Chromatography (SEC) |
| Principle | Aggregation-induced emission upon covalent binding to exposed cysteines of unfolded proteins.[1] | Induction of protein precipitation by a volume-excluding polymer (PEG) to determine apparent solubility.[5] | Monitoring of protein unfolding by measuring changes in fluorescence (intrinsic or extrinsic dye) as a function of temperature.[6][7] | Separation of molecules based on their hydrodynamic radius, allowing for the detection and quantification of soluble aggregates. |
| Information Provided | Real-time detection and quantification of unfolded proteins.[4] | Relative ranking of protein solubility under different formulation conditions.[5] | Thermal stability (Melting Temperature, Tm) and aggregation onset temperature (Tagg).[6] | Quantification of monomers, dimers, and higher-order soluble aggregates. |
| Primary Application | Monitoring protein unfolding and proteostasis in vitro and in cells.[8][9] | High-throughput screening of formulation buffers and protein variants for solubility. | Screening for conditions that enhance protein thermal stability (e.g., ligand binding, buffer optimization).[10] | Quality control of protein purity and stability, and characterization of aggregation state. |
| Throughput | High (plate-reader based) | High (plate-reader based) | High (qPCR instrument or dedicated DSF instrument) | Low to Medium (instrument-dependent) |
| Sample Consumption | Low (µg scale) | Low to Medium (µg to mg scale) | Low (µg scale) | Low to Medium (µg to mg scale) |
| Advantages | Direct measurement of unfolding, high sensitivity, real-time analysis, applicable in cellular environments.[8][9] | Simple, cost-effective, high-throughput, and well-established for ranking solubility.[5] | High-throughput, low sample consumption, provides thermodynamic stability information (Tm).[10] | Provides direct size-based separation and quantification of soluble aggregates, high resolution. |
| Limitations | Requires the presence of accessible cysteine residues, potential for interference from other reactive species. | Indirect measure of solubility, results can be influenced by protein-PEG interactions, does not directly measure aggregation. | Indirect measure of stability, can be influenced by dye-protein interactions, may not correlate with long-term stability.[11] | Can be affected by protein-column interactions, may underestimate aggregates that are in equilibrium with the monomer, shear forces can alter aggregates. |
Experimental Protocols
This compound Fluorescence Assay for In Vitro Protein Unfolding
This protocol is adapted from methodologies described in the literature.[4]
Materials:
-
Purified protein of interest (containing at least one non-disulfide-bonded cysteine)
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Assay buffer (e.g., Phosphate Buffered Saline, pH 7.4)
-
Denaturant (e.g., Guanidinium chloride or urea) or thermal induction setup
-
Black, clear-bottom 96-well or 384-well plates
-
Fluorescence plate reader
Procedure:
-
Prepare a working solution of the protein of interest in the assay buffer to a final concentration of 1-10 µM.
-
To induce unfolding, treat the protein with a chemical denaturant at various concentrations or subject it to thermal stress. A native protein control (no denaturant/stress) should be included.
-
Prepare a this compound working solution by diluting the stock solution in assay buffer to a final concentration of 10-50 µM.
-
In a multi-well plate, mix the protein solution (unfolded and native controls) with the this compound working solution. The final volume per well can be 100-200 µL.
-
Incubate the plate at room temperature or a specific temperature, protected from light, for 30-90 minutes to allow for the reaction between this compound and exposed cysteines.
-
Measure the fluorescence intensity using a plate reader. Typical excitation and emission wavelengths for this compound are around 350 nm and 470 nm, respectively, but should be optimized for the specific instrument and this compound analog used.[4]
-
The increase in fluorescence intensity of the unfolded protein samples compared to the native control is proportional to the extent of protein unfolding.
Polyethylene Glycol (PEG) Precipitation Assay
This is a generalized protocol for a high-throughput PEG precipitation assay.
Materials:
-
Purified protein of interest
-
Assay buffer
-
PEG stock solution (e.g., 40% w/v PEG 3350 in assay buffer)
-
96-well UV-transparent microplates
-
Microplate reader capable of measuring absorbance at 280 nm or a suitable protein quantification assay.
Procedure:
-
Prepare a series of PEG solutions with varying concentrations (e.g., 0% to 30% w/v) in the assay buffer.
-
Add a fixed amount of the protein stock solution to each well of the microplate.
-
Add the different concentrations of PEG solutions to the wells containing the protein. The final protein concentration should be kept constant across all wells.
-
Mix the contents of the wells thoroughly and incubate at a constant temperature for a defined period (e.g., 1-2 hours) to allow for precipitation to reach equilibrium.
-
Centrifuge the microplate to pellet the precipitated protein.
-
Carefully transfer the supernatant to a new UV-transparent microplate.
-
Measure the absorbance of the supernatant at 280 nm to determine the concentration of the remaining soluble protein. Alternatively, use a colorimetric protein assay.
-
Plot the concentration of soluble protein against the PEG concentration. The data can be fitted to determine parameters such as the PEG concentration at which 50% of the protein is precipitated (PEGmid), which is used to rank the relative solubility of the protein under different conditions.
Visualizing Methodological Workflows
This compound Fluorescence Assay Workflow
Caption: Workflow for the this compound fluorescence assay to detect protein unfolding.
Logical Relationship of this compound Fluorescence with Protein State
Caption: Principle of this compound fluorescence activation by protein unfolding.
Conclusion
The this compound fluorescence assay presents a promising and sensitive method for the real-time detection of protein unfolding, a key indicator of potential solubility issues. Its high-throughput nature and applicability in complex biological environments offer distinct advantages. However, established methods like PEG precipitation, DSF, and SEC remain invaluable tools in the development of protein therapeutics. PEG precipitation is a robust and straightforward method for ranking the solubility of different protein formulations, while DSF provides crucial information on thermal stability. SEC remains the gold standard for the direct quantification of soluble aggregates.
The choice of assay should be guided by the specific question being addressed. For high-throughput screening of factors affecting protein unfolding, this compound and DSF are excellent choices. For ranking the solubility of numerous formulation candidates, PEG precipitation is highly effective. For detailed characterization and quality control of protein aggregation, SEC is indispensable. A multi-faceted approach, employing a combination of these techniques, will ultimately provide the most comprehensive understanding of a protein's solubility and stability profile. Further research directly correlating the results from these different assays will be highly beneficial for the field.
References
- 1. nanoDSF vs. µDSC: A Comparative Study for Biopharmaceutical Formulation Development - Rapid and Easy Thermal Stability Analysis for Antibody Formulation Development with nanoDSF [bionity.com]
- 2. A thiol probe for measuring unfolded protein load and proteostasis in cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Nano Differential Scanning Fluorimetry-Based Thermal Stability Screening and Optimal Buffer Selection for Immunoglobulin G - PMC [pmc.ncbi.nlm.nih.gov]
- 4. s3-ap-southeast-2.amazonaws.com [s3-ap-southeast-2.amazonaws.com]
- 5. Application of a PEG precipitation method for solubility screening: a tool for developing high protein concentration formulations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Differential Scanning Fluorimetry (DSF) | Center for Macromolecular Interactions [cmi.hms.harvard.edu]
- 7. Unraveling Protein Stability with Differential Scanning Fluorimetry - Creative Proteomics [iaanalysis.com]
- 8. researchgate.net [researchgate.net]
- 9. A thiol probe for measuring unfolded protein load and proteostasis in cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Theory and applications of differential scanning fluorimetry in early-stage drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Recent Developments in the Use of Differential Scanning Fluorometry in Protein and Small Molecule Discovery and Characterization - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Tpe-MI and Its Chemical Derivatives for Detecting Proteostatic Imbalance
A deep dive into the performance, applications, and experimental considerations of aggregation-induced emission probes for unfolded proteins.
In the intricate cellular landscape, maintaining protein homeostasis, or proteostasis, is paramount for cell survival and function. A breakdown in this delicate balance can lead to an accumulation of unfolded or misfolded proteins, a hallmark of numerous diseases, including neurodegenerative disorders and cancer. To interrogate these processes, researchers rely on sophisticated molecular tools. Among these, Tpe-MI (Tetraphenylethene-Maleimide) and its derivatives have emerged as powerful fluorogenic probes that specifically light up in the presence of unfolded proteins. This guide provides a comprehensive comparative analysis of this compound and its key chemical derivatives, offering researchers, scientists, and drug development professionals a detailed overview of their performance, supported by experimental data and protocols.
Probing the Unfolded Proteome: Mechanism of Action
This compound and its analogs are part of a class of molecules known as aggregation-induced emission (AIE) luminogens.[1][2] Their innovative mechanism of action allows for the selective detection of unfolded proteins with high signal-to-noise ratios. In their free, unbound state in aqueous solution, the phenyl rings of the tetraphenylethene (TPE) core undergo constant intramolecular rotation, a process that quenches their fluorescence, rendering them essentially non-emissive.[3][4]
The maleimide (B117702) group incorporated into these molecules is a key reactive moiety that specifically forms a covalent bond with the free sulfhydryl groups of cysteine residues.[5] In healthy, folded proteins, cysteine residues are often buried within the protein's three-dimensional structure. However, upon unfolding or misfolding, these residues become exposed.
The binding of the maleimide group to an exposed cysteine on an unfolded protein serves as an anchor. This anchoring, coupled with the hydrophobic nature of the TPE core, restricts the intramolecular rotation of the TPE phenyl rings. This restriction blocks the non-radiative decay pathway and forces the molecule to release its energy as fluorescence, leading to a significant "turn-on" of a bright fluorescent signal. A crucial feature of these probes is that their fluorescence is not significantly induced upon reaction with small biothiols like glutathione, which is abundant in the cellular environment.
Head-to-Head Comparison: this compound and Its Derivatives
Several chemical derivatives of this compound have been synthesized to improve upon its initial properties, such as water solubility, and to shift its photophysical characteristics for broader experimental applicability. The most well-studied derivatives include TPE-NMI and NTPAN-MI.
| Feature | This compound | TPE-NMI | NTPAN-MI |
| Excitation (λex) | ~350-355 nm | ~360-405 nm | ~405 nm |
| Emission (λem) | ~470-478 nm | ~505-525 nm | ~540-555 nm |
| Quantum Yield (ΦF) | Low (exact value not consistently reported) | Data not available | Data not available |
| Molar Extinction Coefficient (ε) | Data not available | Data not available | Data not available |
| Cellular Localization | Cytoplasm | Cytoplasm | Cytoplasm and Nucleus |
| Key Advantages | The original probe, well-characterized. | Improved water miscibility and red-shifted spectra, compatible with common 405 nm lasers. | Solvatochromic properties, allowing for the study of the polarity of the unfolded protein environment. |
| Key Disadvantages | Requires UV excitation, which can cause autofluorescence and potential phototoxicity. Lower water solubility. | More complex data analysis due to its sensitivity to environmental polarity. |
Experimental Protocols
Detailed and reproducible experimental protocols are critical for the successful application of these probes. Below are standardized methods for cell staining and analysis using this compound and its derivatives.
Synthesis of this compound
The synthesis of this compound involves a multi-step process, beginning with the formation of a TPE-amine precursor followed by reaction with maleic anhydride (B1165640) and subsequent cyclization.
Synthesis of this compound.
A detailed, step-by-step synthesis protocol can be found in the supplementary information of Chen et al. (2017).
Cell Staining and Flow Cytometry
This protocol is adapted from Zhang and Hong (2022).
-
Cell Culture and Treatment: Plate cells at an appropriate density and culture overnight. Induce proteostatic stress as required for the experiment (e.g., heat shock, treatment with tunicamycin (B1663573) or other proteasome inhibitors).
-
Probe Preparation: Prepare a 1-5 mM stock solution of the this compound probe in anhydrous DMSO. Store at -20°C, protected from light.
-
Staining:
-
Harvest and wash the cells with phosphate-buffered saline (PBS).
-
Resuspend the cell pellet in pre-warmed PBS containing the this compound probe at a final concentration of 10-50 µM.
-
Incubate for 30 minutes at 37°C, protected from light.
-
-
Washing: Centrifuge the cells and wash twice with PBS to remove excess probe.
-
Flow Cytometry Analysis:
-
Resuspend the final cell pellet in PBS.
-
Analyze the cells using a flow cytometer with the appropriate excitation and emission settings for the specific probe (see table above). For live/dead cell discrimination, a viability dye such as TO-PRO-3 can be used.
-
Cell staining and flow cytometry workflow.
Visualizing Cellular Response to Stress
This compound and its derivatives are invaluable tools for studying cellular signaling pathways related to proteostasis, such as the Unfolded Protein Response (UPR) and the Heat Shock Response (HSR). These probes can be used to quantify the level of unfolded protein accumulation, a key event that triggers these adaptive pathways.
The Unfolded Protein Response (UPR)
The UPR is a complex signaling network that is activated by an accumulation of unfolded or misfolded proteins in the endoplasmic reticulum (ER). This compound probes can be used to monitor the induction of ER stress and the subsequent activation of the UPR.
Using this compound to monitor the UPR.
The Heat Shock Response (HSR)
The HSR is a highly conserved cellular response to various stresses, including heat, that cause protein denaturation. This response is primarily mediated by the activation of Heat Shock Factors (HSFs), which upregulate the expression of heat shock proteins (HSPs) that act as molecular chaperones to refold or degrade damaged proteins.
Using this compound to monitor the HSR.
Conclusion
This compound and its chemical derivatives represent a significant advancement in the study of proteostasis. Their unique aggregation-induced emission properties provide a robust and sensitive method for the detection and quantification of unfolded proteins in vitro and in living cells. The development of derivatives like TPE-NMI has expanded the experimental possibilities by offering improved photophysical properties and compatibility with standard instrumentation. While a more comprehensive characterization of the quantum yields and molar extinction coefficients of these derivatives would further enhance their comparative analysis, the existing data clearly demonstrates their utility. By providing a direct readout of proteostatic stress, these probes are invaluable for dissecting the complex signaling pathways that govern protein homeostasis and for the development of novel therapeutic strategies targeting diseases associated with protein misfolding.
References
- 1. researchgate.net [researchgate.net]
- 2. A thiol probe for measuring unfolded protein load and proteostasis in cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A thiol probe for measuring unfolded protein load and proteostasis in cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. s3-ap-southeast-2.amazonaws.com [s3-ap-southeast-2.amazonaws.com]
- 5. researchgate.net [researchgate.net]
Tpe-MI as a Biomarker for Cellular Stress: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of Tetraphenylethene Maleimide (B117702) (Tpe-MI) as a biomarker for cellular stress against established biomarkers for specific disease states. This document outlines the underlying mechanisms, presents available experimental data, and details protocols for the application of this compound.
Introduction: The Challenge of Early Disease Detection
The early and accurate detection of disease is a cornerstone of effective therapeutic intervention. While numerous biomarkers are established for specific pathologies, there is a growing interest in monitoring general cellular health and stress as an early indicator of disease onset and progression. One such approach is the quantification of unfolded protein load, a hallmark of cellular stress and disrupted proteostasis. This compound is a novel fluorescent probe designed to measure this unfolded protein load, offering a potential window into cellular dysfunction before the manifestation of overt disease symptoms.
This compound: A Fluorescent Probe for Unfolded Proteins
This compound is a fluorogenic dye that specifically reacts with exposed cysteine thiols on unfolded proteins.[1][2] In their native, folded state, proteins typically bury cysteine residues within their hydrophobic core. However, under conditions of cellular stress, such as heat shock, oxidative stress, or the expression of mutant proteins, proteins can misfold, exposing these previously buried cysteines.
The maleimide group of this compound covalently binds to these exposed thiols. A key feature of this compound is its aggregation-induced emission (AIE) property.[3] Unbound this compound is non-fluorescent. Upon conjugation to an unfolded protein, the rotation of the phenyl groups in the tetraphenylethene core is restricted, leading to a significant increase in fluorescence.[3] Crucially, this compound does not fluoresce upon reacting with small, soluble thiols like glutathione, which is abundant in the cellular environment.[1] This selectivity makes this compound a specific tool for detecting the accumulation of unfolded proteins.
The Unfolded Protein Response (UPR) Signaling Pathway
The accumulation of unfolded proteins in the endoplasmic reticulum (ER) triggers a complex signaling network known as the Unfolded Protein Response (UPR). The UPR aims to restore proteostasis by reducing the load of unfolded proteins. However, if the stress is too severe or prolonged, the UPR can switch to a pro-apoptotic signaling pathway. The UPR is mediated by three main ER-transmembrane sensors: IRE1α, PERK, and ATF6. Understanding this pathway is crucial as it represents the cellular machinery that this compound indirectly monitors.
Caption: The Unfolded Protein Response (UPR) signaling pathway.
Experimental Workflow: Quantifying Unfolded Protein Load with this compound
The following is a general workflow for using this compound to quantify unfolded protein load in cell-based assays.
Caption: Experimental workflow for this compound staining.
Detailed Experimental Protocol
This protocol is adapted from the original study describing this compound.
Materials:
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Cell culture medium
-
Phosphate-buffered saline (PBS)
-
Cells of interest
-
Agent for inducing cellular stress (e.g., tunicamycin (B1663573) for ER stress, heat shock incubator)
-
Fluorescence microscope or flow cytometer
Procedure:
-
Cell Culture: Plate cells at an appropriate density and allow them to adhere overnight.
-
Induction of Cellular Stress: Treat cells with the desired stress-inducing agent for the appropriate time. Include a non-treated control group.
-
This compound Staining:
-
Prepare a working solution of this compound in cell culture medium (e.g., 5-10 µM).
-
Remove the medium from the cells and add the this compound working solution.
-
Incubate for 30-60 minutes at 37°C.
-
-
Washing:
-
Remove the this compound solution.
-
Wash the cells twice with PBS to remove any unbound probe.
-
-
Analysis:
-
Fluorescence Microscopy: Image the cells using a fluorescence microscope with appropriate filters for this compound (e.g., excitation ~405 nm, emission ~488 nm).
-
Flow Cytometry: Harvest the cells and resuspend them in PBS. Analyze the fluorescence intensity using a flow cytometer.
-
Performance of this compound in Disease Models
While clinical validation of this compound as a diagnostic biomarker is not yet available, preclinical studies have demonstrated its potential in specific disease models.
Huntington's Disease: In induced pluripotent stem cell (iPSC) models of Huntington's disease, this compound was able to detect an increase in unfolded protein load in cells carrying the mutant huntingtin gene before the formation of visible protein aggregates. This suggests that this compound could be a sensitive tool for detecting early cellular stress in neurodegenerative diseases.
Malaria: this compound has been used to detect protein damage in Plasmodium falciparum, the parasite that causes malaria, following treatment with the antimalarial drug dihydroartemisinin. This indicates its utility in assessing the efficacy of drugs that induce proteotoxic stress.
Comparison with Established Biomarkers
The primary distinction between this compound and established clinical biomarkers lies in their specificity and the type of information they provide. This compound offers a broad measure of cellular stress, while established biomarkers are typically indicative of a specific pathological process.
| Feature | This compound | Established Biomarkers (e.g., Troponin, PSA, CA-125) |
| Analyte | Unfolded proteins with exposed cysteines | Specific proteins or molecules released due to tissue damage or disease processes |
| Information Provided | General measure of cellular proteostasis imbalance and stress | Indication of a specific disease state or organ damage |
| Specificity | Low for a specific disease, high for cellular stress | High for a specific disease or condition |
| Application | Research tool for studying cellular stress, drug screening | Clinical diagnosis, prognosis, and monitoring of disease |
| Validation | Preclinical and research-based | Extensively validated in clinical trials |
Case Study Comparison: Cellular Stress vs. Specific Disease Markers
Neurodegenerative Disease (e.g., Huntington's Disease)
| Biomarker | This compound | Mutant Huntingtin (mHTT) |
| What it Measures | Increased unfolded protein load due to mHTT expression and aggregation | The presence and quantity of the disease-causing protein |
| Timing of Detection | Potentially very early, before visible aggregate formation | Detectable throughout the disease course |
| Clinical Utility | Currently a research tool to study disease mechanisms and test therapies | A diagnostic and prognostic marker, and a therapeutic target |
Cancer
| Biomarker | This compound | Apoptosis Markers (e.g., Cleaved Caspase-3, Annexin V) |
| What it Measures | Cellular stress, which can be a precursor to or a consequence of apoptosis | The execution phase of programmed cell death |
| Relationship | Increased unfolded protein load can trigger apoptosis | A direct measure of cell death |
| Application | Assessing general cellular health in response to anti-cancer therapies | Quantifying the extent of cell death induced by therapies |
Infectious Disease (e.g., Malaria)
| Biomarker | This compound | Parasite-Specific Antigens (e.g., HRP2, pLDH) |
| What it Measures | Protein damage in the parasite as a result of drug treatment | The presence of the parasite in the blood |
| Application | Evaluating the mechanism and efficacy of antimalarial drugs | Diagnosing malaria infection |
Conclusion
This compound is a valuable research tool for the real-time assessment of unfolded protein load and cellular stress. Its ability to detect proteostasis imbalance at an early stage, before the appearance of overt pathological hallmarks, makes it a promising instrument for fundamental research and drug discovery. However, it is important to recognize that this compound is a general marker of cellular stress and not a specific biomarker for any particular disease.
In contrast, established clinical biomarkers, while often appearing later in the disease process, offer high specificity for diagnosis, prognosis, and monitoring of treatment response. The future of this compound in a clinical setting would likely involve its use in conjunction with other, more specific biomarkers to provide a more comprehensive picture of disease state, from general cellular health to specific pathology. Further research is required to validate the clinical utility of this compound and to explore its potential as a companion diagnostic for therapies that target cellular proteostasis.
References
Safety Operating Guide
Navigating the Disposal of Tpe-MI: A Guide for Laboratory Professionals
For researchers and scientists utilizing Tpe-MI (Tetraphenylethene maleimide), a fluorescent probe for detecting unfolded proteins, ensuring its proper disposal is a critical component of laboratory safety and regulatory compliance.[1][2][3] While this compound is not classified as a hazardous substance, adherence to established laboratory waste management protocols is essential to maintain a safe working environment. This guide provides a procedural framework for the safe and appropriate disposal of this compound waste, tailored for professionals in drug development and scientific research.
Chemical and Physical Properties of this compound
A comprehensive understanding of a substance's properties is fundamental to its safe handling and disposal. The following table summarizes the key characteristics of this compound.
| Property | Value |
| Synonyms | Tetraphenylethene maleimide[1] |
| CAS Number | 1245606-71-6 |
| Molecular Formula | C₃₁H₂₃NO₂ |
| Molecular Weight | 441.52 g/mol [2][3] |
| Appearance | Solid |
| Excitation Wavelength | 350 nm[3] |
| Emission Wavelength | 470 nm[1][3] |
| Solubility | Soluble in DMSO[1][2] |
Step-by-Step Disposal Procedures for this compound Waste
The appropriate disposal method for this compound waste is contingent on its physical state (solid or in solution) and the nature of any associated materials (e.g., solvents, contaminated labware).
1. Solid this compound Waste:
Pure, unused, or residual solid this compound is considered non-hazardous. However, it should not be disposed of in the general trash.
-
Step 1: Containerization: Place the solid this compound waste in a clearly labeled, sealed container. The label should include the chemical name ("this compound" or "Tetraphenylethene maleimide") and indicate that it is non-hazardous chemical waste.
-
Step 2: Segregation: Store the container with other non-hazardous solid chemical waste, away from incompatible materials.
-
Step 3: Institutional Pickup: Arrange for disposal through your institution's Environmental Health and Safety (EHS) office or equivalent waste management service.
2. This compound in Solution (e.g., dissolved in DMSO):
This compound is frequently dissolved in solvents like Dimethyl Sulfoxide (DMSO).[1][2] In such cases, the solvent dictates the disposal procedure. DMSO is a combustible liquid, and its disposal is regulated.
-
Step 1: Waste Collection: Collect the this compound/DMSO solution in a designated, leak-proof, and properly labeled hazardous waste container. The label must clearly identify all constituents (e.g., "this compound in DMSO") and their approximate concentrations.
-
Step 2: Segregation: Store the hazardous waste container in a designated satellite accumulation area, segregated from other incompatible waste streams.
-
Step 3: EHS Disposal: Contact your institution's EHS for pickup and disposal in accordance with hazardous chemical waste regulations. Do not pour this compound solutions down the drain.
3. Contaminated Labware and Personal Protective Equipment (PPE):
Labware (e.g., pipette tips, microplates) and PPE (e.g., gloves) contaminated with this compound should be managed based on the solvent used.
-
If contaminated with solid this compound only: Dispose of as non-hazardous laboratory waste in a designated container for incineration or landfill, as per your institution's guidelines.
-
If contaminated with this compound solution (e.g., in DMSO): This waste is considered chemically contaminated and must be disposed of as hazardous waste.[4]
-
Sharps (e.g., needles, broken glass): Place in a designated, puncture-resistant sharps container for chemically contaminated sharps.[4]
-
Non-sharps (e.g., gloves, pipette tips): Collect in a clearly labeled bag or container for chemically contaminated solid waste.[4]
-
Arrange for pickup and disposal through your institution's EHS.
-
Decision Workflow for this compound Disposal
The following diagram illustrates the decision-making process for the proper disposal of different forms of this compound waste.
Caption: Decision workflow for the proper disposal of this compound waste.
Disclaimer: The information provided serves as a general guideline. Researchers, scientists, and drug development professionals must always consult and adhere to the specific hazardous waste management policies and procedures established by their institution and local regulatory agencies.[5][6][7]
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound | Tetraphenylethene maleimide | Luminogen | TargetMol [targetmol.com]
- 3. abmole.com [abmole.com]
- 4. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
- 5. business-services.miami.edu [business-services.miami.edu]
- 6. Guidance for Specific Types of Waste | Environmental Health & Safety | Michigan State University [ehs.msu.edu]
- 7. mcfenvironmental.com [mcfenvironmental.com]
Personal protective equipment for handling Tpe-MI
FOR IMMEDIATE USE BY RESEARCH, SCIENTIST, AND DRUG DEVELOPMENT PROFESSIONALS
This document provides critical safety, operational, and disposal protocols for the handling of Tetraphenylethene maleimide (B117702) (Tpe-MI), a fluorogenic dye utilized for the detection of unfolded proteins. Adherence to these guidelines is essential to ensure laboratory safety and proper experimental execution.
Immediate Safety Information
While a Safety Data Sheet (SDS) for this compound from one supplier suggests it is not a hazardous substance, it is imperative to handle it with the universal precautions applied to all laboratory chemicals. The primary potential hazard is associated with the maleimide group, a known thiol-reactive agent.
Personal Protective Equipment (PPE)
The following PPE is mandatory when handling this compound in both solid and solution forms. This compound is commonly dissolved in Dimethyl Sulfoxide (DMSO); therefore, PPE selection must account for the hazards associated with this solvent.
| PPE Category | Item | Specifications and Rationale |
| Hand Protection | Nitrile Gloves (Double-gloved) | Nitrile gloves offer good resistance to DMSO. Double-gloving is recommended to minimize the risk of exposure due to undetected punctures or during glove removal. Always inspect gloves for integrity before use. Discard and replace immediately if contact with this compound solution occurs. |
| Eye and Face Protection | Safety Goggles | Must provide a complete seal around the eyes to protect against splashes of this compound solutions or accidental contact with the powder. |
| Face Shield | To be worn in conjunction with safety goggles when preparing stock solutions or handling larger quantities of this compound powder to protect against inhalation and facial exposure. | |
| Protective Clothing | Laboratory Coat | A full-length lab coat, preferably with elastic cuffs, must be worn to protect skin and personal clothing from contamination. |
| Respiratory Protection | Not generally required | Work should be conducted in a well-ventilated area or a chemical fume hood to avoid inhalation of the powder. If significant aerosolization is anticipated, consult your institution's safety officer for respirator recommendations. |
Glove Compatibility and Breakthrough Time for DMSO
Given that this compound is frequently dissolved in DMSO, understanding glove permeability to this solvent is critical. The following table summarizes breakthrough times for common glove materials when in contact with DMSO.
| Glove Material | Breakthrough Time (minutes) | Permeation Rate | Recommendation |
| Nitrile | 8 - >480 | Varies by manufacturer and thickness | Recommended. Provides good to excellent protection for incidental contact. For prolonged handling, select thicker nitrile gloves and change frequently.[1][2][3] |
| Latex (Natural Rubber) | 1.5 - 2 hours | High | Limited Use. Not recommended for prolonged contact with DMSO due to a shorter breakthrough time.[1] |
| Neoprene | > 8 hours | Low | Excellent Alternative. Offers extended protection against DMSO.[1] |
Note: Breakthrough times can vary significantly between manufacturers and glove thickness[4]. It is crucial to consult the glove manufacturer's specific chemical resistance data. The provided times are for general guidance.
Operational Plan: From Receipt to Disposal
This section outlines the standard operating procedures for the safe handling and use of this compound in a laboratory setting.
Receiving and Storage
-
Upon Receipt: Inspect the container for any damage or leaks.
-
Storage of Solid this compound: Store the powdered form at -20°C for long-term stability (up to 3 years), protected from light.[5]
-
Storage of this compound Stock Solution: Stock solutions in DMSO can be stored at -20°C for up to 6 months or at -80°C for up to a year, protected from light.[5][6]
Experimental Protocol: Staining for Unfolded Proteins
This protocol provides a general workflow for staining cells with this compound to detect unfolded proteins.
2.2.1. Reagent Preparation
-
This compound Stock Solution (1-2 mM):
-
Bring the vial of this compound powder to room temperature before opening.
-
Under a chemical fume hood, dissolve the this compound powder in anhydrous DMSO to a final concentration of 1 or 2 mM.[5][6] Sonication may be required to fully dissolve the compound.[5]
-
Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.
-
-
This compound Working Solution (50 µM):
2.2.2. Cellular Staining Procedure
-
Cell Culture: Plate cells in a suitable culture vessel and grow to the desired confluency.
-
Treatment (Optional): Treat cells with stressors as required by the experimental design to induce protein unfolding.
-
Washing: Gently wash the cells once with PBS to remove the culture medium.[6]
-
Staining: Add the prepared this compound working solution to the cells and incubate for 30 minutes at 37°C.[5][7]
-
Post-Staining Wash: Discard the staining solution and gently wash the cells once with PBS.[6]
-
Analysis: The cells are now ready for analysis by methods such as flow cytometry or fluorescence microscopy.[5][6]
Experimental Workflow Diagram
Caption: Figure 1. A comprehensive workflow illustrating the key stages of handling this compound, from initial preparation to final disposal.
Disposal Plan
Proper disposal of this compound and associated waste is crucial to prevent environmental contamination and ensure regulatory compliance.
Deactivation of Maleimide Moiety
Before disposal, it is best practice to deactivate the reactive maleimide group in any unused this compound solutions. This can be achieved by reacting it with a thiol-containing compound.
-
To the unused this compound working solution, add an excess of a thiol-containing reagent such as β-mercaptoethanol or dithiothreitol (B142953) (DTT).
-
Allow the reaction to proceed for at least 2 hours at room temperature to ensure complete deactivation.
Waste Segregation and Disposal
-
Liquid Waste:
-
Collect all deactivated this compound solutions, including staining and wash buffers, in a clearly labeled, sealed, and appropriate hazardous waste container.
-
Do not pour this compound waste down the drain.
-
-
Solid Waste:
-
All materials contaminated with this compound, such as pipette tips, tubes, and used gloves, should be collected in a designated hazardous waste bag or container.
-
Unused or expired solid this compound should be disposed of in its original container as hazardous chemical waste.
-
-
Labeling and Storage of Waste:
-
All waste containers must be clearly labeled as "Hazardous Waste" and include the specific contents (e.g., "this compound waste, deactivated").
-
Store waste containers in a designated, well-ventilated, and secure area away from incompatible materials until collection by your institution's Environmental Health and Safety (EHS) department.
-
Fluorescent dyes are often categorized as chemical waste and require special disposal procedures.[8] Always follow your local and institutional regulations for the disposal of chemical and hazardous waste.[9][10]
References
- 1. tandfonline.com [tandfonline.com]
- 2. ehs.yale.edu [ehs.yale.edu]
- 3. fishersci.com [fishersci.com]
- 4. A breakthrough time comparison of nitrile and neoprene glove materials produced by different glove manufacturers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound | Tetraphenylethene maleimide | Luminogen | TargetMol [targetmol.com]
- 6. s3-ap-southeast-2.amazonaws.com [s3-ap-southeast-2.amazonaws.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. chemischafvalnederland.nl [chemischafvalnederland.nl]
- 9. epa.gov [epa.gov]
- 10. csuchico.edu [csuchico.edu]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
